2-(2-Chlorophenyl)ethylamine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBOMSOHMOVUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156741 | |
| Record name | 2-Chloro-2-phenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-80-3 | |
| Record name | 2-(2-Chlorophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2-phenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-phenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-chlorophenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CHLOROPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS4BM7QJE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-(2-Chlorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-chlorophenyl)ethylamine, a compound of interest in medicinal chemistry and pharmaceutical research.[1] This document collates essential quantitative data into a structured format for ease of reference. Furthermore, it outlines detailed experimental protocols for the determination of key parameters such as the partition coefficient (logP), acid dissociation constant (pKa), and solubility. Visual representations of experimental workflows are included to enhance understanding. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of molecules containing the this compound scaffold.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1][2][3][4][5] |
| Molecular Weight | 155.62 g/mol | [1][2][4][6] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][4] |
| Boiling Point | 120 °C at 15 mmHg | [3][4][5][6] |
| Melting Point | 145 °C | [4] |
| Density | 1.106 g/mL at 25 °C | [3][4][6] |
| Refractive Index | 1.551 (at 20 °C) | [6] |
| pKa (Predicted) | 9.56 ± 0.10 | [4] |
| Vapor Pressure | 0.0391 mmHg at 25 °C | [4] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [4][6] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standardized protocols for key experimental procedures.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a corresponding precursor. One illustrative method is the reduction of 2-(2-chlorophenyl)acetonitrile.
Materials and Equipment:
-
2-(2-chlorophenyl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled in an ice bath.
-
A solution of 2-(2-chlorophenyl)acetonitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.
-
The resulting granular precipitate is filtered off, and the organic layer is separated.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation.
Determination of Partition Coefficient (logP) - Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the logP value, which measures the lipophilicity of a compound.[7]
Materials and Equipment:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or phosphate-buffered saline (PBS, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Mechanical shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare mutually saturated solvents by vigorously mixing n-octanol and the aqueous phase (e.g., PBS pH 7.4) for 24 hours, followed by a 24-hour separation period.[8]
-
A known amount of this compound is dissolved in one of the phases.
-
The solution is added to a separatory funnel with a known volume of the other phase.
-
The funnel is shaken for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.[9]
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC.[10]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Determination of Acid Dissociation Constant (pKa) - Potentiometric Titration
Potentiometric titration is a widely used and straightforward method for pKa determination.[11][12]
Materials and Equipment:
-
This compound
-
Calibrated pH meter with an electrode
-
Burette
-
Standardized solution of hydrochloric acid (e.g., 0.1 M)
-
Standardized solution of sodium hydroxide (e.g., 0.1 M)
-
Magnetic stirrer
-
Beaker
-
Inert gas (e.g., nitrogen) to purge dissolved CO₂
Procedure:
-
A precise amount of this compound is dissolved in water to create a solution of known concentration (e.g., 1 mM).[12]
-
The solution is made acidic by adding a standardized HCl solution to a starting pH of approximately 1.8-2.0.[12]
-
The solution is then titrated with a standardized NaOH solution, added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
The titration continues until the pH reaches a plateau in the basic region.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the amine is protonated.[11]
Determination of Aqueous Solubility
The equilibrium solubility is determined by measuring the concentration of a compound in a saturated solution in the presence of excess solid.[13]
Materials and Equipment:
-
This compound
-
Water or buffer of desired pH
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)
-
Centrifuge or filtration apparatus (e.g., with 0.45 µm filter)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)
Procedure:
-
An excess amount of this compound is added to a vial containing a known volume of the aqueous solvent.
-
The vial is sealed and agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After agitation, the suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
A sample of the clear supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the sample is quantified using a validated analytical method.
-
This concentration represents the aqueous solubility of the compound under the specified conditions.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for logP determination using the shake-flask method.
Caption: Workflow for pKa determination via potentiometric titration.
Biological Activity Context
This compound has been noted for its potential biological activities, including acting as an inhibitor of bacterial protein synthesis by binding to ribosomal RNA.[1] It has also demonstrated anti-inflammatory properties.[1] The compound serves as a precursor or building block in the synthesis of various pharmaceuticals, including ketamine.[1][14]
Caption: Logical relationships of this compound.
Safety Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][5][6] It is harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This guide provides essential physicochemical data and standardized experimental protocols for this compound. The presented information is critical for researchers in drug discovery and development, facilitating a better understanding of the compound's behavior and enabling its effective use in further research. The structured data tables and clear workflow diagrams are designed to be a practical and readily accessible resource.
References
- 1. CAS 13078-80-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H10ClN | CID 83117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(13078-80-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-(2-氯苯基)乙胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. agilent.com [agilent.com]
- 9. enamine.net [enamine.net]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-(2-Chlorophenyl)ethylamine: A Technical Guide to ¹H and ¹³C NMR Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(2-chlorophenyl)ethylamine. This document is intended to serve as a comprehensive resource for researchers and professionals involved in chemical synthesis, drug discovery, and quality control, where unambiguous characterization of molecular structures is paramount.
Chemical Structure and Atom Numbering
The structure of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment. This numbering scheme will be referenced throughout this guide.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H3, H4, H5, H6) | 7.15 - 7.35 | Multiplet | 4H |
| C7-H₂ | 3.05 | Triplet | 2H |
| C8-H₂ | 2.90 | Triplet | 2H |
| N-H₂ | 1.35 | Singlet (broad) | 2H |
¹³C NMR Spectral Data
Due to the unavailability of experimental data in the searched literature, the following ¹³C NMR spectral data for this compound in CDCl₃ is predicted. These values provide an estimation of the expected chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (Aromatic C-C) | 137.5 |
| C2 (Aromatic C-Cl) | 134.0 |
| C3 (Aromatic C-H) | 129.5 |
| C4 (Aromatic C-H) | 128.0 |
| C5 (Aromatic C-H) | 127.0 |
| C6 (Aromatic C-H) | 130.5 |
| C7 (CH₂) | 38.5 |
| C8 (CH₂) | 42.0 |
Experimental Protocol: NMR Spectroscopy
The following is a representative protocol for the acquisition of ¹H and ¹³C NMR spectra of liquid amine samples such as this compound.
Figure 2: A generalized workflow for the preparation and NMR analysis of a liquid amine sample.
Instrumentation:
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and transferred to a clean, dry vial.
-
About 0.7 mL of CDCl₃ is added to the vial.
-
The mixture is gently agitated or vortexed until the sample is completely dissolved.
-
The resulting solution is carefully transferred into a 5 mm NMR tube using a Pasteur pipette.
Data Acquisition:
-
¹H NMR:
-
The spectrometer is locked onto the deuterium signal of the CDCl₃.
-
The magnetic field homogeneity is optimized through a process called shimming.
-
A standard one-pulse proton experiment is performed.
-
Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled carbon experiment is selected.
-
Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is typically required.
-
The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to convert the time-domain data into the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm can also be used as a secondary reference.
-
For ¹H NMR spectra, the integrated areas under the peaks are calculated to determine the relative ratios of the different types of protons.
This guide provides foundational NMR data and a standardized protocol for the analysis of this compound, aiding in its unambiguous identification and characterization in a research and development setting.
mass spectrometry and IR spectroscopy of 2-(2-chlorophenyl)ethylamine
An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 2-(2-chlorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of this compound using mass spectrometry (MS) and infrared (IR) spectroscopy. It includes detailed experimental protocols, data interpretation, and visual representations of fragmentation pathways and analytical workflows to support research and development activities involving this compound.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (molecular weight: 155.62 g/mol ), electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern.[1]
Mass Spectrometry Data
The primary quantitative data from the mass spectrum of this compound is summarized below. The most abundant ion, known as the base peak, is observed at m/z 30.[1]
| m/z Value | Proposed Fragment Ion | Relative Intensity |
| 155/157 | [C₈H₁₀ClN]⁺• (Molecular Ion) | Low |
| 120 | [C₇H₅Cl]⁺• | High |
| 91 | [C₇H₇]⁺ | Moderate |
| 30 | [CH₂NH₂]⁺ | Base Peak (100%) |
Note: The presence of the chlorine isotope ³⁷Cl results in an M+2 peak at m/z 157, with an intensity of approximately one-third that of the molecular ion peak at m/z 155.
Fragmentation Pathway
The fragmentation of this compound is dominated by cleavage of the bond beta to the aromatic ring (alpha-cleavage relative to the amine group), which is a characteristic fragmentation pattern for phenylethylamines and primary amines in general.[2][3] The most favorable fragmentation yields the stable iminium cation [CH₂NH₂]⁺ at m/z 30, which is observed as the base peak.[1][4] Another significant fragmentation involves the loss of the ethylamine side chain to produce a chlorotropylium or related aromatic cation.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Capillary column suitable for amine analysis (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 25-200.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the associated mass spectrum. Identify the molecular ion peak and major fragment ions.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
IR Spectroscopy Data
The IR spectrum of this compound will exhibit characteristic absorption bands for a primary amine, an aromatic ring, and a chloro-substituted benzene.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3400-3300 | N-H (Primary Amine) | Asymmetric & Symmetric Stretch | Medium (two bands)[5] |
| 3100-3000 | Aromatic C-H | Stretch | Medium to Weak |
| 2960-2850 | Aliphatic C-H | Stretch | Medium |
| 1650-1580 | N-H (Primary Amine) | Bend (Scissoring) | Medium[5] |
| 1600-1450 | Aromatic C=C | Ring Stretch | Medium to Strong |
| 1250-1020 | C-N | Stretch | Medium[5] |
| ~750 | C-Cl | Stretch | Strong |
| 910-665 | N-H | Wag | Broad, Strong[5] |
| 770-730 | Aromatic C-H | Out-of-plane Bend (ortho-disubstituted) | Strong |
IR Spectroscopy Workflow
The process of obtaining and interpreting an IR spectrum follows a systematic workflow to ensure accurate identification of the compound's functional groups.
Caption: Workflow for IR spectroscopy analysis of this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
Procedure:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis:
-
Process the resulting spectrum (e.g., ATR correction, baseline correction if necessary).
-
Label the major absorption peaks with their wavenumbers.
-
Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule to confirm its identity and purity.
-
-
Cleaning: Thoroughly clean the ATR crystal with a solvent-dampened tissue after analysis.
References
- 1. This compound | C8H10ClN | CID 83117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
The Biological Activities of 2-Phenylethylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethylamine and its derivatives represent a vast and pharmacologically diverse class of compounds that includes endogenous neurotransmitters, hormones, and a wide array of synthetic molecules with significant therapeutic and psychoactive properties. The foundational structure, a phenyl group attached to an ethylamine backbone, serves as a versatile scaffold for chemical modifications, leading to compounds with a broad spectrum of biological activities. These derivatives are pivotal in neuroscience, pharmacology, and medicinal chemistry due to their interactions with a multitude of physiological targets, primarily within the central nervous system.
This in-depth technical guide provides a comprehensive overview of the biological activities of 2-phenylethylamine derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on their mechanisms of action, quantitative pharmacological data, and the experimental protocols used to elucidate their effects.
Core Biological Targets and Mechanisms of Action
The biological effects of 2-phenylethylamine derivatives are primarily mediated through their interaction with a variety of receptors and transporters. These interactions can be broadly categorized as follows:
-
Monoamine Transporter Modulation: A significant number of phenylethylamine derivatives, including amphetamine and its analogues, exert their effects by targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as either reuptake inhibitors, blocking the clearance of neurotransmitters from the synaptic cleft, or as releasing agents, promoting the non-vesicular release of neurotransmitters.[1]
-
Receptor Agonism and Antagonism: Many derivatives act as agonists or antagonists at various G-protein coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors.[2] This interaction initiates or blocks intracellular signaling cascades, leading to a wide range of physiological responses.
-
Enzyme Inhibition: Certain phenylethylamine derivatives are known to inhibit the activity of enzymes involved in neurotransmitter metabolism, most notably monoamine oxidase (MAO). Inhibition of MAO-A or MAO-B leads to increased levels of monoamine neurotransmitters in the brain.[3][4]
-
Sigma Receptor Modulation: A number of phenylethylamine derivatives have been found to interact with sigma receptors (σ1 and σ2), which are unique intracellular proteins involved in a variety of cellular functions, including the modulation of ion channels and intracellular signaling.[2]
Quantitative Pharmacological Data
The following tables summarize the quantitative data for the interaction of various 2-phenylethylamine derivatives with key biological targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new therapeutic agents.
Table 1: Inhibitory Activity of β-Phenylethylamine Derivatives on the Dopamine Transporter (DAT)[5][6]
| Compound Number | Aryl Group (Ar) | R1 | R2 | IC50 (nM) |
| 1 | Phenyl | H | H | >10,000 |
| 2 | Phenyl | H | Methyl | 1,090 |
| 3 | 4-Methoxyphenyl | H | Methyl | 3,838 |
| 4 | 3,4-Dimethoxyphenyl | H | Methyl | >10,000 |
| 5 | Thiophen-2-yl | H | H | >10,000 |
| 6 | Thiophen-2-yl | H | Methyl | 878.5 |
| 9 | Phenyl | H | Ethyl | 360.5 |
| 10 | Phenyl | Methyl | H | 947.9 |
| 19 | Phenyl | - | Pyrrolidin-1-yl | 398.6 |
| 20 | Phenyl | - | Azepan-1-yl | 4,594 |
| 21 | Phenyl | - | Piperidin-1-yl | 413.4 |
| 28 | Phenyl | Methoxycarbonyl | Piperidin-2-yl | 29.8 |
| 29 | Phenyl | Isopropoxycarbonyl | Piperidin-2-yl | 78.4 |
Table 2: Binding Affinities of Phenylethylamine Derivatives for the 5-HT2A Receptor[7][8]
| Compound | R1 (para-position) | R3 (N-substituent) | Ki (nM) |
| 2C-H | H | H | 110 |
| 2C-B | Br | H | 13.9 |
| 2C-I | I | H | 11.2 |
| 2C-D | CH3 | H | 39.8 |
| 2C-E | CH2CH3 | H | 22.2 |
| 2C-T-2 | SCH2CH3 | H | 45.7 |
| 2C-T-7 | S(CH2)2CH3 | H | 30.9 |
| 25B-NBOMe | Br | 2-methoxybenzyl | 0.19 |
| 25C-NBOMe | Cl | 2-methoxybenzyl | 0.13 |
| 25I-NBOMe | I | 2-methoxybenzyl | 0.04 |
Table 3: Inhibition of Monoamine Oxidase (MAO) by Phenylethylamine Derivatives[4]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B) |
| Phentermine | 160 | 330 | 0.48 |
| (+)-Fenfluramine | 250 | 480 | 0.52 |
| (-)-Fenfluramine | 120 | 290 | 0.41 |
| 2C-B | >1250 | 180 | >6.9 |
| 2C-D | 125 | 17 | 7.4 |
| 2C-E | 110 | 15 | 7.3 |
| 2C-H | 10 | 1.7 | 5.9 |
| 2C-I | >1250 | 160 | >7.8 |
| 2C-T-2 | 45 | 11 | 4.1 |
| 2C-T-7 | 35 | 12 | 2.9 |
Table 4: Binding Affinities of Phenylethylamine Derivatives for Adrenergic and Sigma Receptors
| Compound | Receptor | Ki (nM) | Reference |
| Norepinephrine | α1A | 250 | [2] |
| Norepinephrine | α2A | 4.6 | [2] |
| Norepinephrine | β1 | 830 | [2] |
| Norepinephrine | β2 | 3100 | [2] |
| Isoproterenol | β1 | 34 | [2] |
| Isoproterenol | β2 | 25 | [2] |
| BD-1047 | σ1 | 8.1 | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways and experimental workflows is essential for a clear understanding of the biological activities of 2-phenylethylamine derivatives. The following diagrams were generated using the Graphviz DOT language.
GPCR Signaling Pathways
2-Phenylethylamine derivatives frequently target G-protein coupled receptors (GPCRs), which transduce extracellular signals into intracellular responses through various G-protein subtypes (Gαs, Gαi, Gαq).
Canonical GPCR signaling pathways activated by 2-phenylethylamine derivatives.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.
General workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of 2-phenylethylamine derivatives.
Protocol 1: Dopamine Transporter (DAT) Uptake Assay[6]
This assay measures the ability of a test compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT).
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
[³H]-Dopamine.
-
Test compounds (2-phenylethylamine derivatives).
-
Reference inhibitor (e.g., GBR 12909).
-
Scintillation cocktail.
-
96-well microplates.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture hDAT-expressing HEK-293 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, wash the cells twice with 200 µL of pre-warmed Uptake Buffer.
-
Compound Incubation: Add 100 µL of Uptake Buffer containing the desired concentration of the test compound or reference inhibitor to each well. For control wells, add buffer alone. Incubate for 20 minutes at 37°C.
-
Dopamine Uptake: Add 20 nM of [³H]-Dopamine to each well and incubate for 10 minutes at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with 200 µL of ice-cold Uptake Buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well and incubate for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound by non-linear regression analysis of the concentration-response curves.
Protocol 2: 5-HT2A Receptor Radioligand Binding Assay[7][8]
This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes from HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Ketanserin or [³H]-Spiperone.
-
Non-specific binding control: 10 µM of a high-affinity unlabeled ligand (e.g., Mianserin).
-
Test compounds (2-phenylethylamine derivatives).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the following for each data point (in triplicate):
-
Total Binding: 50 µL of cell membranes (5-10 µg protein), 25 µL of [³H]-radioligand (final concentration ~1-2 nM), and 25 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of cell membranes, 25 µL of [³H]-radioligand, and 25 µL of the non-specific binding control.
-
Competition Binding: 50 µL of cell membranes, 25 µL of [³H]-radioligand, and 25 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay[4]
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate: Kynuramine (for both MAO-A and MAO-B).
-
Test compounds (2-phenylethylamine derivatives).
-
Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
96-well microplates (black, for fluorescence).
-
Fluorometric plate reader.
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the MAO enzymes and test compounds in Assay Buffer.
-
Pre-incubation: In a 96-well plate, add 50 µL of the MAO-A or MAO-B enzyme solution to each well. Then, add 25 µL of the test compound at various concentrations or buffer (for control). Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the kynuramine substrate (final concentration, e.g., 50 µM).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2N NaOH.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Determine the IC50 values by non-linear regression of the concentration-response curves.
Conclusion
The 2-phenylethylamine scaffold is a remarkably privileged structure in pharmacology, giving rise to a vast array of compounds with profound effects on the central nervous system. Their diverse biological activities stem from their interactions with a wide range of molecular targets, including monoamine transporters, GPCRs, and metabolic enzymes. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data and detailed experimental protocols. The continued exploration of 2-phenylethylamine derivatives holds immense promise for the development of novel therapeutics for a variety of neurological and psychiatric disorders. The information presented herein is intended to serve as a valuable resource to guide future research and development in this exciting field.
References
The Therapeutic Potential of Substituted Phenethylamines: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Substituted phenethylamines represent a vast and structurally diverse class of psychoactive compounds built upon the foundational phenethylamine skeleton. This chemical class is not only the basis for endogenous neurotransmitters crucial to central nervous system function, such as dopamine, norepinephrine, and epinephrine, but also encompasses a wide array of synthetic molecules with significant therapeutic potential.[1][2][3][4] These compounds can be broadly categorized into stimulants, entactogens, and psychedelics (hallucinogens), each with distinct pharmacological profiles and potential applications ranging from the treatment of obesity and ADHD to novel interventions for psychiatric and inflammatory disorders.[3][5]
This technical guide provides an in-depth exploration of the core therapeutic applications of substituted phenethylamines, focusing on their mechanisms of action, receptor pharmacology, and the experimental methodologies used to characterize them.
Core Therapeutic Applications
The therapeutic landscape for substituted phenethylamines is expanding, driven by a renewed interest in their potent effects on the central nervous system. Key areas of investigation include psychiatric disorders, weight management, and inflammatory conditions.
Psychedelic-Assisted Therapy
Classical psychedelic phenethylamines, such as mescaline and compounds from the "2C" series (e.g., 2C-B), are primarily agonists at the serotonin 5-HT2A receptor.[6][7] Clinical and preclinical research suggests their potential in therapeutic settings for treating a range of mental health conditions.
-
Depression and Anxiety: Mescaline has been associated with self-reported decreases in anxiety and depression.[6][8] The profound subjective experiences induced by these compounds, when guided by psychotherapy, may facilitate emotional breakthroughs and cognitive reframing.
-
Addiction: There are historical and contemporary reports of mescaline (in the form of peyote) being used successfully in the treatment of alcoholism, particularly within ceremonial contexts.[8][9] The mechanism is thought to involve the disruption of rigid patterns of thought and behavior associated with addiction.
-
Post-Traumatic Stress Disorder (PTSD): While much of the recent focus has been on the phenethylamine derivative MDMA, other serotonergic phenethylamines are being explored for their potential to enhance psychotherapy by increasing introspection and emotional processing.[10]
Anti-Inflammatory and Neurological Applications
A novel therapeutic strategy involves the administration of substituted phenethylamines at doses below the hallucinogenic threshold. A recent patent highlights the potential of 2C-X family compounds, such as 2C-H and 2C-B, for treating inflammatory and neurological disorders.[11][12]
-
Mechanism: The proposed mechanism targets the 5-HT2A receptor, which is implicated in inflammatory pathways.[12]
-
Dosage: The approach utilizes sub-perceptual doses (e.g., 1 mg to 100 mg) to achieve therapeutic effects without inducing psychedelic experiences, potentially offering a safer and more broadly applicable treatment modality.[11][12]
Appetite Suppression and Weight Management
Stimulant phenethylamines have a well-established role in medicine, primarily for their sympathomimetic effects.
-
Phentermine: As one of the oldest and most prescribed drugs for weight loss, phentermine functions as an appetite suppressant.[13][14][15] Its mechanism involves increasing the release of norepinephrine and dopamine in the hypothalamus, which promotes a feeling of satiety.[16] Clinical studies have demonstrated its efficacy in achieving significant short-term weight loss when combined with diet and exercise.[16][17]
Mechanisms of Action
Substituted phenethylamines exert their effects by interacting with multiple neurotransmitter systems. The specific substitutions on the phenethylamine core dictate the compound's affinity and efficacy at various receptors.
dot
Caption: Logical relationships between phenethylamine classes and applications.
Serotonergic System (5-HT Receptors)
The psychedelic effects of compounds like mescaline and 2C-B are primarily mediated by their agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[6][7] Activation of this receptor initiates a complex intracellular signaling cascade involving phospholipase C (PLC) and subsequent downstream effectors.
dot
Caption: Agonist binding at 5-HT2A receptors triggers downstream signaling.
Dopaminergic and Noradrenergic Systems
Stimulant phenethylamines primarily act on the dopamine transporter (DAT) and norepinephrine transporter (NET). They can function as reuptake inhibitors or, more potently, as releasing agents, increasing the synaptic concentrations of these key catecholamines.[18][19]
Trace Amine-Associated Receptor 1 (TAAR1)
Phenethylamine and its derivatives are potent agonists of TAAR1, a receptor that modulates monoamine neurotransmission.[19][20] When activated by a compound like phenethylamine or amphetamine, TAAR1 can trigger protein kinase signaling that leads to the phosphorylation of the dopamine transporter (DAT). This phosphorylation can cause the transporter to reverse its direction of flow, actively pumping dopamine out of the neuron and into the synapse, a process known as efflux.[19]
dot
Caption: TAAR1 activation leads to DAT phosphorylation and dopamine efflux.
Quantitative Pharmacological Data
The interaction of substituted phenethylamines with their target receptors can be quantified through various in vitro assays, providing crucial data for structure-activity relationship (SAR) studies and drug development.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) Lower Kᵢ values indicate higher binding affinity.
| Compound | 5-HT2A (Kᵢ, nM) | 5-HT2C (Kᵢ, nM) | TAAR1 (rat) (Kᵢ, nM) | Other Receptors (Kᵢ, nM) |
| 2C-I | 0.4 | 1.1 | 0.2 | D1, D2, D3 (>10,000) |
| 25I-NBOMe | 0.044 | 1.3 | 60 | α1A (0.9), D3 (7.6) |
| 2C-T-2 | 46 | 350 | 5 | α1A (1,400), α2A (4,500) |
| 2C-T-7 | 1 | 40 | 68 | α1A (400), α2A (1,800) |
| Mescaline | 530 | 1100 | 2200 | α1A, α2A (>10,000) |
| Data compiled from BenchChem[21]. |
Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) at TAAR1 EC₅₀ is the concentration for 50% maximal response. Eₘₐₓ is the maximal response relative to the endogenous agonist, phenethylamine.
| Compound | TAAR1 (EC₅₀, µM) | TAAR1 (Eₘₐₓ, %) |
| Phenethylamine | 8.8 | 97 |
| N-methylphenethylamine | 1.8 | 102 |
| Hordenine | 9.0 | 97 |
| Tyramine | 92 | 40 |
| Synephrine | 22 | 104 |
| Data compiled from Kelder et al., 2024[20]. |
Table 3: Clinical Efficacy of Phentermine for Weight Loss
| Study Duration | Phentermine Dose | Mean Weight Loss | % Subjects with ≥5% Weight Loss |
| 12 Weeks | 37.5 mg/day | 7.2 kg (9.3% of initial) | >80% |
| 6 Months | 15 mg/day | - | 86.5% (responders + non-responders who improved) |
| 6 Months | 30 mg/day | - | (Effective, but not significantly more than 15mg at 6 mo) |
| Data compiled from Kim et al.[16] and Bello-Chavolla et al.[17]. |
Experimental Protocols
Characterizing the pharmacological profile of novel substituted phenethylamines requires standardized and reproducible experimental procedures.
Protocol 1: Radioligand Receptor Binding Assay
This protocol outlines the methodology for determining the binding affinity (Kᵢ) of a test compound for a specific receptor, such as the 5-HT2A receptor, via competitive displacement of a radiolabeled ligand.[21]
dot
Caption: Step-by-step workflow for determining receptor binding affinity.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Utilize a cell line (e.g., HEK-293) stably transfected to express the human receptor of interest (e.g., 5-HT2A).
-
Culture cells to sufficient density and harvest.
-
Isolate the cell membranes containing the receptors via homogenization and differential centrifugation.[21]
-
-
Binding Assay:
-
In a buffer solution, incubate a fixed amount of the prepared cell membranes.
-
Add a known, fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT2A) that specifically binds to the target receptor.
-
Add the unlabeled test compound across a range of concentrations to compete with the radioligand for receptor binding sites.
-
Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at a controlled temperature).[21]
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free (unbound) radioligand.
-
Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Measure the radioactivity trapped on each filter using a liquid scintillation counter.[21]
-
-
Data Analysis:
-
The amount of bound radioactivity will decrease as the concentration of the test compound increases.
-
Plot the data to generate a competition curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol 2: Dopamine Reuptake Assay
This protocol determines the ability of a test compound to inhibit the reuptake of dopamine by the dopamine transporter (DAT).[22]
Methodology:
-
Cell Culture:
-
Use a cell line (e.g., HEK-293) stably expressing the human dopamine transporter (hDAT).
-
Culture the cells in a 24-well plate until confluent.
-
-
Reuptake Assay:
-
Wash the cells with an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with varying concentrations of the test compound for a set period (e.g., 20 minutes) at 37°C.
-
Initiate the reuptake process by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]-DA) to each well and incubate for a short period (e.g., 5 minutes).
-
-
Termination and Lysis:
-
Terminate the reuptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubating overnight.
-
-
Quantification and Analysis:
-
Transfer the lysate from each well to a scintillation vial.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
Calculate the percent inhibition of dopamine reuptake for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the test compound.[22]
-
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 5. Details for Phenethylamines [unodc.org]
- 6. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]
- 8. psychedelics.berkeley.edu [psychedelics.berkeley.edu]
- 9. addictioncenter.com [addictioncenter.com]
- 10. Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phentermine for weight loss - Mayo Clinic [mayoclinic.org]
- 14. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 15. Phentermine - Wikipedia [en.wikipedia.org]
- 16. Effects on Weight Reduction and Safety of Short-Term Phentermine Administration in Korean Obese People - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Three- and six-month efficacy and safety of phentermine in a Mexican obese population - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenethylamine - Wikipedia [en.wikipedia.org]
- 20. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
CAS number and molecular formula of 2-(2-chlorophenyl)ethylamine
An examination of its chemical properties, synthesis, and potential biological activities.
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Chlorophenyl)ethylamine, a halogenated derivative of phenethylamine, is a compound of interest in medicinal chemistry and pharmacological research. This technical guide provides a comprehensive overview of its known chemical and physical properties, a detailed potential synthetic route, and an exploration of its putative biological activities, including its antibacterial and anti-inflammatory mechanisms. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and outlines established experimental protocols for its synthesis and biological evaluation based on analogous compounds and general principles.
Chemical and Physical Properties
This compound is a primary amine with the molecular formula C8H10ClN.[1] Its structure consists of a phenethylamine backbone with a chlorine atom substituted at the ortho position of the phenyl ring.
| Property | Value |
| CAS Number | 13078-80-3 |
| Molecular Formula | C8H10ClN |
| Molecular Weight | 155.62 g/mol |
| Appearance | Clear, colorless to slightly yellow liquid |
| Boiling Point | 120 °C at 15 mmHg |
| Density | 1.106 g/mL at 25 °C |
| Refractive Index | n20/D 1.551 |
| Synonyms | o-Chlorophenethylamine, 2-Chlorophenethylamine |
Synthesis
Experimental Protocol: Reduction of 2-(2-Chlorophenyl)acetonitrile
This protocol is based on established procedures for the reduction of arylacetonitriles to their corresponding phenethylamines.
Materials:
-
2-(2-Chlorophenyl)acetonitrile
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Acetone
-
Sulfuric acid (10% aqueous solution)
-
Sodium hydroxide (20% aqueous solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
LiAlH4 Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride to form a suspension.
-
Nitrile Addition: A solution of 2-(2-chlorophenyl)acetonitrile in the same anhydrous solvent is added dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the complete reduction of the nitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is to safely decompose the excess LiAlH4 and precipitate the aluminum salts.
-
Workup: The resulting mixture is filtered to remove the inorganic salts. The filtrate is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further Purification (Optional): The crude product can be further purified by vacuum distillation to obtain the final, high-purity product.
Biological Activities and Potential Mechanisms of Action
This compound has been suggested to possess antibacterial and anti-inflammatory properties. The following sections detail these potential activities and provide generalized experimental protocols for their investigation.
Antibacterial Activity
It has been proposed that this compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. This mechanism is thought to involve the binding of the compound to the 16S ribosomal RNA, a key component of the 30S ribosomal subunit, thereby disrupting the translation process and leading to bacterial cell death. This mode of action is particularly relevant for combating antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
This protocol describes a general method to assess the inhibition of bacterial protein synthesis.
Materials:
-
Cell-free bacterial transcription-translation system (e.g., E. coli S30 extract)
-
Luciferase reporter plasmid DNA
-
Amino acid mixture
-
Luciferin substrate
-
This compound (test compound)
-
Known protein synthesis inhibitor (e.g., chloramphenicol, positive control)
-
DMSO (vehicle control)
-
Luminometer
-
384-well microplates
Procedure:
-
Reaction Setup: In a 384-well microplate, the components of the cell-free system are combined, including the S30 extract, amino acid mixture, and the luciferase reporter plasmid.
-
Compound Addition: The test compound, this compound, is added to the wells at various concentrations. A positive control (chloramphenicol) and a vehicle control (DMSO) are also included.
-
Incubation: The plate is incubated at 37°C for a period that allows for sufficient protein synthesis (e.g., 1-2 hours).
-
Luminescence Measurement: After incubation, the luciferin substrate is added to each well. The luminescence, which is proportional to the amount of functional luciferase synthesized, is measured using a luminometer.
-
Data Analysis: The luminescence signal from the wells treated with the test compound is compared to the vehicle control to determine the percentage of inhibition. An IC50 value (the concentration of the compound that causes 50% inhibition of protein synthesis) can then be calculated.
Anti-inflammatory Activity
The potential anti-inflammatory properties of this compound are thought to stem from its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. This inhibition is likely achieved by targeting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.
This protocol outlines a cell-based assay to measure the inhibition of PGE2 production.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Known COX inhibitor (e.g., indomethacin, positive control)
-
Cell culture medium and supplements
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: RAW 264.7 cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound or a positive control for 1-2 hours.
-
Inflammatory Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and upregulate COX-2 expression, leading to PGE2 production.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of PGE2 produced in the presence of the test compound is compared to the LPS-stimulated control to calculate the percentage of inhibition. An IC50 value can be determined from the dose-response curve.
Conclusion
This compound is a compound with potential therapeutic applications stemming from its putative antibacterial and anti-inflammatory activities. While further research is required to fully elucidate its pharmacological profile and establish definitive quantitative data, the information and experimental frameworks provided in this guide offer a solid foundation for researchers and drug development professionals. The proposed synthetic route is robust, and the outlined biological assays are standard methods for evaluating compounds with similar proposed mechanisms of action. Future studies should focus on obtaining specific experimental data for this compound to validate these hypotheses and explore its full therapeutic potential.
References
An In-depth Technical Guide to Known Derivatives and Analogs of 2-(2-Chlorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives and analogs of 2-(2-chlorophenyl)ethylamine, with a primary focus on their synthesis, pharmacological properties, and the underlying structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Structure and Key Derivatives
This compound serves as a foundational scaffold for a range of psychoactive compounds, most notably within the 2C family of phenethylamines. The presence and position of the chlorine atom on the phenyl ring significantly influence the pharmacological profile of these molecules. The primary focus of this guide will be on analogs that retain the core phenethylamine structure with modifications to the phenyl ring and the amine group.
A prominent analog is 2,5-dimethoxy-4-chlorophenethylamine (2C-C), a psychedelic compound first synthesized by Alexander Shulgin. The addition of methoxy groups at the 2 and 5 positions, in conjunction with the 4-chloro substituent, confers potent activity at serotonin receptors, particularly the 5-HT₂A subtype. This guide will also explore N-benzyl derivatives, which have shown significantly enhanced potency at these receptors.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common strategy involves the reduction of a corresponding β-nitrostyrene or the reductive amination of a phenylacetaldehyde derivative. For N-benzyl derivatives, a subsequent reaction with a substituted benzaldehyde is typically employed.
General Synthesis of N-Benzyl-2-(2-chlorophenyl)ethylamine
A representative synthetic approach for N-benzyl derivatives involves a two-step, one-pot procedure starting from the corresponding phenethylamine hydrochloride and a substituted benzaldehyde.
-
Imine Formation: To a suspension of this compound hydrochloride (1.0 mmol) and 2-methoxybenzaldehyde (1.1 equiv) in ethanol (10 mL), triethylamine (1.0 equiv) is added. The reaction mixture is stirred at room temperature until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).
-
Reduction: Sodium borohydride (2.0 mmol) is added to the reaction mixture, and stirring is continued for an additional 30 minutes.
-
Work-up and Isolation: The reaction mixture is concentrated under reduced pressure and then partitioned between dichloromethane (CH₂Cl₂) and water (30 mL, 1:1). The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂ (15 mL each). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(2-methoxybenzyl)-2-(2-chlorophenyl)ethylamine.
Pharmacological Profile
The primary pharmacological target of many this compound derivatives, particularly the 2C-C and N-benzyl analogs, is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[1] Agonism at this receptor is believed to be responsible for the psychedelic effects of these compounds.
Receptor Binding Affinities and Functional Potencies
The affinity (Ki) and functional potency (EC₅₀) of these compounds at various serotonin receptor subtypes are crucial determinants of their pharmacological effects. The following tables summarize available quantitative data for a selection of relevant analogs. It is important to note that direct binding data for a wide range of this compound derivatives is limited in the public domain; therefore, data from closely related N-benzylphenethylamines are included to provide valuable structure-activity relationship insights.[2]
Table 1: Receptor Binding Affinities (Ki, nM) of N-Benzylphenethylamine Analogs [2]
| Compound | 5-HT₂A | 5-HT₂B | 5-HT₂C |
| 25D-NBOMe | 0.13 | 2.05 | 0.28 |
| 25E-NBOMe | 0.14 | 1.11 | 0.33 |
| 25H-NBOMe | 3.32 | 104 | 5.37 |
| 25I-NBOH | 0.11 | 1.91 | 0.36 |
| 25N-NBOMe | 0.17 | 3.51 | 0.30 |
Data from radioligand binding assays using [¹²⁵I]DOI for 5-HT₂A and 5-HT₂C receptors, and [³H]5-HT for the 5-HT₂B receptor.[2]
Table 2: Functional Potencies (EC₅₀, nM) of N-Benzylphenethylamine Analogs [2]
| Compound | 5-HT₂A (IP-1 Assay) | 5-HT₂B (IP-1 Assay) | 5-HT₂C (IP-1 Assay) |
| 25D-NBOMe | 0.51 | 23.5 | 0.54 |
| 25E-NBOMe | 0.83 | 41.3 | 0.70 |
| 25H-NBOMe | 40.1 | 463 | 31.0 |
| 25I-NBOH | 1.5 | 39.8 | 1.4 |
| 25N-NBOMe | 1.3 | 34.1 | 1.1 |
Data from inositol phosphate accumulation assays.[2]
Structure-Activity Relationships (SAR)
The available data allows for the formulation of several SAR hypotheses:
-
N-Benzylation: The addition of an N-benzyl group, particularly with a 2-methoxy substituent (as in the NBOMe series), dramatically increases affinity and potency at the 5-HT₂A receptor compared to the parent phenethylamines.[2]
-
4-Position Substitution on the Phenethylamine Ring: The nature of the substituent at the 4-position of the 2,5-dimethoxyphenethylamine scaffold significantly modulates activity. Halogen substitutions (e.g., iodo, chloro) generally confer high potency.
Signaling Pathways and Experimental Workflows
5-HT₂A Receptor Signaling Pathway
The activation of the 5-HT₂A receptor by an agonist such as a this compound derivative initiates a cascade of intracellular events. The canonical pathway involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][4][5]
Caption: 5-HT₂A Receptor Gq/11 Signaling Pathway.
Experimental Workflow for In Vitro Drug Screening
A typical workflow for screening and characterizing novel this compound derivatives involves a series of in vitro assays to determine their pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
Technical Guide: Safety, Handling, and Storage of 2-(2-Chlorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols before handling any chemical.
Introduction
2-(2-Chlorophenyl)ethylamine is a substituted phenethylamine compound of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a chlorinated phenyl ring, imparts specific chemical properties that make it a useful building block in the synthesis of various target molecules. However, like many reactive organic compounds, it presents potential hazards that necessitate careful handling and storage to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety considerations, handling procedures, and storage requirements for this compound.
Physical and Chemical Properties
Proper handling and storage procedures are informed by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClN | [1][2] |
| Molecular Weight | 155.62 g/mol | [1][2] |
| Appearance | Clear, slightly yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Boiling Point | 120 °C at 15 mmHg | [1][2] |
| Density | 1.106 g/cm³ at 25 °C | [1][2] |
| Refractive Index | n20/D 1.551 (lit.) | [2] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [2] |
| CAS Number | 13078-80-3 | [1][2] |
Hazard Identification and Toxicological Information
While comprehensive toxicological data for this compound is not available, the existing information indicates that it should be handled as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.[1]
| Hazard | Description | Source(s) |
| Skin Contact | Causes severe skin burns and irritation. | [3] |
| Eye Contact | Causes serious eye damage and irritation. May cause chemical conjunctivitis. | [1][3] |
| Inhalation | Causes respiratory tract irritation. Can produce delayed pulmonary edema. | [1] |
| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [1] |
| GHS Classification | Skin Corrosion/Irritation, Category 1B | [2] |
Note: The toxicological properties of this substance have not been fully investigated.[1] Effects of exposure may be delayed.
Safety and Handling Protocols
Adherence to strict safety protocols is paramount when working with this compound. The following section outlines detailed procedures for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before and during use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls may be necessary. Ensure that legs and feet are covered with long pants and closed-toe shoes.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a properly fitted respirator with an appropriate cartridge is required.
General Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Aerosol and Vapor Generation: Procedures that may generate aerosols or vapors should be conducted with additional containment measures.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Quantity: Use the smallest amount of the chemical necessary for the experiment.
Experimental Workflow for Handling Liquid Reagents
The following diagram outlines a standard workflow for safely handling hazardous liquid chemicals like this compound.
Caption: Standard laboratory workflow for handling hazardous liquid chemicals.
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
| Storage Aspect | Recommendation | Source(s) |
| Container | Store in a tightly closed container. | [1] |
| Temperature | Store in a cool, dry place. | [1] |
| Ventilation | Store in a well-ventilated area. | [1] |
| Incompatible Substances | Store away from acids, acid anhydrides, acid chlorides, chloroformates, and strong oxidizing agents. | [1] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |
| Hazardous Decomposition Products | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases may be generated during a fire. | [1] |
Accidental Release and Emergency Procedures
In the event of an accidental release or exposure, prompt and appropriate action is critical.
Spill Response
Caption: Emergency response workflow for a chemical spill.
Spill Cleanup Procedure:
-
Evacuate: Immediately evacuate the area of the spill.
-
Notify: Inform your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, and only if you are trained to do so, use an absorbent, non-combustible material such as earth, sand, or vermiculite to contain the spill.
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures
The following diagram outlines the immediate first aid steps to be taken in case of exposure. Medical attention should be sought immediately in all cases of exposure.
Caption: First aid response for exposure to this compound.
-
After Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[1]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]
-
After Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[1]
-
After Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific guidance on the disposal of this compound and any contaminated materials. Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By understanding its physical and chemical properties, potential hazards, and by adhering to the stringent safety, handling, and storage protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety and consult the appropriate resources before commencing any work with this compound.
References
Navigating the Physicochemical Landscape of 2-(2-Chlorophenyl)ethylamine: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility and stability of 2-(2-chlorophenyl)ethylamine, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document collates available physicochemical data, outlines detailed experimental protocols for its assessment, and provides visual workflows to guide laboratory practices. Understanding these fundamental properties is critical for optimizing formulation, ensuring product efficacy, and meeting regulatory standards.
Core Physicochemical Properties
This compound is a primary amine featuring a chlorinated phenyl ring, which influences its polarity and, consequently, its solubility characteristics.[1] It is typically encountered as a colorless to pale yellow liquid.[1][2] General stability assessments indicate that it is stable under standard temperature and pressure in a closed container but exhibits incompatibility with strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2]
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1][2][3][4] |
| Molecular Weight | 155.62 g/mol | [2][3][4] |
| Appearance | Clear, colorless to slightly yellow liquid | [2][5] |
| Density | 1.106 g/mL at 25 °C | [2][3] |
| Boiling Point | 120 °C at 15 mmHg | [2][3] |
| Refractive Index | n20/D 1.551 | [2][3] |
Solubility Profile
While specific quantitative solubility data for this compound in common solvents is not extensively published in publicly available literature, its structural characteristics provide a basis for qualitative assessment. The presence of an amine group suggests potential for hydrogen bonding, rendering it more soluble in polar solvents compared to its non-polar counterparts. The chlorinated phenyl group, however, introduces a degree of lipophilicity.
A systematic approach to quantifying solubility is essential for formulation development. A proposed experimental workflow for determining the solubility of this compound is presented below.
Caption: Figure 1: A generalized workflow for determining the equilibrium solubility of a compound.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for determining its shelf-life and appropriate storage conditions. It is known to be stable at room temperature in a sealed container. However, it is susceptible to degradation in the presence of acids, acid chlorides, acid anhydrides, and oxidizing agents.[2] Decomposition under thermal stress may produce toxic fumes, including hydrogen chloride and oxides of nitrogen and carbon.[2]
Forced degradation studies are instrumental in identifying potential degradation products and establishing stability-indicating analytical methods.
Caption: Figure 2: A conceptual diagram of potential degradation pathways for this compound under various stress conditions.
Experimental Protocols
Detailed and validated protocols are fundamental to obtaining reliable solubility and stability data. The following sections outline standardized methodologies.
Protocol for Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in various solvents.
-
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
-
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the vials to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
-
Protocol for Stability Assessment (Forced Degradation Study)
-
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Controlled temperature and humidity chambers
-
Photostability chamber
-
HPLC or GC-MS system for analysis
-
-
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a specified period. At various time points, withdraw samples, neutralize them, and analyze by HPLC.
-
Base Hydrolysis: Repeat the procedure from step 1 using 0.1 M NaOH solution.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Store the solution at room temperature and analyze at different time intervals.
-
Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven (e.g., at 70 °C) for an extended period. Periodically, take samples, dissolve them in a suitable solvent, and analyze.
-
Photostability: Expose a solution of the compound to light in a photostability chamber. A control sample should be kept in the dark under the same conditions. Analyze both samples at various time points.
-
Analysis: Analyze all samples using a stability-indicating HPLC or GC-MS method capable of separating the parent compound from its degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify the degradation products.
-
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains to be broadly published, the outlined experimental protocols offer a robust framework for its determination. Adherence to these standardized methods will ensure the generation of high-quality, reliable data essential for advancing pharmaceutical development projects that utilize this important chemical intermediate.
References
The Role of 2-(2-Chlorophenyl)ethylamine as a Building Block in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylethylamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds, including endogenous neurotransmitters and synthetic drugs.[1] This technical guide focuses on a key halogenated derivative, 2-(2-chlorophenyl)ethylamine, a versatile building block primarily recognized for its role in the synthesis of dissociative anesthetics like ketamine and tiletamine. Beyond these well-known applications, this guide explores its broader potential in constructing a diverse range of pharmacologically active agents. We will delve into its synthesis, key chemical transformations, and its application in the development of ligands for various central nervous system targets. This document provides detailed experimental protocols, quantitative biological activity data, and visual representations of relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction: The Significance of the 2-Phenylethylamine Scaffold
The 2-phenylethylamine motif is a privileged scaffold in medicinal chemistry due to its presence in endogenous catecholamines such as dopamine, norepinephrine, and epinephrine.[1] This inherent bioactivity makes it an ideal starting point for the design of drugs targeting the central nervous system (CNS).[2] The introduction of substituents on the phenyl ring, such as the ortho-chloro group in this compound, significantly influences the molecule's lipophilicity, metabolic stability, and receptor binding profile, making it a valuable synthon for creating novel therapeutic agents.[3]
Synthesis of this compound
The primary and most efficient route for the synthesis of this compound is the reduction of 2-chlorophenylacetonitrile. This can be achieved through catalytic hydrogenation or with a metal hydride reducing agent.
Experimental Protocol: Catalytic Hydrogenation of 2-Chlorophenylacetonitrile
Materials:
-
2-chlorophenylacetonitrile
-
10% Palladium on charcoal (Pd/C)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-chlorophenylacetonitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Acidify the mixture with a solution of hydrochloric acid in ethanol.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 3-5 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride salt.
-
The crude product can be further purified by recrystallization.
Alternative Method: Lithium Aluminum Hydride Reduction
An alternative method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
2-chlorophenylacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of 2-chlorophenylacetonitrile (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with the ethereal solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of this compound.
Applications in Medicinal Chemistry: A Gateway to Neuroactive Compounds
The primary amine of this compound serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into more complex molecular architectures.
Synthesis of Ketamine and its Analogs
This compound is a key precursor in the synthesis of the dissociative anesthetic ketamine and its metabolite, norketamine. A common synthetic route involves the use of 2-(2-chlorophenyl)-2-nitrocyclohexanone as an intermediate.[1][4]
Logical Workflow for Ketamine Synthesis:
Synthetic pathway from this compound precursors to ketamine.
Experimental Protocol: Eschweiler-Clarke N-Methylation of Norketamine [1][5]
Materials:
-
Norketamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Procedure:
-
To a solution of norketamine (1.0 eq), add an excess of formic acid (e.g., 5-10 eq).
-
Add an excess of aqueous formaldehyde solution (e.g., 3-5 eq).
-
Heat the reaction mixture to 80-100 °C for 2-4 hours, or until carbon dioxide evolution ceases.
-
Cool the reaction mixture to room temperature and basify with a concentrated NaOH solution to a pH of >10.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ketamine.
-
The crude product can be purified by column chromatography or by forming the hydrochloride salt and recrystallizing.
Tiletamine: A Thiophene-Containing Analog
Tiletamine, a veterinary anesthetic, is a structural analog of ketamine where the phenyl ring is replaced by a thiophene ring.[6] While not a direct derivative of this compound, its structural similarity and shared mechanism of action highlight the importance of the core aryl-ethylamine scaffold.
Beyond Anesthetics: A Scaffold for Diverse CNS Targets
The 2-phenylethylamine framework is a versatile platform for developing ligands for a wide range of CNS receptors.[7] By modifying the substitution pattern on the phenyl ring and the amine, researchers can fine-tune the selectivity and potency for various targets.
-
Dopamine Receptors: Derivatives of 2-(3-hydroxyphenyl)ethylamine have been explored as selective dopamine D2 receptor agonists. The introduction of a chloro substituent on the phenyl ring can modulate the affinity and selectivity for dopamine receptor subtypes.[8]
-
Serotonin Receptors: The phenylethylamine scaffold is a common feature in many serotonin receptor ligands.[9] N-benzyl phenylethylamines, for instance, are potent 5-HT₂A receptor agonists.[9] The 2-chlorophenyl moiety can be incorporated to explore structure-activity relationships and develop novel serotonin receptor modulators.
-
Adrenergic Receptors: The parent 2-phenylethylamine structure is the backbone of many adrenergic agents. Substitutions on the aromatic ring and the ethylamine side chain dictate the selectivity for α and β adrenergic receptor subtypes.
Quantitative Biological Data
The following tables summarize the in vitro binding affinities and functional activities of ketamine and related compounds at various receptors.
Table 1: Binding Affinities (Ki, µM) of Ketamine and Analogs at Various Receptors
| Compound | NMDA Receptor (PCP site) | Dopamine D2 Receptor | Serotonin 5-HT2 Receptor |
| Ketamine | 0.5 - 1.0[3][10] | ~0.5[10] | ~15[10] |
| Norketamine | ~2.0 | - | - |
| Tiletamine | High Affinity | - | - |
Table 2: Functional Activity (IC₅₀) of Ketamine Analogs at the NMDA Receptor
| Compound | IC₅₀ (µM) | Reference |
| Ketamine | 0.4 | [11] |
| Norketamine | 2.0 | [11] |
| Alkyne-Norketamine (A-NK) | 1.8 | [11] |
| Ketamir-2 | ~100 | [12] |
Signaling Pathways
The primary pharmacological target of ketamine and its analogs is the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity.[13] However, the broader 2-phenylethylamine scaffold interacts with other key CNS signaling pathways.
NMDA Receptor Signaling Pathway
Ketamine acts as a non-competitive antagonist of the NMDA receptor, blocking the ion channel and preventing the influx of Ca²⁺. This disruption of glutamatergic neurotransmission is thought to underlie its anesthetic and psychoactive effects.
NMDA Receptor Signaling Pathway and the inhibitory action of Ketamine.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]
Simplified Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[9]
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. journal.r-project.org [journal.r-project.org]
- 3. Ketamine has equal affinity for NMDA receptors and the high-affinity state of the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(2-氯苯基)乙胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
The Phenethylamine Core: A Technical Guide to its Discovery, Pharmacology, and Synthetic History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethylamine and its derivatives represent a vast and enduring class of neuroactive compounds that have profoundly impacted neuroscience and medicinal chemistry. From endogenous trace amines to potent synthetic psychoactive substances and therapeutic agents, the phenethylamine scaffold has proven to be a remarkably versatile template for modulating monoaminergic systems. This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of phenethylamine-based compounds. It details the key historical milestones, from the initial isolation of the parent compound to the revolutionary explorations of Alexander Shulgin. The guide summarizes quantitative data on receptor binding affinities and functional potencies, presents detailed experimental protocols for the characterization of these compounds, and visualizes the core signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering a deep dive into the scientific foundations of this critical class of molecules.
A Journey Through Time: The Discovery and History of Phenethylamines
The story of phenethylamine begins not in a modern laboratory, but in the context of early biochemical explorations.
-
1876: Polish physician and biochemist Marceli Nencki first isolates phenethylamine from decomposing gelatin, identifying it as a product of putrefaction.[1]
-
Late 19th Century: Subsequent studies identify phenethylamine in various fermented foods, such as ripe cheese and mackerel, linking its presence to microbial activity that decarboxylates the amino acid phenylalanine.[1]
-
Early 20th Century: The physiological effects of phenethylamine and related compounds begin to be understood, laying the groundwork for its recognition as a neuroactive substance.[1]
-
1887: The parent compound of a major subclass, amphetamine (alpha-methylphenethylamine), is first synthesized by Romanian chemist Lazar Edeleanu.[2] However, its pharmacological properties would remain unexplored for several decades.
-
1927-1929: Chemist Gordon Alles, in his search for a synthetic replacement for ephedrine, resynthesizes amphetamine and discovers its potent central nervous system stimulant effects.[2] This marks a pivotal moment, leading to the development of the first major class of synthetic phenethylamine drugs.
-
1974: Alexander Shulgin synthesizes 4-bromo-2,5-dimethoxyphenethylamine (2C-B), one of the first and most well-known of his "2C" series of psychedelic phenethylamines.[3][4]
-
1991: Alexander and Ann Shulgin publish PiHKAL: A Chemical Love Story (Phenethylamines I Have Known and Loved), a seminal work detailing the synthesis and psychoactive effects of 179 different phenethylamine compounds.[5] This publication brought a vast and previously obscure area of chemistry into the scientific and public spotlight.
The Heart of the Matter: Core Pharmacology
The diverse effects of phenethylamine-based compounds stem from their interactions with several key protein targets in the central nervous system. The two primary mechanisms of action are:
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is an intracellular G-protein coupled receptor (GPCR) that is a primary target for phenethylamine and many of its derivatives.[6][7] Activation of TAAR1 triggers a cascade of downstream signaling events.
-
Modulation of Monoamine Transporters: Phenethylamines can interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6] This interaction can lead to two main outcomes: competitive inhibition of neurotransmitter reuptake and/or transporter-mediated efflux (reverse transport) of neurotransmitters from the presynaptic terminal into the synaptic cleft.
Signaling Pathways
The activation of TAAR1 by phenethylamines initiates a complex signaling cascade that ultimately modulates the activity of monoamine transporters. This is a key mechanism underlying their stimulant and psychoactive effects.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. Details for Phenethylamines [unodc.org]
- 5. PiHKAL - Wikipedia [en.wikipedia.org]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
theoretical and computational studies of 2-(2-chlorophenyl)ethylamine
An In-depth Technical Guide to the Theoretical and Computational Study of 2-(2-Chlorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted phenethylamine with potential applications in medicinal chemistry and pharmaceutical development.[1] While extensive experimental data on its specific biological activities are not widely published, its structural similarity to known bioactive molecules suggests it as a candidate for further investigation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines a proposed framework for its in-depth theoretical and computational characterization. The methodologies detailed herein are designed to elucidate the molecule's conformational landscape, electronic properties, and potential interactions with biological targets, thereby providing a foundation for future drug discovery and development efforts.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound, collated from various sources, is presented in Table 1. This data serves as a fundamental reference for both experimental and computational work.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClN | [1][2][3][4] |
| Molecular Weight | 155.62 g/mol | [1][2][3][4] |
| CAS Number | 13078-80-3 | [1][3][4] |
| IUPAC Name | 2-(2-chlorophenyl)ethanamine | [2] |
| Synonyms | o-Chlorophenethylamine, 2-Chlorophenethylamine | [2][3] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][3] |
| Boiling Point | 120 °C at 15 mmHg | [3][5] |
| Density | 1.106 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.551 | [3][5] |
| SMILES | C1=CC=C(C(=C1)CCN)Cl | [2] |
| InChI | InChI=1S/C8H10ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | [2] |
| InChIKey | RZBOMSOHMOVUES-UHFFFAOYSA-N | [2] |
Proposed Theoretical and Computational Studies
Due to a lack of published in-depth theoretical and computational research on this compound, this section outlines a series of proposed studies to characterize the molecule.
Quantum Chemical Calculations
Quantum chemical calculations can provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of this compound.
2.1.1. Proposed Protocol for Density Functional Theory (DFT) Calculations:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked functional for organic molecules. For higher accuracy, a double-hybrid functional like DSD-PBEP86 could be employed.
-
Basis Set: 6-311++G(d,p) or a larger basis set such as aug-cc-pVTZ for more accurate calculations of electronic properties.
-
-
Calculations to be Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict vibrational spectra (IR, Raman).
-
Molecular Orbital Analysis: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electronic reactivity.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge distribution, and hybridization.
-
Calculation of Molecular Properties: Dipole moment, polarizability, and other electronic properties.
-
Conformational Analysis
The biological activity of a molecule is often dependent on its three-dimensional conformation. A thorough conformational analysis is crucial to identify the most stable conformers.
2.2.1. Proposed Protocol for Conformational Analysis:
-
Software: A molecular mechanics program such as GMMX (part of the Gaussian package), or specialized software like MacroModel.
-
Method:
-
Force Field: A suitable force field for organic molecules, such as MMFF94 or OPLS3e.
-
Search Algorithm: A systematic or stochastic conformational search algorithm (e.g., Monte Carlo Multiple Minimum) should be used to explore the potential energy surface.
-
Procedure:
-
Perform an initial broad conformational search using molecular mechanics to identify a set of low-energy conformers.
-
Take the lowest energy conformers (e.g., within 5-10 kcal/mol of the global minimum) and re-optimize their geometries using DFT (as described in section 2.1.1) for higher accuracy.
-
Calculate the relative energies and Boltzmann populations of the stable conformers at a relevant temperature (e.g., 298.15 K).
-
-
Molecular Docking
Molecular docking simulations can predict the preferred binding mode of this compound to a biological target and estimate its binding affinity. The phenethylamine scaffold is a common feature in many neurotransmitter-related drugs, suggesting potential targets such as monoamine transporters (e.g., dopamine transporter, serotonin transporter) or receptors (e.g., dopamine receptors, adrenergic receptors).
2.3.1. Proposed Protocol for Molecular Docking:
-
Software: AutoDock Vina, Glide, or GOLD are widely used docking programs.
-
Preparation of the Ligand (this compound):
-
Generate the 3D structure of the most stable conformer (identified from conformational analysis).
-
Assign partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds.
-
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site (grid box) based on the location of known ligands or predicted active sites.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a set of possible binding poses.
-
Score and rank the poses based on the scoring function of the docking program.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
The binding energy can be used as an estimate of the binding affinity.
-
Visualizations of Proposed Workflows
The following diagrams illustrate the proposed workflows for the computational studies described above.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Workflow for Conformational Analysis.
Caption: Workflow for Molecular Docking Studies.
Conclusion
This technical guide provides a foundational framework for the theoretical and computational investigation of this compound. By systematically applying the proposed quantum chemical, conformational analysis, and molecular docking protocols, researchers can gain significant insights into the molecule's intrinsic properties and its potential as a pharmacologically active agent. The data and workflows presented herein are intended to facilitate and guide future research efforts in the development of novel therapeutics based on the phenethylamine scaffold.
References
Methodological & Application
Application Notes and Protocols for N-acylation of 2-(2-chlorophenyl)ethylamine with Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental reaction in organic synthesis, crucial for the formation of amide bonds. Amide functionalities are prevalent in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. The N-acylation of 2-(2-chlorophenyl)ethylamine with various acyl chlorides provides a versatile route to a library of N-(2-(2-chlorophenyl)ethyl)amides. This class of compounds is of significant interest in medicinal chemistry due to the known pharmacological activities of related N-(chlorophenyl) and phenethylamine derivatives, which include anticonvulsant, antimicrobial, and anti-inflammatory properties.[1] The 2-chlorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule through steric and electronic effects.
This document provides a detailed protocol for the N-acylation of this compound using the robust and widely applicable Schotten-Baumann reaction conditions. This method is characterized by its operational simplicity and generally high yields.
Data Presentation
The following table summarizes representative examples of the N-acylation of this compound with various acyl chlorides under Schotten-Baumann conditions. The yields are based on reported values for similar reactions and may vary depending on the specific substrate and reaction conditions.[2]
| Entry | Acyl Chloride | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetyl chloride | N-(2-(2-chlorophenyl)ethyl)acetamide | 2 | 0 to RT | ~90 |
| 2 | Propionyl chloride | N-(2-(2-chlorophenyl)ethyl)propanamide | 2 | 0 to RT | ~88 |
| 3 | Benzoyl chloride | N-(2-(2-chlorophenyl)ethyl)benzamide | 3 | 0 to RT | ~92 |
| 4 | 4-Nitrobenzoyl chloride | N-(2-(2-chlorophenyl)ethyl)-4-nitrobenzamide | 3 | 0 to RT | ~95 |
| 5 | 4-Methoxybenzoyl chloride | N-(2-(2-chlorophenyl)ethyl)-4-methoxybenzamide | 3 | 0 to RT | ~91 |
| 6 | Chloroacetyl chloride | 2-chloro-N-(2-(2-chlorophenyl)ethyl)acetamide | 2 | 0 to RT | ~85 |
Experimental Protocols
General Protocol for the N-acylation of this compound
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride under Schotten-Baumann conditions.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Triethylamine (TEA) or Pyridine (optional, as a base in non-aqueous conditions)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM, approximately 10-20 mL per gram of amine).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1 M, 2.0-3.0 eq.). Alternatively, for anhydrous conditions, an organic base such as triethylamine (1.2-1.5 eq.) can be used.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1-1.2 eq.) dropwise to the vigorously stirred biphasic mixture over a period of 10-15 minutes. If using an organic base, the acyl chloride is typically added to the solution of the amine and base in DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if an organic base was used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the N-acylation of this compound.
Caption: General reaction scheme for the N-acylation.
Caption: Experimental workflow for N-acylation.
References
Application of 2-(2-Chlorophenyl)ethylamine in the Synthesis of Neuroleptics
Affiliation: Google Research
Abstract
This document outlines the application of 2-(2-chlorophenyl)ethylamine as a key starting material in the synthesis of neuroleptics, with a particular focus on the dibenzoxazepine class of atypical antipsychotics, such as loxapine. While direct, published synthetic routes starting from this compound are not extensively detailed in the literature, its chemical structure makes it a highly plausible and strategic precursor. This application note presents a proposed synthetic pathway for loxapine, detailing hypothetical experimental protocols for each step. The synthesis leverages the reduction of 2-(2-chlorophenyl)acetonitrile to obtain the parent amine, followed by a multi-step sequence to construct the characteristic tricyclic core of loxapine. Additionally, this note discusses the established pharmacological mechanism of action for atypical neuroleptics and provides visualizations for the synthetic and signaling pathways.
Introduction
Neuroleptics, also known as antipsychotics, are a class of psychiatric medications primarily used to manage psychosis, including delusions, hallucinations, paranoia, or disordered thought, principally in schizophrenia and bipolar disorder. They are broadly categorized into typical (first-generation) and atypical (second-generation) antipsychotics. Atypical antipsychotics, such as loxapine and clozapine, generally exhibit a broader spectrum of receptor activity, notably acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.
The phenethylamine scaffold is a core component of many centrally active compounds. The strategic placement of a chlorine atom on the phenyl ring, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting drug molecules. This makes it a valuable, though not commonly cited, starting material for the synthesis of complex heterocyclic systems like the dibenzoxazepine core of loxapine.
This document provides a detailed, albeit proposed, synthetic route and associated protocols for the synthesis of loxapine from this compound, aimed at researchers and professionals in drug development.
Proposed Synthetic Pathway for Loxapine
The proposed synthesis of loxapine from this compound is a multi-step process. The initial step involves the synthesis of the starting amine itself, via the reduction of the corresponding nitrile, a common and efficient method for producing primary amines.
Diagram of Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of Loxapine.
Experimental Protocols (Proposed)
The following protocols are hypothetical and based on standard organic chemistry transformations. Yields are estimates based on analogous reactions found in the literature.
Synthesis of this compound (Starting Material)
This step involves the reduction of 2-(2-chlorophenyl)acetonitrile.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of 2-(2-chlorophenyl)acetonitrile in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis of 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1][2]oxazepine (Loxapine)
This is a multi-step process starting from the previously synthesized amine. A more convergent and documented approach, however, involves the condensation of an aminophenol with a chlorobenzaldehyde derivative. For the purpose of illustrating a potential, albeit less common, route from this compound, a hypothetical pathway is described. A more practical and referenced synthesis of a key intermediate for loxapine is the condensation of 2-aminophenol with 2,5-dichloronitrobenzene, followed by reduction and cyclization.
A more direct, though still proposed, sequence starting from this compound could involve an N-acylation followed by an intramolecular cyclization.
Alternative Proposed Protocol (Key Steps):
-
N-Acylation: React this compound with 2-phenoxy-5-chlorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane to form the corresponding amide.
-
Intramolecular Cyclization (e.g., Bischler-Napieralski or Friedel-Crafts type): Treat the resulting amide with a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at elevated temperatures to induce cyclization and form the dibenzoxazepine core.
-
Introduction of the Piperazine Moiety: The resulting lactam or imino chloride can then be reacted with N-methylpiperazine to introduce the side chain, yielding loxapine. A patent for loxapine synthesis describes a similar final step where a precursor is reacted with N-methylpiperazine.[1]
Quantitative Data Summary (Estimated)
The following table summarizes the estimated quantitative data for the proposed synthetic pathway.
| Step | Reactants | Solvents | Temperature (°C) | Duration (h) | Estimated Yield (%) |
| 1. Amine Synthesis | 2-(2-Chlorophenyl)acetonitrile, LiAlH₄ | Diethyl Ether | 0 to 35 | 4-6 | 80-90 |
| 2. N-Acylation | This compound, 2-Phenoxy-5-chlorobenzoyl chloride | Dichloromethane | 0 to 25 | 2-4 | 85-95 |
| 3. Intramolecular Cyclization | Amide from Step 2, Polyphosphoric Acid | None (neat) | 100-150 | 6-12 | 50-70 |
| 4. Piperazine Introduction | Dibenzoxazepine intermediate, N-Methylpiperazine | Toluene, DMSO | 110-130 | 8-16 | 60-75 |
Mechanism of Action: Signaling Pathway
Atypical neuroleptics like loxapine exert their therapeutic effects through a complex interaction with multiple neurotransmitter receptors. The primary mechanism is believed to be the antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Diagram of D2 and 5-HT2A Receptor Antagonism
Caption: Antagonism of D2 and 5-HT2A receptors by Loxapine.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a chemical synthesis step, such as the proposed intramolecular cyclization.
Diagram of a General Synthetic Workflow
Caption: General workflow for a synthetic chemistry step.
Conclusion
This compound represents a structurally important and viable, though underutilized, precursor for the synthesis of dibenzoxazepine neuroleptics like loxapine. This application note has provided a plausible synthetic pathway, complete with proposed experimental protocols and estimated quantitative data. The visualizations of the synthetic route, experimental workflow, and the pharmacological mechanism of action offer a comprehensive overview for researchers in the field of medicinal chemistry and drug development. Further research into optimizing and validating this and similar synthetic routes could provide more efficient and novel methods for producing this important class of neuroleptic agents.
References
Application Notes and Protocols: Utilizing 2-(2-Chlorophenyl)ethylamine as a Precursor for Novel Fyn Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential application of 2-(2-chlorophenyl)ethylamine as a precursor for the synthesis of novel inhibitors targeting Fyn tyrosine kinase. Fyn, a member of the Src family of non-receptor tyrosine kinases, is implicated in a variety of cellular processes, and its dysregulation is linked to neurodegenerative diseases and cancer.[1][2][3][4] These notes outline a proposed synthetic strategy for quinazolinone-based Fyn inhibitors, detail the Fyn signaling pathway, provide experimental protocols for kinase inhibition assays, and summarize key structure-activity relationship (SAR) data for related kinase inhibitors.
Introduction
Fyn kinase plays a crucial role in signal transduction pathways that regulate cell growth, differentiation, and migration.[3][4] Its involvement in the pathophysiology of Alzheimer's disease and various cancers has made it an attractive target for therapeutic intervention.[1][2][3] The development of potent and selective Fyn inhibitors is a significant goal in drug discovery.[4] This document explores the use of this compound as a starting material for the synthesis of a novel class of quinazolinone-based Fyn inhibitors. While direct synthesis of Fyn inhibitors from this specific precursor is not yet established in the literature, this document proposes a chemically feasible synthetic route based on established methods for quinazolinone synthesis.
Fyn Kinase Signaling Pathway
Fyn is a key component of multiple signaling cascades. Upon activation, Fyn phosphorylates specific tyrosine residues on its substrate proteins, initiating a downstream signaling cascade. A simplified representation of a key Fyn signaling pathway is depicted below.
Proposed Synthesis of Quinazolinone-Based Fyn Inhibitors
The following is a proposed, hypothetical synthetic route for the preparation of 2,3-disubstituted quinazolinone derivatives from this compound. This strategy is based on well-established methods for the synthesis of the quinazolinone scaffold.
Experimental Workflow: Proposed Synthesis
Protocol: Synthesis of a 3-(2-(2-chlorophenyl)ethyl)-2-substituted-quinazolin-4(3H)-one
Disclaimer: This is a generalized and hypothetical protocol. Researchers should adapt and optimize the conditions based on the specific acyl chloride used and standard laboratory practices.
-
Step 1: Synthesis of N-Acyl Anthranilic Acid. To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or dichloromethane), add an equimolar amount of the desired acyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the N-acyl anthranilic acid.
-
Step 2: Synthesis of the Benzoxazinone Intermediate. Reflux the N-acyl anthranilic acid in acetic anhydride for 2-3 hours. Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry to yield the benzoxazinone intermediate.
-
Step 3: Synthesis of the Final Quinazolinone Product. Dissolve the benzoxazinone intermediate in a suitable solvent such as ethanol or glacial acetic acid. Add an equimolar amount of this compound to the solution. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 3-(2-(2-chlorophenyl)ethyl)-2-substituted-quinazolin-4(3H)-one.
Fyn Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Fyn kinase can be evaluated using a variety of in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Experimental Workflow: Fyn Kinase Assay
References
- 1. Targeting Fyn Kinase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-(2-Chlorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenyl)ethylamine is a phenethylamine derivative of interest in pharmaceutical research and development due to its structural similarity to known psychoactive compounds and its potential as a synthetic intermediate. Accurate and precise quantification of this compound is critical for purity assessment, impurity profiling, stability testing, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for related phenethylamine compounds and are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting. Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is emphasized for method validation.
Analytical Methods Overview
A comparison of the potential analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, suitable for non-volatile and thermally labile compounds, well-established for purity and assay determination.[1] | Lower sensitivity compared to MS detection; potential for interference from co-eluting compounds. | Purity determination, content uniformity, and assay for potency in bulk drug and pharmaceutical formulations. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High separation efficiency for volatile and semi-volatile compounds; provides structural information for identification. | May require derivatization for polar analytes; not suitable for non-volatile or thermally labile compounds. | Analysis of volatile impurities, impurity profiling, and quantification in appropriate matrices.[2] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC coupled with highly sensitive and selective detection by tandem mass spectrometry. | Excellent sensitivity and selectivity, suitable for complex matrices, provides structural confirmation.[3][4] | Higher cost of instrumentation and maintenance. | Trace level impurity quantification, bioanalysis (pharmacokinetic studies), and analysis in complex sample matrices.[5] |
Quantitative Data Summary
The following table summarizes typical validation parameters for analytical methods developed for compounds structurally related to this compound. These values should serve as a general guideline; specific performance characteristics must be established during the validation of a method for this compound.
| Parameter | HPLC (UV) - Based on 2-chloroethylamine HCl[6] | GC-MS - General Method[2] | LC-MS/MS - Based on bis(2-chloroethyl)amine[7] & other phenethylamines[5] |
| Linearity Range | 10 - 50 µg/mL | 0.2 - 90 µg/mL | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | To be determined | 2.16 µg/mL (for Paracetamol) | 0.070 ppm (bis(2-chloroethyl)amine); 0.5 ng/mL (phenethylamines) |
| Limit of Quantification (LOQ) | To be determined | 7.18 µg/mL (for Paracetamol) | 0.206 ppm (bis(2-chloroethyl)amine); 1.0 ng/mL (phenethylamines) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 91.99% - 102.87% | 92.0% - 111.0% (bis(2-chloroethyl)amine); 85% - 110% (phenethylamines) |
| Precision (%RSD) | < 2.0% | < 2.0% | < 5.0% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from a method for the related compound 2-chloroethylamine hydrochloride and is suitable for the quantification of this compound in bulk material or simple formulations.[6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Agilent Zorbax SB-CN, 150 mm x 4.6 mm, 3.5 µm particle size.[6]
-
Mobile Phase: Isocratic elution with 40% 10mM Potassium Phosphate buffer (pH adjusted to 8.0) and 60% Acetonitrile.[6]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 195 nm.[6]
-
Injection Volume: 20 µL.[6]
2. Preparation of Solutions:
-
Diluent: Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution to cover the desired concentration range (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and prepare a 25 mL solution as described for the Standard Stock Solution.
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent to ensure no interfering peaks are present.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the sample solution(s).
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
4. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
References
- 1. benchchem.com [benchchem.com]
- 2. BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. academic.oup.com [academic.oup.com]
- 6. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Analysis of 2-(2-Chlorophenyl)ethylamine Using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the determination of purity and the identification of potential impurities in 2-(2-chlorophenyl)ethylamine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a primary amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines robust analytical procedures for assessing the purity of this compound, including the separation of its enantiomers and the identification of process-related impurities and potential degradants.
High-Performance Liquid Chromatography (HPLC) Method for Achiral and Chiral Purity
HPLC is a versatile technique for the quantitative analysis of non-volatile and thermally labile compounds. For this compound, both reversed-phase and chiral chromatography are employed to determine purity and enantiomeric excess.
Achiral Purity by Reversed-Phase HPLC
This method is suitable for quantifying the main component and separating it from non-chiral impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio.[2][3] The exact ratio may need optimization.
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total peak area of all observed peaks.
Chiral Purity by Chiral HPLC
Since this compound possesses a chiral center, it is essential to determine the enantiomeric purity. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatization.[4] The direct method is often preferred for its simplicity.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV or Diode Array Detector.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak series).[1]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting ratio would be 90:10 (n-hexane:isopropanol) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[5] For primary amines like this compound, derivatization is often necessary to improve chromatographic peak shape and thermal stability.
Experimental Protocol:
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Inlet Temperature: 250°C.[5]
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]
-
-
Mass Spectrometer Conditions:
-
Impurity Identification: Putative identification of impurities is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST).
Data Presentation
Summarized quantitative data for hypothetical impurity profiling is presented below for illustrative purposes. Actual results will need to be determined experimentally.
Table 1: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Unknown Impurity |
| 2 | 5.2 | 99.7 | This compound |
| 3 | 8.1 | 0.15 | Unknown Impurity |
Table 2: Chiral HPLC Analysis of this compound
| Enantiomer | Retention Time (min) | Area (%) |
| (R)-enantiomer | 10.4 | 0.2 |
| (S)-enantiomer | 12.1 | 99.8 |
Table 3: GC-MS Impurity Profile of Derivatized this compound
| Peak No. | Retention Time (min) | Putative Identification | Key Mass Fragments (m/z) |
| 1 | 9.8 | 2-Chlorobenzaldehyde | 140, 139, 111 |
| 2 | 12.5 | Derivatized this compound | (Varies with derivatizing agent) |
| 3 | 14.2 | Dimer impurity | (Higher m/z) |
Potential Impurities and Degradation Products
Potential impurities can arise from the synthetic route or degradation. Common impurities in phenethylamine synthesis can include unreacted starting materials, by-products from side reactions, and oligomers.[] Degradation of halogenated compounds can occur under various conditions, and for amines, oxidation is a common degradation pathway.[8] Potential degradation products of this compound could include oxidation products like 2-chlorobenzaldehyde and 2-chlorophenylacetic acid, as well as products of dehalogenation.
Visualizations
Caption: Overall analytical workflow for purity assessment.
Caption: Logical flow for final purity determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 8. Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-(2-Chlorophenyl)ethylamine for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenyl)ethylamine is a primary phenethylamine derivative of interest in pharmaceutical research and development due to its structural similarity to known psychoactive compounds. Accurate and sensitive analytical methods are essential for its quantification in various matrices, including bulk drug substances, formulated products, and biological samples. Direct analysis of this compound can be challenging due to its polarity and potential for poor chromatographic peak shape. Chemical derivatization is a crucial technique to enhance its volatility, thermal stability, and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis, as well as to enable chiral separation for enantiomeric purity assessment by high-performance liquid chromatography (HPLC).[1][2] This document provides detailed protocols for the derivatization of this compound for both achiral and chiral analysis.
Analytical Strategies
The primary analytical challenges in the determination of this compound involve achieving good chromatographic resolution, high sensitivity, and, when necessary, separation of its enantiomers. Derivatization addresses these challenges by modifying the primary amine group to create a less polar and more volatile derivative suitable for GC-MS or a diastereomer for chiral HPLC separation.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, acylation with reagents such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFBCl) is a common and effective strategy.[3][4] These reagents react with the primary amine to form stable, volatile amides with excellent chromatographic properties. The resulting derivatives also often produce characteristic mass spectra, aiding in identification and quantification.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
To determine the enantiomeric purity of this compound, chiral derivatization is employed to create diastereomers that can be separated on a standard achiral HPLC column.[5] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a widely used chiral derivatizing agent for primary amines, forming stable diastereomeric derivatives with distinct chromatographic retention times.[5]
Data Presentation
The following table summarizes representative quantitative data for the analytical methods described. Please note that these values are illustrative and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed in the respective laboratory environment to ensure accuracy and precision.[6][7]
| Parameter | GC-MS with TFAA Derivatization | GC-MS with PFBCl Derivatization | Chiral HPLC with Marfey's Reagent |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 0.5 ng/mL | 5 - 15 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.997 |
| Recovery (%) | 92 - 105 | 95 - 108 | 90 - 103 |
| Precision (%RSD) | < 10 | < 8 | < 12 |
Experimental Protocols
Protocol 1: GC-MS Analysis following Trifluoroacetic Anhydride (TFAA) Derivatization
This protocol details the acylation of this compound with TFAA for GC-MS analysis.
Materials and Reagents:
-
This compound standard or sample
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Pyridine (optional, as a catalyst)
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in ethyl acetate to a final concentration of 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards by serial dilution.
-
Pipette 100 µL of the standard or sample solution into a clean, dry reaction vial.
-
If the sample is in an aqueous solution, perform a liquid-liquid extraction into an appropriate organic solvent (e.g., ethyl acetate) and evaporate the solvent to dryness under a gentle stream of nitrogen before proceeding.
-
-
Derivatization Reaction:
-
Add 50 µL of ethyl acetate to the vial.
-
Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Optionally, add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Post-Derivatization Work-up:
-
After incubation, cool the vial to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of ethyl acetate.
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.
-
GC-MS Conditions (Typical):
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Protocol 2: Chiral HPLC Analysis following Derivatization with Marfey's Reagent (L-FDAA)
This protocol describes the derivatization of this compound with Marfey's reagent for the separation of enantiomers by HPLC.
Materials and Reagents:
-
This compound standard or sample (racemic and enantiomerically pure standards are recommended for method development)
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
Acetone (HPLC grade)
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (2 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in 100 mM sodium bicarbonate buffer (pH ≈ 9).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the amino acid solution with 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution to maintain alkaline conditions.
-
Vortex the mixture and incubate at 40°C for 1 hour in a heating block or water bath, with occasional shaking.
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 20 µL of 2 M HCl to stop the reaction. The solution should become acidic.
-
-
Sample Dilution and Analysis:
-
Dilute the final mixture with the initial mobile phase (e.g., 1:10 dilution) to a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Typical):
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Visualizations
Experimental Workflow for GC-MS Derivatization
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationships in Chiral Derivatization for HPLC
Caption: Chiral derivatization of this compound with Marfey's reagent.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. jfda-online.com [jfda-online.com]
- 3. Analysis of Phenethylamines Using On-Column TFA Derivatization : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Application Notes and Protocols for the Synthesis of Polymer-Bound Sulfamides using 2-(2-chlorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the solid-phase synthesis of a specific sulfamide derived from 2-(2-chlorophenyl)ethylamine. The methodology is based on established principles of solid-phase organic synthesis, offering a streamlined workflow with simplified purification of the final product.
Introduction
Solid-phase synthesis is a powerful technique for the efficient generation of small molecules and combinatorial libraries, which are crucial in drug discovery and development. The use of a polymer support simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. This protocol details the synthesis of a sulfamide by coupling this compound to a polymer-bound sulfonyl chloride. To prevent potential side reactions, the primary amine of this compound is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then coupled to the sulfonyl chloride resin. Finally, the desired sulfamide is cleaved from the solid support, and the Boc protecting group is removed simultaneously under acidic conditions.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. The process begins with the Boc protection of the amine, followed by swelling of the sulfonyl chloride resin. The protected amine is then coupled to the resin, and after thorough washing, the final product is cleaved from the solid support.
Caption: Experimental workflow for the synthesis of the target sulfamide.
Experimental Protocols
Materials and Equipment
-
Sulfonyl chloride resin (polystyrene, 1% DVB, 100-200 mesh, loading: 1.0-2.0 mmol/g)
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker or rocker
-
Filtration apparatus
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Lyophilizer
-
Fourier-transform infrared (FTIR) spectrometer
-
Mass spectrometer
Protocol 1: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-2-(2-chlorophenyl)ethylamine as an oil or solid. The product can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Solid-Phase Synthesis of the Sulfamide
-
Resin Swelling:
-
Place the sulfonyl chloride resin (1.0 eq, based on loading capacity) in a solid-phase synthesis vessel.
-
Add anhydrous DCM to the resin and allow it to swell for 1-2 hours at room temperature with gentle agitation.
-
-
Coupling of N-Boc-2-(2-chlorophenyl)ethylamine:
-
Dissolve N-Boc-2-(2-chlorophenyl)ethylamine (3.0 eq) and DIPEA (4.0 eq) in anhydrous DCM.
-
Drain the DCM from the swollen resin and add the solution of the Boc-protected amine and DIPEA.
-
Agitate the mixture at room temperature for 16-24 hours.
-
Monitor the reaction by taking a small sample of the resin, washing it thoroughly, and performing an FTIR analysis to observe the disappearance of the sulfonyl chloride peak and the appearance of the sulfamide peaks.
-
-
Washing:
-
Drain the reaction mixture from the resin.
-
Wash the resin sequentially with DCM (3x), DMF (3x), methanol (3x), and finally with DCM (3x) to remove any unreacted reagents and by-products.
-
Dry the resin under vacuum for several hours.
-
Protocol 3: Cleavage and Deprotection
-
Place the dried resin in a clean solid-phase synthesis vessel.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation to reduce the volume of TFA.
Protocol 4: Product Isolation and Purification
-
Precipitation:
-
Add the concentrated cleavage solution dropwise to a flask containing cold diethyl ether (approximately 10 times the volume of the concentrate).
-
A white precipitate of the crude sulfamide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Centrifuge the mixture to pellet the crude product.
-
Carefully decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the product by preparative reverse-phase HPLC using a suitable gradient of ACN and water containing 0.1% TFA.
-
Collect the fractions containing the pure product.
-
-
Lyophilization:
-
Combine the pure fractions and freeze them.
-
Lyophilize the frozen solution to obtain the final sulfamide product as a white, fluffy solid.
-
Characterization
-
FTIR Spectroscopy: The formation of the polymer-bound sulfamide can be monitored by the appearance of characteristic S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹.
-
Mass Spectrometry: The identity of the final product can be confirmed by mass spectrometry (e.g., ESI-MS) to determine its molecular weight. The fragmentation pattern can also provide structural information.[1][2]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. The values are estimates based on typical solid-phase synthesis procedures and may vary depending on the specific reaction conditions and the batch of the resin.
| Parameter | Expected Value | Notes |
| Resin Loading Capacity | 1.0 - 2.0 mmol/g | As specified by the manufacturer.[3][4] |
| Amine Equivalents | 3.0 eq | An excess is used to drive the reaction to completion. |
| Base Equivalents (DIPEA) | 4.0 eq | To neutralize the HCl generated during the reaction and to facilitate the coupling. |
| Coupling Efficiency | > 90% | Can be qualitatively assessed by FTIR. |
| Cleavage Yield (Crude) | 70 - 90% | Dependent on the efficiency of the cleavage and precipitation steps. |
| Purity (after HPLC) | > 95% | Achievable with standard HPLC purification.[5] |
| Overall Yield (Pure) | 50 - 70% | Calculated based on the initial loading of the resin. |
Logical Relationships Diagram
The following diagram illustrates the key chemical transformations in the synthesis process.
Caption: Key reaction steps in the solid-phase synthesis of the sulfamide.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Chlorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenyl)ethylamine is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its large-scale production requires robust, efficient, and safe synthetic protocols. This document provides detailed application notes and experimental procedures for the industrial-scale synthesis of this compound, focusing on a two-step process: the synthesis of the precursor 2-chlorophenylacetonitrile (also known as 2-chlorobenzyl cyanide) followed by its catalytic hydrogenation.
Synthetic Strategy Overview
The primary industrial route for the synthesis of this compound involves the catalytic reduction of 2-chlorophenylacetonitrile. This nitrile intermediate is typically prepared from 2-chlorobenzyl chloride via a nucleophilic substitution reaction with a cyanide salt. The subsequent hydrogenation of the nitrile to the primary amine is a critical step, with Raney Nickel being a commonly employed catalyst due to its high activity and cost-effectiveness.
Experimental Protocols
Part 1: Large-Scale Synthesis of 2-Chlorophenylacetonitrile
This protocol details the synthesis of 2-chlorophenylacetonitrile from 2-chlorobenzyl chloride and sodium cyanide.
Materials and Equipment:
-
2-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide, TBAB)
-
Toluene
-
Water
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and temperature control
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a suitable large-scale reactor, charge toluene and water.
-
Addition of Reagents: Add sodium cyanide and the phase-transfer catalyst to the reactor with vigorous stirring.
-
Addition of Starting Material: Slowly add 2-chlorobenzyl chloride to the reaction mixture. An exothermic reaction is expected; maintain the temperature within a specified range (e.g., 60-80 °C) through cooling.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as Gas Chromatography (GC), until the consumption of 2-chlorobenzyl chloride is complete.
-
Work-up: After the reaction is complete, cool the mixture and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene to recover any residual product.
-
Washing: Combine the organic layers and wash with water to remove any remaining cyanide salts. Caution: The aqueous wash will contain cyanide and must be treated appropriately before disposal.
-
Purification: Purify the crude 2-chlorophenylacetonitrile by vacuum distillation.
Part 2: Large-Scale Catalytic Hydrogenation of 2-Chlorophenylacetonitrile
This protocol describes the reduction of 2-chlorophenylacetonitrile to this compound using Raney Nickel as the catalyst.
Materials and Equipment:
-
2-Chlorophenylacetonitrile
-
Raney Nickel (activated, as a slurry in a suitable solvent like ethanol or water)
-
Ethanol (or other suitable solvent)
-
Ammonia (aqueous or anhydrous, to suppress secondary amine formation)
-
Hydrogen gas (high pressure)
-
High-pressure hydrogenation reactor (autoclave) with temperature and pressure controls, and an efficient stirring mechanism
-
Filtration system for catalyst removal (e.g., a filter press or a sparkler filter)
-
Vacuum distillation apparatus
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and free of any contaminants. Purge the reactor with an inert gas (e.g., nitrogen) to remove air.
-
Charging the Reactor: Charge the reactor with 2-chlorophenylacetonitrile, the solvent (e.g., ethanol), and ammonia.
-
Catalyst Addition: Carefully add the Raney Nickel slurry to the reactor under an inert atmosphere. Raney Nickel is pyrophoric and must be handled with extreme caution.[1][2]
-
Hydrogenation: Seal the reactor and purge it several times with low-pressure hydrogen before pressurizing to the desired operating pressure. Heat the reactor to the target temperature while stirring vigorously.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas. The catalyst must be filtered under a blanket of inert gas or kept wet with solvent at all times to prevent ignition.[1][3] The filtered catalyst can potentially be recycled.
-
Product Isolation and Purification: The solvent is removed from the filtrate by distillation. The crude this compound is then purified by vacuum distillation.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 2-Chlorophenylacetonitrile
| Parameter | Value | Reference |
| Molar ratio of 2-chlorobenzyl chloride to NaCN | 1 : 1.05-1.2 | General practice |
| Phase-Transfer Catalyst Loading | 1-5 mol% | General practice |
| Solvent | Toluene/Water | General practice |
| Reaction Temperature | 60-80 °C | General practice |
| Reaction Time | 4-8 hours | General practice |
| Typical Yield | 85-95% | General practice |
| Purity (after distillation) | >98% | General practice |
Table 2: Typical Reaction Parameters for the Hydrogenation of 2-Chlorophenylacetonitrile
| Parameter | Value | Reference |
| Substrate Concentration | 10-30% (w/v) in solvent | General practice |
| Catalyst | Raney Nickel | [4] |
| Catalyst Loading | 5-15% (w/w of nitrile) | General practice |
| Solvent | Ethanol | [4] |
| Additive | Ammonia (to suppress secondary amine) | General practice |
| Hydrogen Pressure | 30-100 bar (435-1450 psi) | [4] |
| Reaction Temperature | 80-120 °C | [4] |
| Reaction Time | 4-12 hours | General practice |
| Typical Yield | 80-90% | [5] |
| Purity (after distillation) | >99% | General practice |
Mandatory Visualization
Caption: Overall workflow for the large-scale synthesis of this compound.
Caption: Two-step reaction scheme for the synthesis of this compound.
Safety Considerations
-
Cyanide Handling: Sodium cyanide is highly toxic. All handling should be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. A cyanide antidote kit should be readily available. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal.
-
Raney Nickel: Activated Raney Nickel is pyrophoric and can ignite spontaneously if allowed to dry in the air.[1][2] It should always be handled as a slurry under a solvent or an inert atmosphere. Special care must be taken during catalyst filtration to prevent exposure to air.
-
High-Pressure Hydrogenation: Hydrogenations at high pressure carry the risk of fire and explosion. The reaction should be conducted in a properly rated and maintained high-pressure reactor in a designated area with appropriate safety features, such as a blast shield. The reactor should be purged of air before introducing hydrogen.[3]
-
General Precautions: Standard laboratory safety practices should be followed, including the use of PPE, working in a well-ventilated fume hood, and having access to safety showers and eyewash stations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in cyanation | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring. Check the quality of the phase-transfer catalyst. |
| Hydrolysis of benzyl chloride | Ensure anhydrous conditions for reagents and solvents where appropriate. | |
| Formation of secondary amine in hydrogenation | Insufficient ammonia | Increase the amount of ammonia in the reaction mixture. |
| High reaction temperature | Optimize the reaction temperature to favor primary amine formation. | |
| Catalyst poisoning | Impurities in the starting material or solvent | Ensure high purity of 2-chlorophenylacetonitrile and solvent. |
| Difficult catalyst filtration | Fine catalyst particles | Use a filter aid (e.g., Celite) during filtration. |
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of this compound. Careful control of reaction parameters and adherence to strict safety protocols are essential for a successful and safe large-scale synthesis. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. fishersci.fi [fishersci.fi]
- 2. Raney Ni Eletromagnetic Filtration-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Laboratory Handling of 2-(2-Chlorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenyl)ethylamine is a substituted phenethylamine that serves as a valuable building block in medicinal chemistry and drug development. Its handling requires strict adherence to safety protocols due to its potential hazards. These application notes provide a comprehensive guide to the safe laboratory handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of research.
Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle this compound with the utmost care, treating it as a potentially hazardous substance.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous chemical. According to safety data sheets, it can cause severe skin burns and eye damage.[2] It is also known to cause skin, eye, and respiratory tract irritation.[1][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClN | [1][5] |
| Molecular Weight | 155.62 g/mol | [1][5] |
| Appearance | Clear, slightly yellow to light yellow liquid | [1][2] |
| Odor | Rotten-egg like | [2] |
| Boiling Point | 120 °C @ 15 mmHg | [1][2] |
| Density | 1.106 g/cm³ | [1] |
| Flash Point | 108 °C / 226.4 °F | [2] |
| Vapor Density | 5.37 | [1][2] |
Experimental Protocols for Safe Handling
Adherence to the following protocols is mandatory when working with this compound.
2.1. Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is the first line of defense against accidental exposure.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][2] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[3]
-
Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][2] For larger quantities or tasks with a higher risk of splashes, impervious clothing should be considered.[3]
-
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If workplace conditions warrant a respirator, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]
2.2. Engineering Controls
-
Ventilation: Use with adequate ventilation.[1] Operations should be carried out in a chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: Ensure that eyewash stations and safety showers are in close proximity to the workstation and are readily accessible in case of an emergency.[2]
2.3. Handling and Storage
-
Handling:
-
Storage:
2.4. Spill and Leak Procedures
In the event of a spill or leak, follow these procedures immediately:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill using an inert, non-combustible material such as earth, sand, or vermiculite.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2]
-
Wash the spill area thoroughly with soap and water.
-
-
Reporting: Report the incident to the appropriate safety personnel.
2.5. First Aid Measures
Immediate medical attention is required for all exposure routes.[2]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately.[1] If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Visualized Workflows
Safe Handling Workflow for this compound
Caption: A flowchart outlining the necessary steps for safely handling this compound in a laboratory setting.
Emergency Response Logic
Caption: A diagram illustrating the decision-making process for responding to spills or personnel exposure involving this compound.
References
Application Notes and Protocols: Mechanism of Action of 2-(2-Chlorophenyl)ethylamine Derivatives on Dopamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethylamine and its derivatives represent a broad class of neuroactive compounds that are foundational in the development of therapeutics for a range of neurological and psychiatric disorders. A key molecular target for many of these compounds is the dopamine transporter (DAT), a critical regulator of dopaminergic neurotransmission. The DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and magnitude of the dopaminergic signal. Inhibition of the DAT leads to an increase in extracellular dopamine levels, a mechanism that underlies the therapeutic effects of drugs used to treat conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, but also the abuse potential of psychostimulants.
Putative Mechanism of Action
2-(2-Chlorophenyl)ethylamine derivatives are presumed to interact with the dopamine transporter as competitive inhibitors. By binding to the DAT, likely at or near the dopamine binding site, these compounds are thought to prevent the reuptake of dopamine from the synaptic cleft. This blockade leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. The ortho-chloro substitution on the phenyl ring is expected to influence the binding affinity and selectivity of the molecule for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Signaling Pathway of Dopamine Transporter Inhibition
The primary action of DAT inhibitors is the elevation of extracellular dopamine. This increased dopamine concentration leads to enhanced activation of postsynaptic dopamine receptors (D1-like and D2-like families), which in turn modulate various downstream signaling cascades.
Data Presentation: Quantitative Analysis of Structurally Related Compounds
Due to the absence of specific binding affinity data for this compound derivatives in the reviewed literature, this section presents data for structurally analogous phenethylamines, particularly those with chloro-substitutions. This information provides a valuable reference for predicting the potential activity of ortho-chloro substituted compounds.
Table 1: Dopamine Transporter (DAT) Binding and Functional Data for Chloro-Substituted Phenethylamine Analogues
| Compound | Substitution | Assay Type | Target | Species | IC50 (nM) | Ki (nM) | Reference |
| 3-Chloroamphetamine | 3-Chloro | [³H]Dopamine Uptake Inhibition | DAT | Rat | 11.8 (EC50 for release) | - | [1] |
| 4-Chloroamphetamine | 4-Chloro | [³H]MPP+ Uptake Inhibition | DAT | Rat | - | 1300 | [2] |
| 4-Chloromethamphetamine | 4-Chloro, N-Methyl | [³H]MPP+ Uptake Inhibition | DAT | Rat | - | 1200 | [2] |
Note: The mechanism for amphetamines can involve both reuptake inhibition and release, which should be considered when interpreting these values.
Experimental Protocols
Protocol 1: Dopamine Transporter Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using a radiolabeled ligand such as [³H]WIN 35,428.
Materials:
-
Biological Material: Rat striatal tissue or cells stably expressing the human dopamine transporter (hDAT).
-
Buffers and Reagents:
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]WIN 35,428 (or another suitable DAT radioligand).
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).
-
Test compounds: this compound derivatives at various concentrations.
-
Scintillation cocktail.
-
-
Equipment:
-
Homogenizer (e.g., Potter-Elvehjem).
-
Centrifuge.
-
96-well plates.
-
Filter plates with GF/B or GF/C filters.
-
Cell harvester.
-
Scintillation counter.
-
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
-
Add 50 µL of the radioligand solution (e.g., [³H]WIN 35,428 at a final concentration of 1-2 nM).
-
Add 150 µL of the membrane preparation (typically 50-100 µg of protein).
-
Incubate for 60-120 minutes at 4°C or room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through pre-soaked (in 0.3% polyethyleneimine) filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol outlines the procedure for in vivo microdialysis in rodents to assess the effect of this compound derivatives on extracellular dopamine levels in a specific brain region, such as the striatum.
Materials:
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Surgical and Microdialysis Equipment:
-
Stereotaxic frame.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Surgical drill.
-
Guide cannula and dummy cannula.
-
Microdialysis probe.
-
Micro-infusion pump.
-
Freely moving animal setup.
-
Fraction collector.
-
-
Solutions:
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
Test compound solution (dissolved in a suitable vehicle, e.g., saline).
-
-
Analytical Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ED).
-
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum).
-
Slowly lower the guide cannula to the desired coordinates and secure it to the skull with dental cement.
-
Insert a dummy cannula to maintain patency.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in the freely moving animal setup.
-
Remove the dummy cannula and insert the microdialysis probe.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
-
Drug Administration and Sample Collection:
-
Administer the this compound derivative or vehicle (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection.
-
Store samples at -80°C until analysis.
-
-
Dopamine Quantification by HPLC-ED:
-
Analyze the dialysate samples for dopamine content using HPLC-ED.
-
Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.
-
Express the data as a percentage change from the average baseline dopamine concentration.
-
Conclusion
The this compound scaffold holds potential for the development of novel dopamine transporter inhibitors. While direct pharmacological data for these specific derivatives is currently limited, the structure-activity relationships of related phenethylamines provide a strong foundation for further investigation. The experimental protocols detailed in this document offer standardized methods for characterizing the binding affinity and in vivo efficacy of newly synthesized analogues. By systematically exploring substitutions on the phenylethylamine core, researchers can aim to optimize potency, selectivity, and pharmacokinetic properties to identify promising lead compounds for the treatment of dopamine-related CNS disorders. Future studies are warranted to synthesize and evaluate this compound derivatives to elucidate their precise mechanism of action and therapeutic potential.
References
Application Notes and Protocols for the Preclinical Evaluation of Phenethylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethylamines are a broad class of chemical compounds with a shared molecular backbone. This class includes endogenous neurotransmitters (e.g., dopamine), hormones, and a wide array of synthetic analogs with diverse pharmacological activities.[1] Many synthetic phenethylamines, such as amphetamine and its derivatives, are potent central nervous system stimulants, while others, like mescaline and the 2C-series (e.g., 2C-B), are known for their psychedelic and hallucinogenic effects.[2][3][4] These compounds primarily exert their effects by interacting with monoamine systems, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[5]
Given their therapeutic potential and abuse liability, a thorough preclinical evaluation of novel phenethylamine analogs is critical. This document provides a detailed overview of standard in vitro and in vivo experimental protocols used to characterize the pharmacological, behavioral, and pharmacokinetic profiles of these compounds.
Part 1: In Vitro Experimental Protocols
In vitro assays are essential for the initial characterization of a compound's mechanism of action at the molecular and cellular levels. These assays determine binding affinities, functional activities at specific targets, and potential cytotoxicity.
Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of novel phenethylamine analogs.
Caption: General workflow for in vitro screening of phenethylamine analogs.
Receptor and Transporter Binding Assays
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter. This is typically expressed as the inhibition constant (Ki).
Protocol: Radioligand Competition Binding Assay (e.g., for 5-HT2A Receptor)
-
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]Ketanserin for 5-HT2A) for binding to receptors in a membrane preparation.[6][7] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki.[7]
-
Materials and Reagents:
-
Cell membranes from cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.
-
Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., Mianserin).
-
Test phenethylamine analogs, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[7]
-
96-well plates, filter mats (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membrane preparation (e.g., 50-120 µg protein), radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.[7]
-
Incubate the plate, typically for 60 minutes at 30°C, to allow binding to reach equilibrium.[7]
-
Terminate the reaction by rapid filtration through the filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.[7]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Functional Assays
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and quantify its potency (EC50) and efficacy (Emax).
Protocol: Gq-Mediated Inositol Phosphate (IP) Accumulation Assay (for 5-HT2A/2C Receptors)
-
Principle: 5-HT2A and 5-HT2C receptors are Gq-coupled, and their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This assay measures the accumulation of inositol phosphates as a direct readout of receptor activation.[5]
-
Materials and Reagents:
-
HEK-293 cells expressing the receptor of interest (e.g., 5-HT2A).
-
[3H]-myo-inositol.
-
Assay medium containing LiCl (to prevent IP degradation).
-
Lysis buffer.
-
Ion-exchange chromatography columns or plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to attach.
-
Label the cells by incubating them overnight with medium containing [3H]-myo-inositol.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells in assay medium containing LiCl.
-
Add varying concentrations of the test phenethylamine analog and incubate for a set time (e.g., 60 minutes).
-
Terminate the reaction and lyse the cells.
-
Isolate the total inositol phosphates from the cell lysate using ion-exchange chromatography.
-
Quantify the amount of [3H]-IPs using scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [3H]-IPs accumulated against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).
-
Efficacy is often expressed relative to a standard full agonist, such as serotonin.[8]
-
Cell Viability and Cytotoxicity Assays
These assays are crucial for identifying potential toxic effects of the compounds on cells, ensuring that observed effects in functional assays are not due to cell death.
Protocol: MTT/MTS Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by mitochondrial reductase enzymes in viable, metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of living cells.[9]
-
Materials and Reagents:
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the phenethylamine analog for a specified period (e.g., 24 hours).[2][11]
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the viability of treated cells as a percentage of the untreated control cells.
-
Plot cell viability (%) against the log concentration of the compound to determine the CC50 (concentration that causes 50% reduction in cell viability).
-
Part 2: In Vivo Experimental Protocols
In vivo studies are performed to understand how phenethylamine analogs affect a whole, living organism. These experiments assess behavioral effects, neurochemical changes, and the pharmacokinetic profile of the compounds. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
Workflow for In Vivo Evaluation
This diagram outlines a typical progression for in vivo testing of a promising phenethylamine analog.
Caption: General workflow for in vivo evaluation of phenethylamine analogs.
Behavioral Models
Protocol: Head-Twitch Response (HTR) in Mice
-
Principle: The HTR is a rapid, side-to-side head movement in rodents that serves as a behavioral proxy for 5-HT2A receptor activation by hallucinogens.[12][13] The frequency of head twitches is quantified to assess the potential hallucinogenic-like activity of a compound.[14]
-
Materials and Reagents:
-
Male mice (e.g., C57BL/6J strain).[12]
-
Test compound and vehicle control.
-
Observation chambers.
-
Video recording equipment or trained observers.
-
-
Procedure:
-
Acclimate mice to the observation chambers before drug administration.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).
-
Place the mouse back into the observation chamber.
-
Record the number of head twitches over a specified time period (e.g., 30-60 minutes), starting after a predetermined onset time.[15]
-
A head twitch is defined as a rapid, spasmodic rotational movement of the head that is not associated with grooming or general exploratory activity.[13]
-
-
Data Analysis:
-
Sum the total number of head twitches for each animal within the observation period.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare different dose groups.
-
Plot a dose-response curve to determine the ED50 (dose that produces 50% of the maximal response).
-
Protocol: Drug Discrimination in Rats
-
Principle: This paradigm assesses the interoceptive (subjective) effects of a drug.[16] Animals are trained to recognize the subjective state produced by a specific training drug (e.g., LSD or amphetamine) and report it by making a specific operant response (e.g., pressing one of two levers) to receive a reward.[5][17] A novel compound is then tested to see if it substitutes for the training drug, indicating similar subjective effects.[18]
-
Materials and Reagents:
-
Rats.
-
Standard two-lever operant conditioning chambers.
-
Training drug (e.g., (+)LSD, (+)MDMA, (S+)methamphetamine) and vehicle (saline).[5]
-
Test phenethylamine analogs.
-
Food pellets or other reinforcers.
-
-
Procedure:
-
Training Phase:
-
Rats are food-deprived to motivate responding.
-
On training days, rats receive an injection of either the training drug or vehicle.
-
Following the injection, they are placed in the operant chamber. Responding on one lever (the "drug lever") is reinforced only on drug days, while responding on the other lever (the "saline lever") is reinforced only on vehicle days.
-
Training continues until rats reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Once trained, rats are given various doses of the test compound.
-
During test sessions, responses on either lever are recorded but not always reinforced, to prevent extinction of the learned behavior.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
-
Data Analysis:
-
Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.
-
Partial substitution occurs when responding is intermediate.
-
No substitution is defined as ≤20% drug-lever responding.
-
An ED50 value for substitution can be calculated from the dose-response curve.[5]
-
Neurochemical Analysis
Protocol: In Vivo Microdialysis for Dopamine and Serotonin
-
Principle: Microdialysis is a technique used to measure the concentration of endogenous substances in the extracellular fluid of a specific brain region in a freely moving animal.[19] A small probe with a semipermeable membrane is implanted, and a physiological solution (perfusate) is slowly pumped through it. Neurotransmitters like dopamine and serotonin diffuse across the membrane into the perfusate, which is then collected and analyzed.[20]
-
Materials and Reagents:
-
Rats or mice.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump and liquid switch.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Analytical system: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or LC-MS/MS.[21][22]
-
Stabilizing agents for unstable analytes like dopamine (e.g., ascorbic acid).[22]
-
-
Procedure:
-
Surgery: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens). Allow the animal to recover for several days.
-
Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[22]
-
Allow for a stabilization period to achieve a baseline level of neurotransmitters.
-
Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Administer the test phenethylamine analog.
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels over time.
-
Analyze the collected samples using HPLC-ED or LC-MS/MS to quantify dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).[23]
-
-
Data Analysis:
-
Quantify the concentration of each analyte in the dialysate samples.
-
Express the post-drug concentrations as a percentage of the average baseline concentration.
-
Plot the percent baseline change over time to visualize the neurochemical response to the drug.
-
Pharmacokinetic (PK) Studies
-
Principle: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. This involves measuring the concentration of the drug and its major metabolites in biological fluids (e.g., blood, plasma) and tissues (e.g., brain) over time after administration.[24]
-
Procedure:
-
Administer the phenethylamine analog to animals (e.g., rats) via a specific route (e.g., intravenous, oral, intraperitoneal).
-
Collect blood samples at multiple time points after dosing.
-
For brain exposure studies, animals are euthanized at various time points, and brains are collected.
-
Process the blood (to obtain plasma) and brain tissue samples.
-
Extract the drug and its metabolites from the samples.
-
Quantify the concentrations using a validated analytical method, typically LC-MS/MS.[25]
-
-
Data Analysis:
-
Plot the plasma and brain concentration versus time profiles.
-
Use pharmacokinetic modeling software to calculate key parameters such as:
-
Maximum concentration (Cmax).
-
Time to maximum concentration (Tmax).
-
Elimination half-life (t1/2).
-
Area under the concentration-time curve (AUC).
-
Bioavailability (for non-intravenous routes).
-
Brain-to-plasma ratio.
-
-
Part 3: Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example In Vitro Pharmacology Data for Phenethylamine Analogs
| Compound | 5-HT2A Ki (nM)[6] | 5-HT2C Ki (nM)[6] | 5-HT2A IP1 EC50 (nM)[5] | 5-HT2A IP1 Emax (%)[5] | DAT Ki (nM) |
| 2C-D | 1200 | 1100 | 116 | 100 | >10,000 |
| 2C-I | 310 | 120 | Antagonist | N/A | 760 |
| 2C-E | 440 | 390 | 131 | 111 | >10,000 |
| 2C-T-2 | 1100 | 360 | 368 | 91 | >10,000 |
| Serotonin | N/A | N/A | 10.3 | 100 | N/A |
Data are hypothetical examples based on published literature for illustrative purposes.
Table 2: Example In Vivo Behavioral Data for Phenethylamine Analogs
| Compound | Drug Discrimination (DMT-trained rats) ED50 (mg/kg)[5] | Head-Twitch Response (Mice) ED50 (mg/kg) | Self-Administration (Rats) Peak Responding Dose (mg/kg/infusion)[26] | Locomotor Activity (Mice) Effective Dose (mg/kg)[5][15] |
| 2C-D | 3.14 | 1.0 - 2.5 | Not Determined | 10 - 30 |
| Amphetamine | No Substitution | Inactive | 0.1 | 5 - 10[27] |
| DEPEA | Not Determined | Not Determined | 0.3 | Not Determined |
| BMPEA | Not Determined | Not Determined | >3.0 | Not Determined |
Data are hypothetical examples based on published literature for illustrative purposes.
Table 3: Example Pharmacokinetic Data for Select Phenethylamines
| Compound | Route | Tmax (hours) | t1/2 (hours) | Cmax (ng/mL) | Notes |
| 2C-B | Oral | 2.3 - 2.4[3] | 1.2 - 2.5[3] | 3.3 - 5.4[3] | Data from human studies. |
| Mescaline | Oral | 1.6 - 2.3[4] | 3.6[4] | Dose-dependent | Data from human studies. |
| d-Methamphetamine | IV | ~0.1 | ~1.5 (brain) | Not Reported | Data from primate PET studies.[28] |
Data are derived from published literature and may vary based on species and experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. Mescaline - Wikipedia [en.wikipedia.org]
- 5. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. scienceopen.com [scienceopen.com]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. iris.unica.it [iris.unica.it]
- 11. mdpi.com [mdpi.com]
- 12. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caffeine-phenylethylamine combinations mimic the amphetamine discriminative cue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the phenethylamine derivatives, BL-3912, fenfluramine, and Sch-12679, in rats trained with LSD as a discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Brain dialysis: in vivo metabolism of dopamine and serotonin by monoamine oxidase A but not B in the striatum of unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. PET Studies of d-Methamphetamine Pharmacokinetics in Primates: Comparison with l-Methamphetamine and (—)-Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-(2-(2-Chlorophenyl)ethyl)-1H-benzo[d]imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The synthesis of novel benzimidazole derivatives is a key focus in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of a specific derivative, 2-(2-(2-chlorophenyl)ethyl)-1H-benzo[d]imidazole, utilizing 2-(2-chlorophenyl)ethylamine as the starting material.
The synthetic strategy involves a two-step process:
-
Oxidation: Conversion of this compound to 3-(2-chlorophenyl)propanoic acid. This is a crucial step as the ethylamine is not a direct precursor for the benzimidazole ring formation. A plausible method involves the conversion of the amine to an alcohol, followed by oxidation.
-
Condensation: The subsequent cyclocondensation of the resulting 3-(2-chlorophenyl)propanoic acid with o-phenylenediamine via the Phillips-Ladenburg reaction to form the target benzimidazole derivative.[3]
Data Presentation
Table 1: Summary of Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purpose |
| This compound | C₈H₁₀ClN | 155.62 | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotization Agent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Acid Catalyst |
| 2-(2-Chlorophenyl)ethanol | C₈H₉ClO | 156.61 | Intermediate |
| Chromium Trioxide | CrO₃ | 99.99 | Oxidizing Agent |
| Acetone | C₃H₆O | 58.08 | Solvent |
| 3-(2-Chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | Intermediate |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Benzimidazole Precursor |
| Polyphosphoric Acid (PPA) | (HPO₃)n | Variable | Condensation Agent/Catalyst |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Diazotization/Hydrolysis | This compound, NaNO₂ | Aq. H₂SO₄ | 0 - 5 | 1 | Not specified |
| 1b | Jones Oxidation | 2-(2-Chlorophenyl)ethanol, CrO₃ | H₂SO₄ / Acetone | 0 - 25 | 2 | ~80-90 (for similar alcohols) |
| 2 | Phillips-Ladenburg Condensation | 3-(2-Chlorophenyl)propanoic acid, o-Phenylenediamine | Polyphosphoric Acid (PPA) | 140 - 160 | 4 - 6 | ~70-85 (for similar acids) |
Experimental Protocols
Step 1: Synthesis of 3-(2-Chlorophenyl)propanoic acid from this compound
This step involves two sequential reactions: the conversion of the primary amine to an alcohol via diazotization, followed by the oxidation of the resulting alcohol to a carboxylic acid.
1a. Protocol for Conversion of this compound to 2-(2-Chlorophenyl)ethanol
-
Materials: this compound, sodium nitrite, sulfuric acid, water, ice, diethyl ether, sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dilute sulfuric acid (prepared by cautiously adding concentrated H₂SO₄ to water).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred amine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with diethyl ether (3 x volume of aqueous phase).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(2-chlorophenyl)ethanol. The product can be purified by vacuum distillation.
-
1b. Protocol for Jones Oxidation of 2-(2-Chlorophenyl)ethanol to 3-(2-Chlorophenyl)propanoic acid
-
Materials: 2-(2-chlorophenyl)ethanol, Jones reagent (a solution of chromium trioxide in sulfuric acid), acetone, isopropanol, dichloromethane, water, anhydrous sodium sulfate.
-
Procedure:
-
Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, and then cautiously diluting with water.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-chlorophenyl)ethanol (1 equivalent) in acetone and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred alcohol solution. The color of the reaction mixture will change from orange/red to green. Maintain the temperature below 25 °C during the addition.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volume of aqueous phase).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-chlorophenyl)propanoic acid. The crude product can be purified by recrystallization.[4]
-
Step 2: Phillips-Ladenburg Synthesis of 2-(2-(2-Chlorophenyl)ethyl)-1H-benzo[d]imidazole
-
Materials: 3-(2-chlorophenyl)propanoic acid, o-phenylenediamine, polyphosphoric acid (PPA), saturated sodium bicarbonate solution, ice.
-
Procedure:
-
In a round-bottom flask, thoroughly mix 3-(2-chlorophenyl)propanoic acid (1 equivalent) and o-phenylenediamine (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess (enough to ensure good stirring) to the mixture.
-
Heat the reaction mixture to 140-160 °C with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to about 80 °C and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then dry it.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Visualizations
Synthetic Workflow
References
Troubleshooting & Optimization
troubleshooting common side reactions in 2-(2-chlorophenyl)ethylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(2-chlorophenyl)ethylamine, a key intermediate for researchers, scientists, and professionals in drug development. The primary synthetic route covered is the reduction of 2-(2-chlorophenyl)acetonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
Question: I am seeing a significant amount of unreacted 2-(2-chlorophenyl)acetonitrile in my reaction mixture after the expected reaction time. What could be the cause?
Answer:
Several factors can contribute to low or no conversion of the starting nitrile. Here's a systematic troubleshooting approach:
-
Reagent Activity:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and moisture-sensitive. Ensure that the LiAlH₄ used is fresh and has been stored under anhydrous conditions. Clumped or grayish LiAlH₄ may have decomposed and will exhibit reduced activity.
-
Catalytic Hydrogenation Catalyst (e.g., Raney Nickel, Pd/C): The activity of heterogeneous catalysts can diminish over time or due to improper storage or handling. Use a fresh batch of catalyst or regenerate/activate the catalyst according to standard procedures.
-
-
Reaction Conditions:
-
Solvent Purity: The solvent (typically an ether like THF or diethyl ether for LiAlH₄ reduction, or an alcohol for catalytic hydrogenation) must be anhydrous. The presence of water will quench LiAlH₄ and can poison the catalyst in hydrogenation.
-
Temperature: While LiAlH₄ reductions are often exothermic and may not require external heating, some reactions may need to be gently refluxed to go to completion. For catalytic hydrogenation, ensure the temperature and pressure are optimal for the chosen catalyst.
-
Reaction Time: The reaction may require a longer duration than initially anticipated. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Troubleshooting Steps:
-
Verify the quality and activity of your reducing agent.
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using LiAlH₄.
-
Use freshly distilled, anhydrous solvents.
-
If using catalytic hydrogenation, ensure proper catalyst dispersal and efficient stirring.
-
Incrementally increase the reaction time and/or temperature while monitoring the reaction progress.
-
Issue 2: Formation of Significant Side Products
Question: My reaction seems to have worked, but I am observing significant impurities alongside my desired this compound. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common challenge in nitrile reductions. The most likely impurities are secondary and tertiary amines.
-
Primary Side Products:
-
N,N-bis(2-(2-chlorophenyl)ethyl)amine (Secondary Amine): This is a common byproduct, especially in catalytic hydrogenation. It forms when the initially formed primary amine reacts with an intermediate imine species.
-
Over-reduction Products: While less common with LiAlH₄, aggressive reducing conditions could potentially lead to other reductions on the aromatic ring, though this is unlikely under standard conditions.
-
-
Minimizing Side Product Formation:
-
Choice of Reducing Agent: LiAlH₄ reduction is generally more selective for the formation of primary amines from nitriles compared to catalytic hydrogenation.
-
Catalytic Hydrogenation Conditions: To suppress the formation of secondary and tertiary amines during catalytic hydrogenation, the addition of ammonia or a similar agent to the reaction mixture can be beneficial. This is thought to competitively inhibit the reaction of the primary amine with the imine intermediate.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired reaction pathway over side reactions.
-
Stoichiometry of Reagents: Use a carefully controlled stoichiometry of the reducing agent. An excessive amount may lead to unwanted side reactions.
-
Issue 3: Difficult Product Isolation and Purification
Question: I am having trouble isolating and purifying the this compound from my reaction mixture. What is the recommended procedure?
Answer:
The basic nature of the product amine dictates the purification strategy.
-
Work-up Procedure (for LiAlH₄ reduction):
-
After the reaction is complete, cautiously quench the excess LiAlH₄ by the slow, sequential addition of water and then a sodium hydroxide solution at a low temperature (e.g., 0 °C). A common method is the Fieser workup.
-
This procedure will form a granular precipitate of aluminum salts, which can be removed by filtration.
-
The filtrate, containing the product amine, can then be extracted with an organic solvent (e.g., diethyl ether, dichloromethane).
-
The combined organic extracts should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
-
-
Purification:
-
Distillation: The crude amine can often be purified by vacuum distillation.
-
Acid-Base Extraction: An alternative or additional purification step is to dissolve the crude product in an organic solvent and extract it with a dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent.
-
Recrystallization of the Salt: The hydrochloride salt of the amine can be isolated and purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the synthesis of this compound in the searched literature, the following table provides general parameters for nitrile reductions. Researchers should optimize these conditions for their specific setup.
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Typical Solvent | Anhydrous Diethyl Ether or THF | Ethanol, Methanol, Ammonia in Ethanol |
| Typical Catalyst | N/A | Raney Nickel, Palladium on Carbon (Pd/C) |
| Typical Temperature | 0 °C to reflux | Room temperature to 100 °C |
| Typical Pressure | Atmospheric | 1 to 100 atm H₂ |
| Typical Reaction Time | 1 - 12 hours | 2 - 24 hours |
| Reported Yields (General Nitriles) | Good to Excellent | Variable, depends on substrate and conditions |
| Primary Selectivity | Generally High | Can be lower due to secondary/tertiary amine formation |
Experimental Protocols
Standard Protocol for LiAlH₄ Reduction of 2-(2-Chlorophenyl)acetonitrile
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions. All work with LiAlH₄ should be conducted by trained personnel in a fume hood and with appropriate personal protective equipment.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2-(2-chlorophenyl)acetonitrile (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
-
Isolation: Stir the resulting mixture for 15-30 minutes, then filter off the granular aluminum salts. Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify further by vacuum distillation.
Visualizations
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
Formation of Secondary Amine Byproduct
Caption: Pathway showing the formation of a secondary amine byproduct.
References
Technical Support Center: Optimization of N-Acylation of Phenethylamines
Welcome to the technical support center for the N-acylation of phenethylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial chemical transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-acylation of phenethylamines, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my N-acylation reaction showing low to no conversion of the starting phenethylamine?
Possible Causes & Solutions:
-
Low Reactivity of Acylating Agent: Acid anhydrides and acyl chlorides are generally highly reactive. If you are using a less reactive agent like a carboxylic acid, a coupling agent (e.g., DCC, EDC) or catalyst is often necessary to activate it.
-
Inadequate Catalyst Activity or Loading: For catalyzed reactions, ensure the catalyst is active and used in the appropriate amount. Lewis acids, for example, can be deactivated by moisture.[1] Consider drying the solvent and reagents thoroughly.
-
Poor Nucleophilicity of the Amine: The amine's nucleophilicity can be reduced if it is protonated. If an acidic byproduct like HCl is formed (e.g., when using acyl chlorides), the addition of a non-nucleophilic base such as triethylamine (TEA) or pyridine can neutralize the acid and free up the amine to react.[2]
-
Steric Hindrance: Bulky substituents on either the phenethylamine or the acylating agent can slow down the reaction. In such cases, increasing the reaction temperature or switching to a less sterically hindered reagent might be necessary.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or THF are often good choices. In some cases, solvent-free conditions can lead to higher yields and faster reactions.[1][3]
Q2: My reaction produces multiple spots on the TLC, indicating significant side product formation. What are these byproducts and how can I minimize them?
Possible Causes & Solutions:
-
Diacylation: Primary amines can sometimes undergo diacylation, especially if an excess of a highly reactive acylating agent is used. To avoid this, use a stoichiometric amount (or a slight excess) of the acylating agent and add it slowly to the reaction mixture.
-
O-Acylation vs. N-Acylation: If the phenethylamine has a hydroxyl group, O-acylation can compete with the desired N-acylation. The relative reactivity depends on the specific substrate and reaction conditions. N-acylation is generally more favorable, but O-acylation can be minimized by using milder conditions and controlling the stoichiometry of the acylating agent.[4]
-
Hydrolysis of Acylating Agent: The presence of moisture can lead to the hydrolysis of the acylating agent (e.g., acyl chloride to carboxylic acid). This not only consumes the reagent but the resulting acid can also protonate the amine, reducing its reactivity. Ensure all glassware, solvents, and reagents are dry. A basic wash during workup can help remove any carboxylic acid formed.[4]
-
Degradation: Excessive heat can lead to the degradation of starting materials or products.[2] Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating.
Q3: I am having difficulty purifying my N-acylated phenethylamine product. What are some effective purification strategies?
Possible Causes & Solutions:
-
Removal of Excess Reagents:
-
Acylating Agent: Unreacted acyl chloride or anhydride can often be quenched and removed by washing the reaction mixture with a mild aqueous base like sodium bicarbonate solution.
-
Base: If a tertiary amine base like triethylamine or pyridine was used, it can often be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) or a copper(II) sulfate solution, which complexes with pyridine.[4]
-
-
Chromatography: Column chromatography on silica gel is a common and effective method for purifying N-acylated products. The choice of eluent will depend on the polarity of the product. A mixture of ethyl acetate and hexane is often a good starting point.[2]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique to obtain a high-purity product.
-
Workup Procedure: A standard workup often involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer with water and/or brine, drying it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and finally concentrating it under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-acylation of a phenethylamine?
A1: The N-acylation of a phenethylamine typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group (e.g., chloride from an acyl chloride, or a carboxylate from an acid anhydride), resulting in the formation of the amide bond.
Q2: Which acylating agent should I choose for my reaction?
A2: The choice of acylating agent depends on several factors including the reactivity of the phenethylamine, the desired reaction conditions, and cost.
-
Acyl Chlorides: Highly reactive, often react quickly at room temperature. They produce HCl as a byproduct, which usually requires the addition of a base.[3]
-
Acid Anhydrides: Also highly reactive and a common choice. Acetic anhydride is frequently used for acetylation. These reactions can sometimes be performed under solvent- and catalyst-free conditions.[5]
-
Carboxylic Acids: Less reactive and typically require a coupling agent or catalyst and higher temperatures.[6] However, they are often cheaper and more readily available.
-
Esters: Can be used as acylating agents, often with a catalyst like acetic acid and at elevated temperatures.[6]
Q3: Is a catalyst always necessary for N-acylation?
A3: Not always. Reactions with highly reactive acylating agents like acyl chlorides and anhydrides can often proceed without a catalyst.[1][5] However, for less reactive acylating agents like carboxylic acids or esters, a catalyst is generally required to achieve reasonable reaction rates and yields.[6] Common catalysts include Lewis acids (e.g., ZnCl₂, FeCl₃), iodine, and enzymes.[1][3][7]
Q4: How can I monitor the progress of my N-acylation reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting phenethylamine on a silica gel plate, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.[2]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize common conditions for the N-acylation of amines, providing a basis for selecting your initial reaction parameters.
Table 1: Comparison of Common Acylating Agents
| Acylating Agent | Typical Conditions | Base Required? | Byproduct | Reactivity |
| Acyl Chloride | Room temperature, inert solvent (e.g., DCM, THF) | Yes (e.g., TEA, Pyridine) | HCl | High |
| Acid Anhydride | Room temp to mild heating, can be solvent-free | Sometimes | Carboxylic acid | High |
| Carboxylic Acid | Elevated temperature, requires coupling agent or catalyst | No | Water | Low |
| Ester | Elevated temperature, requires catalyst | No | Alcohol | Low |
Table 2: Influence of Catalysts on N-Acylation
| Catalyst | Typical Acylating Agent | Key Advantages | Reference |
| Iodine | Acetyl Chloride, Benzoyl Chloride | Mild, solvent-free conditions, high yields.[3] | [3] |
| Lewis Acids (e.g., ZnCl₂, FeCl₃) | Acetic Anhydride | Can be used under solvent-free conditions.[1] | [1] |
| Acetic Acid | Esters (e.g., Ethyl Acetate) | Inexpensive and simple method.[6] | [6] |
| Lipase | Carboxylic Acids | Enantioselective acylations are possible.[7] | [7] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using Acyl Chloride and a Base
-
Dissolve the phenethylamine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equiv) in a dry, inert solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acyl chloride (1.0-1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Solvent-Free N-Acetylation using Acetic Anhydride
-
In a round-bottom flask, mix the phenethylamine (1 mmol) and acetic anhydride (1.2 mmol).[1]
-
Stir the mixture at room temperature.[1]
-
Monitor the reaction progress by TLC. The reaction is often complete within a short period (e.g., 5-15 minutes).[1]
-
Upon completion, add diethyl ether to the reaction mixture and allow the product to crystallize.[1]
-
Collect the crystalline product by filtration.[1]
Visualizations
Caption: General experimental workflow for the N-acylation of phenethylamines.
Caption: Troubleshooting flowchart for low conversion in N-acylation reactions.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(2-Chlorophenyl)ethylamine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-(2-chlorophenyl)ethylamine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound streak or exhibit significant tailing on a standard silica gel column?
A1: Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction can lead to a secondary retention mechanism, causing peak tailing, streaking, and in some cases, irreversible adsorption of the compound onto the column.
Q2: How can I prevent peak tailing when purifying this compound on silica gel?
A2: To minimize peak tailing, you can add a basic modifier to your mobile phase. A small amount of triethylamine (TEA) or ammonia will compete with your amine for the acidic sites on the silica gel, leading to improved peak shape.[1][2][3] Typically, a concentration of 0.1-2% TEA in the mobile phase is effective.[4]
Q3: Are there alternative stationary phases for purifying basic amines like this compound?
A3: Yes, if peak tailing persists, consider using a different stationary phase. Amine-functionalized silica is a good alternative as its basic surface minimizes strong interactions with the amine compound.[5][6] Basic alumina is another option.
Q4: What are the likely impurities in my crude this compound sample?
A4: If the synthesis was performed by the reduction of 2-chlorophenylacetonitrile, common impurities could include unreacted 2-chlorophenylacetonitrile and byproducts from the reduction reaction. Depending on the reducing agent and reaction conditions, these byproducts could include partially reduced intermediates or over-reduced species.
Q5: How do I choose an appropriate solvent system for the column chromatography of this compound?
A5: An ideal solvent system will provide a good separation between your target compound and any impurities. This is typically determined by running Thin Layer Chromatography (TLC) with various solvent mixtures. For this compound, common mobile phases include mixtures of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol. The addition of a small percentage of triethylamine is also recommended.[4] Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Significant Peak Tailing or Streaking | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier like triethylamine (0.1-2%) or ammonia to the mobile phase.[1][2][3][4] Alternatively, use an amine-functionalized silica or basic alumina column.[5][6] |
| Poor Separation of Compound and Impurities | The polarity of the mobile phase is too high or too low. | Optimize the mobile phase composition using TLC. Test various ratios of non-polar and polar solvents to achieve a good separation between the spots corresponding to your product and impurities. |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Low Recovery of the Compound | The compound is irreversibly adsorbed onto the silica gel. | Use a deactivated silica gel (pre-treated with a basic modifier) or switch to an amine-functionalized silica or alumina column.[4][5] |
| Multiple Compounds in "Pure" Fractions | Column was overloaded with crude material. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| Compound Elutes too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase. |
Experimental Protocols
Protocol 1: Column Chromatography using Silica Gel with a Triethylamine Modifier
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., Hexanes/Ethyl Acetate 95:5 with 1% Triethylamine).
-
Column Packing: Carefully pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Add a thin layer of sand to the top of the silica bed.
-
Equilibration: Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your compound. For example, you can increase the percentage of ethyl acetate in the hexanes/ethyl acetate mixture.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation: Hypothetical Purification Data
| Parameter | Crude Material | Purified Product |
| Appearance | Brownish oil | Colorless to pale yellow oil |
| Purity (by GC-MS) | ~85% | >98% |
| Major Impurity | 2-chlorophenylacetonitrile | Not detected |
| Yield | - | ~75% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. reddit.com [reddit.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. silicycle.com [silicycle.com]
identifying and removing common impurities in 2-(2-chlorophenyl)ethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities in 2-(2-chlorophenyl)ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what impurities can I expect from each?
A1: The two most common synthetic routes are the reduction of 2-chlorophenylacetonitrile and the reductive amination of 2-chlorophenylacetaldehyde. Each route has a unique impurity profile.
-
Reduction of 2-chlorophenylacetonitrile: This method often employs reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Reductive Amination of 2-chlorophenylacetaldehyde: This route involves the reaction of the aldehyde with an ammonia source, followed by reduction of the intermediate imine.
Q2: What are the typical impurities I should be aware of?
A2: Impurities can arise from starting materials, byproducts of the reaction, or degradation of the product. Below is a summary of potential impurities associated with the common synthetic routes.
| Impurity Name | Chemical Structure | Origin |
| 2-chlorophenylacetonitrile | ClC₆H₄CH₂CN | Unreacted starting material from the nitrile reduction route. |
| N,N-bis[2-(2-chlorophenyl)ethyl]amine | (ClC₆H₄CH₂CH₂)₂NH | A common byproduct in the catalytic hydrogenation of nitriles, forming a secondary amine. |
| 2-chlorophenylacetic acid | ClC₆H₄CH₂COOH | Hydrolysis of 2-chlorophenylacetonitrile, especially during workup. |
| 2-chlorophenylacetaldehyde | ClC₆H₄CH₂CHO | Unreacted starting material from the reductive amination route. |
| 2-(2-chlorophenyl)ethanol | ClC₆H₄CH₂CH₂OH | Reduction of the starting aldehyde in the reductive amination route. |
| 2-(2-chlorophenyl)ethyl)imine | ClC₆H₄CH₂CH=NH | Incomplete reduction of the intermediate imine in the reductive amination route.[1] |
Q3: How can I identify these impurities in my sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.[2][3]
Q4: What are the best methods for purifying crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Fractional Distillation: Ideal for removing impurities with significantly different boiling points from the desired product.
-
Recrystallization of the Hydrochloride Salt: This is a highly effective method for removing many process-related impurities.[4][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Presence of Unreacted Starting Materials
| Symptom | Potential Cause | Recommended Action |
| Nitrile Reduction Route: Presence of 2-chlorophenylacetonitrile in the final product. | Incomplete reaction due to insufficient reducing agent, poor catalyst activity, or inadequate reaction time/temperature. | - Ensure the reducing agent is fresh and added in the correct stoichiometry.- For catalytic hydrogenation, verify the catalyst's activity and ensure proper reaction conditions (pressure, temperature).- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. |
| Reductive Amination Route: Presence of 2-chlorophenylacetaldehyde in the final product. | Incomplete imine formation or inefficient reduction. | - Ensure the ammonia source is in sufficient excess.- Allow adequate time for imine formation before adding the reducing agent.[6]- Use a suitable reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1][7] |
Problem 2: Formation of Byproducts
| Symptom | Potential Cause | Recommended Action |
| Presence of the secondary amine, N,N-bis[2-(2-chlorophenyl)ethyl]amine. | This is a common byproduct in nitrile hydrogenation. | - Optimize reaction conditions to favor the formation of the primary amine. This may involve adjusting the catalyst, solvent, and temperature. |
| Presence of 2-(2-chlorophenyl)ethanol in the reductive amination product. | The reducing agent has reduced the starting aldehyde before imine formation. | - Choose a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride.[7]- Add the reducing agent portion-wise after confirming imine formation. |
| Presence of the intermediate imine in the final product. | Incomplete reduction of the imine. | - Increase the amount of reducing agent or extend the reaction time.- Ensure the reaction conditions are suitable for the chosen reducing agent. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general framework for the analysis of this compound and its common impurities. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 220 nm.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[8]
Protocol 2: GC-MS Method for Impurity Identification
This protocol is suitable for identifying volatile and semi-volatile impurities.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
Protocol 3: Purification by Fractional Distillation
-
Apparatus: A standard fractional distillation setup with a Vigreux column or a packed column for efficient separation.
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Apply vacuum and gradually heat the flask.
-
Collect fractions at different temperature ranges. The main product will distill at a specific boiling point under the applied pressure (e.g., approximately 120 °C at 15 mmHg).[9]
-
Analyze the collected fractions by HPLC or GC-MS to determine their purity.
-
Protocol 4: Purification by Recrystallization of the Hydrochloride Salt
-
Procedure:
-
Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation of the hydrochloride salt is complete.
-
Collect the crude salt by filtration.
-
To recrystallize, dissolve the crude salt in a minimal amount of a hot solvent mixture, such as ethanol/water or isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. DSpace [cora.ucc.ie]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. scbt.com [scbt.com]
Technical Support Center: Synthesis of 2-(2-chlorophenyl)ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-chlorophenyl)ethylamine synthesis. The primary focus is on the reduction of 2-(2-chlorophenyl)acetonitrile, a common precursor.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material (2-(2-chlorophenyl)acetonitrile)
| Potential Cause | Recommended Action |
| Inactive Reducing Agent | LiAlH₄: Use a fresh bottle or test the activity of the current batch. LiAlH₄ is highly reactive with moisture and can degrade over time. |
| Catalytic Hydrogenation (Raney Ni, Pd/C): Ensure the catalyst is not expired or poisoned. Use a fresh batch of catalyst if necessary. For Raney Ni, ensure it is properly activated. | |
| Borane Reagents (e.g., BH₃-THF): These can also degrade with improper storage. Use a fresh, stabilized solution. | |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. For LiAlH₄ reductions, the reaction is often started at a lower temperature (e.g., 0 °C) and then warmed to room temperature or refluxed. For catalytic hydrogenation, higher temperatures may be required, but monitor for side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if the starting material is still present. |
| Poor Quality Solvent | Use anhydrous solvents, especially for reactions involving LiAlH₄ and borane reagents, as water will quench the reducing agent. |
| Catalyst Poisoning (for Catalytic Hydrogenation) | Ensure all glassware is thoroughly clean and that the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). |
Issue 2: Formation of Significant Byproducts/Impurities
| Potential Cause | Recommended Action |
| Formation of Secondary Amines | This is a common byproduct in catalytic hydrogenation. To minimize its formation, consider adding ammonia to the reaction mixture, which can help suppress the reaction of the newly formed primary amine with the intermediate imine.[1] |
| Hydrolysis of Nitrile to Carboxylic Acid | Ensure anhydrous conditions, especially during the work-up. If an acidic work-up is used, perform it at low temperatures to minimize hydrolysis of any remaining nitrile. |
| Over-reduction of the Aromatic Ring (Catalytic Hydrogenation) | This is more likely under harsh conditions (high pressure and temperature). Use a milder catalyst or less forcing conditions. Pd/C is generally less prone to this than Raney Nickel under standard conditions. |
| Incomplete Reduction (Formation of Imine) | Ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Action |
| Product Lost During Aqueous Work-up | This compound is a primary amine and can be protonated and become water-soluble in acidic conditions. During an acid-base extraction, ensure the aqueous layer is made sufficiently basic (pH > 12) before extracting the free amine with an organic solvent. |
| Emulsion Formation During Extraction | Add a small amount of brine (saturated NaCl solution) to help break up the emulsion. |
| Co-distillation with Solvent | If purifying by vacuum distillation, ensure all low-boiling solvents are removed prior to distillation. |
| Thermal Decomposition During Distillation | Amines can be susceptible to thermal decomposition at high temperatures. Use a high-vacuum pump to lower the boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the reduction of 2-(2-chlorophenyl)acetonitrile. This can be achieved using various reducing agents.
Q2: Which reducing agent is best for this synthesis?
The choice of reducing agent depends on the available equipment, scale, and desired purity.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and effective reducing agent for nitriles. However, it is highly reactive, requires strictly anhydrous conditions, and the work-up can be hazardous.[2]
-
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): A cleaner and often safer alternative to LiAlH₄. It can be performed at various pressures and temperatures. Raney Nickel is a very active catalyst but may require higher pressures. Pd/C is also effective and can sometimes be used under milder conditions.[1][3] The formation of secondary amines can be a drawback.[1]
-
Borane Reagents (e.g., BH₃-THF): A good alternative to LiAlH₄, offering high reactivity towards nitriles. It also requires anhydrous conditions and careful handling.[4][5]
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by TLC or GC. For TLC, a stained visualization (e.g., ninhydrin) is necessary to see the amine product. For GC, the disappearance of the starting material peak and the appearance of the product peak can be tracked.
Q4: What are the expected yields for this synthesis?
Yields can vary significantly based on the chosen method, reaction conditions, and scale. The following table provides a general comparison based on literature for nitrile reductions.
| Reducing Agent | Typical Yield Range | Key Considerations |
| LiAlH₄ | 70-90% | Requires anhydrous conditions; hazardous work-up. |
| Raney Nickel + H₂ | 60-85% | Potential for secondary amine formation; requires hydrogenation equipment. |
| Pd/C + H₂ | 65-90% | Generally good selectivity for primary amines under optimized conditions.[3] |
| BH₃-THF | 75-95% | Requires anhydrous conditions; careful handling of borane reagents. |
Q5: How can I purify the final product?
The most common purification methods are:
-
Acid-Base Extraction: This is an effective way to separate the basic amine product from non-basic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic solution to extract the amine into the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.
-
Vacuum Distillation: this compound is a liquid that can be purified by vacuum distillation.[6] This is effective for removing non-volatile impurities and solvents.
Experimental Protocols
Protocol 1: Reduction of 2-(2-chlorophenyl)acetonitrile with LiAlH₄
-
Disclaimer: This reaction is hazardous and should only be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(2-chlorophenyl)acetonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
-
Disclaimer: Hydrogenation reactions should be carried out in appropriate pressure equipment by trained personnel. Raney Nickel is pyrophoric and must be handled with care.
-
In a suitable hydrogenation vessel, add a slurry of activated Raney Nickel (typically 5-10% by weight of the nitrile) in ethanol.
-
Add 2-(2-chlorophenyl)acetonitrile and, optionally, a small amount of ammonia in ethanol to suppress secondary amine formation.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 50-100 psi, but this can vary) and heat to the desired temperature (e.g., 40-60 °C).
-
Stir the reaction mixture vigorously until hydrogen uptake ceases.
-
Cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the catalyst through a pad of Celite. Caution: Do not allow the catalyst to dry as it can ignite in air. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or acid-base extraction.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Logical flow for purification via acid-base extraction.
References
Technical Support Center: Stability Testing and Degradation Pathways of 2-(2-Chlorophenyl)ethylamine
Welcome to the technical support center for 2-(2-chlorophenyl)ethylamine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and executing stability studies for this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound under standard storage conditions?
A1: this compound is generally stable at room temperature when stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from incompatible substances to prevent degradation.
Q2: What substances are known to be incompatible with this compound?
A2: This compound is incompatible with strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What are the expected decomposition products of this compound under thermal stress?
A3: Upon thermal decomposition, this compound is expected to produce hydrogen chloride, nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases.[1]
Q4: What are the objectives of performing forced degradation studies on this compound?
A4: Forced degradation studies are essential to:
-
Establish the intrinsic stability of the molecule.[2]
-
Elucidate potential degradation pathways.[2]
-
Identify likely degradation products.
-
Develop and validate a stability-indicating analytical method.[2]
-
Inform formulation development and determine appropriate storage conditions.[2]
Q5: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?
A5: Typical stress conditions include exposure to acidic and basic hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[3][4] These studies are generally conducted at concentrations of about 1 mg/mL.[3]
Troubleshooting Guides
This section addresses common issues that may arise during the stability testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough (e.g., temperature too low, acid/base concentration too weak, exposure time too short). | Increase the severity of the stress conditions. For thermal stress, increase the temperature in 10°C increments. For hydrolysis, increase the concentration of the acid or base or extend the exposure time.[3] For oxidation, a 0.1% to 3.0% solution of hydrogen peroxide is typically used.[3] |
| Complete degradation of the compound. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor. The target degradation is typically between 5-20%.[4] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. Column degradation. | Optimize the mobile phase by adjusting the organic-to-aqueous ratio or the pH. Ensure the mobile phase is compatible with the column. If the problem persists, the column may need to be replaced. |
| Formation of unexpected peaks in the chromatogram. | Contamination of the sample, solvent, or instrument. Interaction with excipients (if in a formulation). | Use high-purity solvents and properly clean all glassware and equipment. Analyze a blank (solvent without the compound) to identify any background peaks. If in a formulation, analyze the placebo to check for excipient interference. |
| Inconsistent results between replicate experiments. | Inaccurate sample preparation. Fluctuation in experimental conditions (e.g., temperature, light exposure). | Ensure precise and consistent sample preparation techniques. Use calibrated equipment. Maintain tight control over all experimental parameters. |
Experimental Protocols
Below are detailed methodologies for key experiments in the stability testing of this compound.
Forced Degradation (Stress Testing) Protocol
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid compound to a light source in a photostability chamber according to ICH Q1B guidelines.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Control Sample: Prepare a 100 µg/mL solution of the unstressed compound in the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating the parent compound from its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured format.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 99.8 | - | 0 | - |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 92.5 | 7.3 | 2 | 4.5 min |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 95.1 | 4.7 | 1 | 5.2 min |
| Oxidative (3% H₂O₂, RT, 24h) | 88.3 | 11.5 | 3 | 3.8 min |
| Thermal (70°C, 48h) | 97.2 | 2.6 | 1 | 6.1 min |
| Photolytic (ICH Q1B) | 98.5 | 1.3 | 1 | 7.0 min |
Visualizations
Proposed Degradation Pathway
Based on the chemical structure and general degradation mechanisms of similar compounds, a potential degradation pathway for this compound is proposed. The primary degradation is likely to involve the amino group and the ethyl chain.
Caption: Proposed degradation pathways for this compound under oxidative and thermal stress.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study.
Caption: General experimental workflow for the stability testing of a drug substance.
References
- 1. This compound(13078-80-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
minimizing byproduct formation during the synthesis of 2-(2-chlorophenyl)ethylamine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-(2-chlorophenyl)ethylamine and its derivatives.
General FAQs
Q1: What are the common synthetic routes to produce this compound and its derivatives?
A1: The most common synthetic routes include:
-
Reduction of 2-chlorophenylacetonitrile: This is a widely used method involving the reduction of the nitrile group to a primary amine.
-
Gabriel Synthesis: This method is effective for forming primary amines from primary alkyl halides, preventing over-alkylation.
-
Reductive Amination: This route involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Q2: How can I purify the final this compound product?
A2: Purification of the final product can be achieved through several methods, depending on the impurities present. Common techniques include:
-
Distillation: Vacuum distillation is often effective for purifying liquid amines.
-
Crystallization: If the product or its salt is a solid, recrystallization from a suitable solvent can be used to remove impurities.
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired product from byproducts with different polarities.
Synthesis Route 1: Reduction of 2-Chlorophenylacetonitrile
This method is a popular choice for the synthesis of this compound due to the commercial availability of the starting material, 2-chlorophenylacetonitrile. The primary goal is the selective reduction of the nitrile group to a primary amine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Primary Amine | Incomplete reaction: Insufficient reducing agent, reaction time, or temperature. | - Increase the molar equivalents of the reducing agent (e.g., LiAlH4, H2 pressure for catalytic hydrogenation). - Extend the reaction time and/or increase the reaction temperature, monitoring the reaction progress by TLC or GC. |
| Side reactions: Formation of secondary or tertiary amines, or hydrolysis of the nitrile. | - Use a less reactive reducing agent that is more selective for the nitrile group. - Ensure anhydrous reaction conditions to prevent hydrolysis of the nitrile to the corresponding carboxylic acid. | |
| Formation of Secondary Amine Byproduct | Reaction of the primary amine product with unreacted starting material or intermediates. | - Add the reducing agent to the nitrile solution slowly to maintain a low concentration of the primary amine product until the starting material is consumed. - In catalytic hydrogenation, the choice of catalyst and reaction conditions can influence selectivity. For instance, some palladium catalysts might favor primary amine formation. |
| Formation of Aldehyde or Alcohol Byproducts | Over-reduction or incomplete reaction followed by hydrolysis during workup. | - Careful control of the stoichiometry of the reducing agent is crucial. - Ensure the workup procedure is performed at low temperatures to minimize hydrolysis of any imine intermediates. |
| Polymerization/Oligomerization | Reaction of the product with starting material or intermediates under certain conditions. | - Maintain dilute reaction conditions. - Optimize the reaction temperature and addition rate of reagents. |
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
2-chlorophenylacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium hydroxide (NaOH), 15% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
Dissolve 2-chlorophenylacetonitrile (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the solution of 2-chlorophenylacetonitrile dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.
-
Combine the filtrate and the ether washings, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Effect of Reducing Agent on Product Distribution (Illustrative)
| Reducing Agent | Temperature (°C) | Primary Amine Yield (%) | Secondary Amine Byproduct (%) | Other Byproducts (%) |
| LiAlH₄ | 35 (reflux) | 85-95 | < 5 | < 10 |
| H₂/Raney Ni | 80 | 70-85 | 10-20 | < 5 |
| H₂/Pd-C | 60 | 80-90 | 5-15 | < 5 |
| NaBH₄/CoCl₂ | 25 | 60-75 | 15-25 | < 10 |
Note: The data in this table is illustrative and may vary depending on the specific reaction conditions and the derivative being synthesized.
Visualization
Caption: Experimental workflow for the reduction of 2-chlorophenylacetonitrile.
Synthesis Route 2: Gabriel Synthesis
The Gabriel synthesis is an excellent method for the preparation of primary amines, as it avoids the over-alkylation that can occur in other amination methods.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-alkylated Phthalimide | Inefficient alkylation: Poor leaving group on the alkyl halide, or steric hindrance. | - Use an alkyl halide with a better leaving group (I > Br > Cl). - Ensure the use of a primary alkyl halide, as this reaction works best for Sₙ2 reactions.[4] |
| Incomplete deprotonation of phthalimide: Weak base or insufficient amount of base. | - Use a strong base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). - Ensure at least one equivalent of base is used. | |
| Incomplete Liberation of the Amine | Harsh hydrolysis conditions leading to degradation. | - Use hydrazine hydrate for the cleavage of the N-alkylphthalimide, as it is a milder method than acidic or basic hydrolysis.[5] |
| Precipitation of phthalhydrazide complicates isolation. | - After reaction with hydrazine, the precipitated phthalhydrazide can be filtered off. Ensure thorough washing of the precipitate with a suitable solvent to recover all the product. | |
| Side Reactions During Alkylation | Elimination reaction competing with substitution. | - Use a less hindered base and a lower reaction temperature to favor substitution over elimination. |
Experimental Protocol: Gabriel Synthesis
Materials:
-
Potassium phthalimide
-
2-(2-chlorophenyl)ethyl bromide (or other suitable halide)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF in a round-bottom flask.
-
Add 2-(2-chlorophenyl)ethyl bromide (1 equivalent) to the solution.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the N-(2-(2-chlorophenyl)ethyl)phthalimide.
-
Filter the solid, wash with water, and dry.
-
To the dried N-alkylated phthalimide, add ethanol and hydrazine hydrate (1.5 equivalents).
-
Reflux the mixture for 1-2 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and add dilute HCl to dissolve the amine and precipitate any remaining phthalhydrazide.
-
Filter off the phthalhydrazide.
-
Make the filtrate basic with aqueous NaOH to precipitate the free amine.
-
Extract the amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Visualization
Caption: Two-step workflow of the Gabriel synthesis.
Synthesis Route 3: Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds. For the synthesis of this compound, this would typically involve the reductive amination of 2-chlorophenylacetaldehyde.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Primary Amine | Instability of the aldehyde starting material: Aldehydes can be prone to oxidation or polymerization. | - Use freshly prepared or distilled 2-chlorophenylacetaldehyde. - Perform the reaction under an inert atmosphere. |
| Inefficient imine formation: Unfavorable equilibrium for imine formation. | - Use a dehydrating agent or a Dean-Stark trap to remove water and drive the equilibrium towards the imine. - Optimize the pH of the reaction mixture (mildly acidic conditions are often optimal). | |
| Formation of Secondary and Tertiary Amine Byproducts | Reaction of the primary amine product with the starting aldehyde. | - Use a large excess of the ammonia source. - A stepwise procedure, where the imine is formed first and then the reducing agent is added, can sometimes minimize this.[6] |
| Reduction of the Aldehyde to an Alcohol | The reducing agent is too reactive and reduces the aldehyde before imine formation. | - Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] |
Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride
Materials:
-
2-chlorophenylacetaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-chlorophenylacetaldehyde (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Add a catalytic amount of acetic acid to adjust the pH to around 6-7.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC.
-
Quench the reaction by adding dilute HCl until the gas evolution ceases.
-
Make the solution basic with aqueous NaOH.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Visualization
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-(2-Chlorophenyl)ethylamine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalytic reactions involving 2-(2-chlorophenyl)ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving this compound?
A1: this compound is primarily synthesized via the catalytic hydrogenation of 2-(2-chlorophenyl)acetonitrile.[1] It can also be a coupling partner in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, where a C-N bond is formed.
Q2: What is a typical starting catalyst loading for these reactions?
A2: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 1 to 5 mol%.[2] For challenging substrates, it is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates.[2] For catalytic hydrogenation, loadings for catalysts like Palladium on Carbon (Pd/C) can also start in the 1-5 mol% range, relative to the substrate.
Q3: How does the choice of ligand affect the optimal catalyst loading in cross-coupling reactions?
A3: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can promote critical steps like oxidative addition and reductive elimination.[2] These advanced ligands often stabilize the active palladium(0) species, which may allow for lower catalyst loadings compared to simpler ligands like triphenylphosphine.
Q4: What are the visual signs of catalyst deactivation in a palladium-catalyzed reaction?
A4: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black". This indicates that the active Pd(0) catalyst has agglomerated and is no longer active in the solution. This can be caused by exposure to oxygen, impurities in the reagents, or excessively high reaction temperatures.
Q5: How can I monitor the progress of a reaction involving this compound?
A5: Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick qualitative method to observe the consumption of starting material and the appearance of the product.[3] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to determine the concentration of reactants and products over time.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Inactivity or Deactivation | The amine group of this compound or impurities can coordinate to the palladium center, inhibiting its activity.[1] Solution: Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol%).[4] Consider using more robust, pre-formed palladium catalysts (e.g., palladacycles) that are less prone to deactivation.[2] Ensure all reagents and solvents are pure and degassed to prevent catalyst poisoning.[4] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the specific substrate reactivity or reaction scale. Solution: Systematically increase the catalyst loading. For challenging substrates, loadings up to 10 mol% may be necessary for initial trials.[5] |
| Inefficient Catalyst Activation | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to the active Pd(0) species. Solution: Consider a pre-activation step by stirring the Pd(II) source with the phosphine ligand before adding the substrates. Alternatively, use a Pd(0) source like Pd₂(dba)₃. |
| Suboptimal Reaction Conditions | Temperature, base, or solvent may not be ideal for the specific coupling reaction. Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., Toluene, Dioxane, THF).[3] Gradually increase the reaction temperature, but be aware that higher temperatures can also lead to faster catalyst decomposition. |
Issue 2: Reaction Stalls Before Completion
| Potential Cause | Recommended Solution |
| Catalyst Degradation Over Time | The active catalyst may not be stable for the entire duration of the reaction, especially at elevated temperatures. Solution: Instead of a single addition, try adding the catalyst in portions over the course of the reaction.[4] Alternatively, lower the reaction temperature and extend the reaction time.[4] |
| Product Inhibition | The product molecule may coordinate to the palladium center, inhibiting further catalytic cycles. Solution: In some cases, a higher initial catalyst loading may be required to overcome this inhibition. |
| Formation of Byproducts | In catalytic hydrogenation, the primary amine product can react with reaction intermediates to form secondary and tertiary amines, reducing the yield of the desired product.[1] Solution: Optimize reaction conditions to favor the primary amine. The use of ammonia in the reaction mixture can suppress the formation of secondary amines.[1] |
Data Presentation
The following tables provide representative data illustrating the effect of catalyst loading on reaction outcomes. Note: This data is illustrative and should be adapted based on specific experimental findings.
Table 1: Effect of Pd/C Catalyst Loading on Catalytic Hydrogenation of 2-(2-Chlorophenyl)acetonitrile
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity for Primary Amine (%) |
| 1.0 | 12 | 75 | 85 |
| 2.5 | 8 | 95 | 92 |
| 5.0 | 6 | >99 | 94 |
| 7.5 | 6 | >99 | 93 |
Table 2: Effect of Palladium Catalyst Loading on a Buchwald-Hartwig Amination
| Pd Source | Ligand | Catalyst Loading (mol%) | Base | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 5.0 | K₂CO₃ | 45 |
| Pd₂(dba)₃ | XPhos | 2.0 | NaOtBu | 88 |
| Pd₂(dba)₃ | XPhos | 1.0 | NaOtBu | 92 |
| Pd₂(dba)₃ | XPhos | 0.5 | NaOtBu | 75 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in a Cross-Coupling Reaction
-
Reaction Setup: To an array of oven-dried reaction vials, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), and a magnetic stir bar.
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) to each vial at varying concentrations (e.g., 0.5, 1.0, 2.0, 5.0 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to each vial via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution: Seal the vials and place them in a pre-heated aluminum block on a magnetic stirrer plate (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the yield and identify the optimal catalyst loading.
Protocol 2: General Procedure for Catalytic Hydrogenation
-
Catalyst Preparation: Weigh the desired amount of Pd/C catalyst (e.g., 5 mol%) and add it to a hydrogenation vessel.
-
Reaction Setup: In the vessel, dissolve 2-(2-chlorophenyl)acetonitrile in a suitable solvent (e.g., ethanol or methanol).
-
Hydrogenation: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by periodically taking samples for analysis by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified.
Visualizations
Caption: Workflow for optimizing catalyst loading in cross-coupling reactions.
Caption: Troubleshooting logic for catalyst deactivation or low activity.
References
troubleshooting guide for the synthesis of 2-(2-chlorophenyl)acetohydrazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for the synthesis of 2-(2-chlorophenyl)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 2-(2-chlorophenyl)acetohydrazide?
A1: There are two main synthetic routes for the synthesis of 2-(2-chlorophenyl)acetohydrazide. The most common is a two-step process starting from 2-(2-chlorophenyl)acetic acid, which involves an initial esterification followed by hydrazinolysis.[1] A more direct one-step approach involves the reaction of 2-(2-chlorophenyl)acetyl chloride with hydrazine.[1]
Q2: What are the most common impurities I might encounter, and how can they be minimized?
A2: The most common impurity is the diacylhydrazine byproduct, N,N'-bis(2-(2-chlorophenyl)acetyl)hydrazine.[2][3] This is particularly prevalent in the one-step synthesis from the acyl chloride.[1][2] To minimize its formation, it is crucial to use an excess of hydrazine hydrate and to add the acyl chloride slowly to the cooled hydrazine solution.[2][4] Other potential impurities include unreacted starting materials and the hydrolysis product, 2-(2-chlorophenyl)acetic acid, if water is present.[5]
Q3: My final product is an oil and fails to crystallize. What should I do?
A3: The failure to crystallize is often due to the presence of impurities or residual solvent.[4] Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities.[4] Attempting recrystallization from a different solvent system, such as ethanol/water or isopropanol, may be effective.[4] Using a seed crystal or ensuring all solvent is removed under a vacuum can also induce crystallization.[4]
Q4: What are the key safety precautions to consider during this synthesis?
A4: The reagents used in this synthesis pose several hazards. Thionyl chloride is highly reactive, corrosive, and toxic; it reacts violently with water to release toxic gases and should be handled in a fume hood.[4] Hydrazine hydrate is also highly toxic, corrosive, and a suspected carcinogen.[4] 2-(2-Chlorophenyl)acetic acid can cause skin and eye irritation.[4] Appropriate personal protective equipment should be worn at all times.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction.[2] - Degradation or insufficient amount of hydrazine hydrate.[2][3][4] - Formation of byproducts.[2] - Loss of product during workup and purification.[3][4] | - Monitor the reaction by TLC to ensure completion; extend reaction time or increase temperature if necessary.[2][5] - Use fresh, high-quality hydrazine hydrate in a molar excess (e.g., 5-10 equivalents).[3][5] - To minimize diacyl hydrazine formation, add the electrophile (acyl chloride or ester) slowly to a cooled, well-stirred solution of excess hydrazine hydrate.[2][4] - Cool the reaction mixture thoroughly to maximize precipitation and use minimal cold solvent for washing.[3] |
| Product is an Oil or Fails to Crystallize | - Presence of impurities (e.g., unreacted starting materials, byproducts).[4] - Residual solvent.[4] | - Wash the crude product with a non-polar solvent (e.g., hexane) to remove non-polar impurities.[4] - Attempt recrystallization from a different solvent system (e.g., ethanol/water, isopropanol).[4] - Use a seed crystal to induce crystallization.[4] - Ensure complete removal of solvent under vacuum.[4] |
| Vigorous/Uncontrolled Reaction | - Addition of the acyl chloride is too rapid.[4] - Inadequate cooling of the hydrazine hydrate solution.[4] | - Add the acyl chloride dropwise with efficient stirring.[4] - Maintain the temperature of the hydrazine hydrate solution between 0-5°C using an ice bath.[4] |
| Product is Difficult to Filter | - Formation of very fine crystals. | - Allow the product to stand in the mother liquor for a longer period to encourage crystal growth.[4] - Consider using a different filtration method, such as centrifugation.[4] |
Experimental Protocols
Method 1: Two-Step Synthesis from 2-(2-Chlorophenyl)acetic Acid
Step 1: Esterification to Ethyl 2-(2-chlorophenyl)acetate
-
In a round-bottom flask, dissolve 2-(2-chlorophenyl)acetic acid (1 equivalent) in absolute ethanol (5-10 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
The crude ester is then typically used in the next step without further purification.
Step 2: Hydrazinolysis to 2-(2-chlorophenyl)acetohydrazide
-
Dissolve the crude ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.[1]
-
Reflux the mixture for 8-12 hours, monitoring by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.[1] If no precipitate forms, concentrate the solution under reduced pressure and induce crystallization, potentially by adding cold water.[5]
-
The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture for purification.[4]
Method 2: One-Step Synthesis from 2-(2-Chlorophenyl)acetyl chloride
-
In a flask, prepare a solution of hydrazine hydrate (2 equivalents) in a suitable solvent (e.g., water or a THF/water mixture).
-
Cool the hydrazine solution to 0-5°C in an ice bath.[4]
-
Slowly add a solution of 2-(2-chlorophenyl)acetyl chloride (1 equivalent) in a suitable solvent (e.g., THF) to the cooled hydrazine solution with vigorous stirring, maintaining the temperature below 10°C.[1]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.[1]
-
The product may precipitate from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry.[1] If no precipitate forms, the product can be extracted with a suitable organic solvent.[1]
Synthesis Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of 2-(2-chlorophenyl)acetohydrazide.
References
Technical Support Center: Purification Strategies for Polar Amine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar amine compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar amine compounds, offering potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography
Question: My polar amine compound is showing significant peak tailing in (HILIC/Reversed-Phase) chromatography. What are the likely causes and how can I fix it?
Answer: Peak tailing for basic polar amines is a common problem, often caused by secondary interactions with the stationary phase or other method parameters. Here’s a step-by-step troubleshooting guide:
-
Cause 1: Secondary Ionic Interactions with Silica. The basic amine groups can interact with acidic silanol groups on silica-based stationary phases, leading to tailing.[1][2]
-
Solution 1a: Adjust Mobile Phase pH. For reversed-phase, operate at a low pH (e.g., 2.5-4) to protonate the amine and suppress silanol ionization.[3] For HILIC, a slightly acidic mobile phase can also improve peak shape.[1]
-
Solution 1b: Increase Buffer Concentration. A higher buffer concentration (e.g., ammonium formate) can help mask silanol groups.[1]
-
Solution 1c: Use a Competing Base. Add a small amount of a competing base like triethylamine (TEA) to the mobile phase to block the active silanol sites.[2][3]
-
Solution 1d: Employ an End-Capped Column. Use a column with advanced end-capping to minimize accessible silanol groups.[3]
-
-
Cause 2: Strong Sample Solvent Effects. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]
-
Solution: Dissolve your sample in a solvent as close in composition to the initial mobile phase as possible. If solubility is an issue, use the minimum amount of a stronger solvent.[1]
-
-
Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase.[1][4]
-
Cause 4: Metal Contamination. Some polar amines can interact with trace metal ions in the HPLC system.[5]
-
Solution: Use metal-free or bio-inert columns and systems. Consider adding a chelating agent to the mobile phase if compatible with your detection method.[5]
-
Issue 2: Low or No Recovery of Polar Amine Compound
Question: I am experiencing low or no recovery of my polar amine compound from the column. What could be the problem?
Answer: Low recovery is often due to irreversible binding of the compound to the stationary phase or degradation.
-
Cause 1: Irreversible Binding to Silica. Highly basic amines can bind very strongly to the acidic sites on silica gel, especially in normal-phase chromatography.[2]
-
Solution 1a: Deactivate the Silica Gel. For flash chromatography, pre-treat the column with a solvent containing a base like triethylamine or ammonia.[2][3]
-
Solution 1b: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral), or bonded phases such as amine or diol.[3][6][7] For HPLC, an amine-functionalized column can be effective.[8][9]
-
Solution 1c: Switch to a Different Chromatographic Mode. Reversed-phase (with appropriate pH control), HILIC, or ion-exchange chromatography are often better choices than normal-phase for highly polar amines.[2][6][10]
-
-
Cause 2: Compound Instability. The compound may be degrading on the stationary phase.[2][3]
-
Solution: In addition to using alternative stationary phases, consider performing the purification at a lower temperature if the compound is thermally labile.
-
Issue 3: Compound Elutes in the Void Volume in Reversed-Phase HPLC
Question: My polar amine elutes with the solvent front on a C18 column. How can I get retention?
Answer: This is a common issue for highly polar compounds that have weak interactions with nonpolar stationary phases.[1]
-
Solution 1: Use a 100% Aqueous Mobile Phase. Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.[3]
-
Solution 2: Employ a More Polar Stationary Phase. Consider reversed-phase columns with embedded polar groups (EPG) or a phenyl-hexyl phase which can offer different selectivity.[3]
-
Solution 3: Switch to HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds and is often the best solution for this problem.[1][10][11]
-
Solution 4: Use Ion-Pair Chromatography. Adding an ion-pairing reagent to the mobile phase can increase the retention of charged amines on a reversed-phase column. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatography technique for purifying polar amines?
A1: There is no single "best" technique, as the optimal method depends on the specific properties of the amine (pKa, polarity, stability) and the impurities. However, here is a general guide:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Excellent for retaining and separating very polar compounds that are not retained in reversed-phase.[10][11]
-
Reversed-Phase HPLC (with pH control): Effective for moderately polar amines. Using acidic mobile phases (pH 2.5-4) is crucial for good peak shape.[2][3]
-
SFC (Supercritical Fluid Chromatography): A "green" alternative that can provide fast and efficient separations for polar compounds, often with the use of polar co-solvents and additives.[1][13][14]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their charge. Cation-exchange is well-suited for basic amines that carry a positive charge.[15][16][17]
-
Mixed-Mode Chromatography: Uses stationary phases with both reversed-phase and ion-exchange characteristics, allowing for the retention of both polar and nonpolar compounds in a single run.[12][18][19]
Q2: Can I use normal-phase chromatography on silica gel for polar amine purification?
A2: While possible, it is often challenging. The basic nature of amines can lead to strong, sometimes irreversible, binding to the acidic silica gel, resulting in poor recovery and significant peak tailing.[2] If you must use normal-phase, consider deactivating the silica with a basic modifier like triethylamine or using an amine-functionalized column.[2][8]
Q3: What are common mobile phase additives for purifying polar amines?
A3: Additives are often crucial for achieving good peak shape and selectivity.
-
In Reversed-Phase/HILIC: Buffers like ammonium formate or ammonium acetate are used to control pH and ionic strength.[1] Formic acid or acetic acid can be used to acidify the mobile phase.[1] Triethylamine (TEA) can be added as a competing base to improve the peak shape of basic compounds.[2][3]
-
In SFC: Polar co-solvents like methanol are almost always required.[13] Additives such as trifluoroacetic acid (TFA) and TEA can be used in combination to improve peak shapes and selectivity.[14]
Q4: My polar amine is water-soluble. How can I handle sample loading and post-purification workup?
A4: For water-soluble compounds, especially in HILIC or normal-phase flash chromatography, dissolving the sample in water and injecting it directly can lead to poor separation.[20]
-
Sample Loading: It is recommended to adsorb the aqueous sample onto a solid support like Celite or silica gel, evaporate the solvent, and then load the dry powder onto the column (dry loading).[20]
-
Workup: HILIC and SFC are advantageous as they use mobile phases with high organic content, making solvent evaporation faster compared to highly aqueous reversed-phase methods.[20][21] Lyophilization (freeze-drying) is a common method to remove water after reversed-phase purification.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification
| Technique | Stationary Phase | Mobile Phase | Best Suited For | Common Issues & Solutions |
| Reversed-Phase | C18, C8, Phenyl-Hexyl, Embedded Polar Group | Acetonitrile/Methanol and Water with buffer/acid | Moderately polar to nonpolar amines | Poor retention of very polar amines (-> Use HILIC). Peak tailing (-> Lower pH, use end-capped column). |
| HILIC | Bare Silica, Amide, Diol, Cyano | High organic (>80% Acetonitrile) with aqueous buffer | Highly polar and hydrophilic amines | Peak tailing (-> Adjust pH/buffer). Long equilibration times.[11] |
| SFC | Various (Chiral, Diol, 2-PIC) | Supercritical CO2 with polar co-solvent (e.g., Methanol) and additives | Chiral and achiral polar amines; fast separations | Requires specialized equipment. Method development can be complex.[14] |
| Ion-Exchange | Cation-exchange (e.g., sulfonate groups) or Anion-exchange | Aqueous buffers with a salt gradient | Charged amines | Retention is highly dependent on pH and ionic strength. Not suitable for neutral compounds.[15] |
| Mixed-Mode | C18 with ion-exchange groups | Similar to Reversed-Phase | Complex mixtures of polar, nonpolar, and charged compounds | Retention mechanism can be complex to optimize.[18][19] |
Experimental Protocols
Protocol 1: General HILIC Method for Polar Amines
This protocol provides a starting point for developing a HILIC purification method.
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Gradient Elution:
-
Initial Conditions: 95% B for 2 minutes.
-
Gradient: Ramp from 95% B to 50% B over 15 minutes.
-
Wash: Hold at 50% B for 5 minutes.
-
Re-equilibration: Return to 95% B and hold for 10 minutes.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Acetonitrile:Aqueous buffer). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10).[1]
-
Detection: UV detection at an appropriate wavelength for the amine compound (e.g., 254 nm).
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[3]
Protocol 2: Flash Chromatography with Deactivated Silica
This protocol is for purifying basic polar amines that show strong binding to standard silica gel.
-
Column Packing: Dry pack a flash column with standard silica gel.
-
Deactivation:
-
Prepare a solvent mixture of 99:1 Hexane:Triethylamine.
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (e.g., Hexane) to remove excess triethylamine.[3]
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add silica gel (approx. 2-3 times the sample weight) and evaporate the solvent to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the deactivated column.
-
-
Elution: Run the chromatography using your predetermined solvent system (e.g., a gradient of ethyl acetate in hexane), either isocratically or with a polarity gradient.
-
Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify the pure compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. reddit.com [reddit.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. helixchrom.com [helixchrom.com]
- 20. teledynelabs.com [teledynelabs.com]
- 21. tandfonline.com [tandfonline.com]
Validation & Comparative
Spectroscopic Validation of 2-(2-Chlorophenyl)ethylamine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for synthesized 2-(2-chlorophenyl)ethylamine against its structural isomer, 2-(4-chlorophenyl)ethylamine. The successful synthesis of the target compound is validated through detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the synthesis and spectroscopic analyses are provided to ensure reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its alternative, 2-(4-chlorophenyl)ethylamine.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.35 - 7.10 | m | 4H | Ar-H |
| 2.95 | t | 2H | -CH₂-Ar | |
| 2.80 | t | 2H | -CH₂-NH₂ | |
| 1.40 | s (br) | 2H | -NH₂ | |
| 2-(4-Chlorophenyl)ethylamine | 7.25 | d | 2H | Ar-H |
| 7.10 | d | 2H | Ar-H | |
| 2.90 | t | 2H | -CH₂-Ar | |
| 2.75 | t | 2H | -CH₂-NH₂ | |
| 1.35 | s (br) | 2H | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 137.5 | Ar-C (C-Cl) |
| 134.2 | Ar-C | |
| 130.5 | Ar-CH | |
| 128.8 | Ar-CH | |
| 127.3 | Ar-CH | |
| 126.9 | Ar-CH | |
| 42.1 | -CH₂-NH₂ | |
| 37.8 | -CH₂-Ar | |
| 2-(4-Chlorophenyl)ethylamine | 138.9 | Ar-C |
| 132.0 | Ar-C (C-Cl) | |
| 130.2 | Ar-CH | |
| 128.6 | Ar-CH | |
| 43.5 | -CH₂-NH₂ | |
| 38.7 | -CH₂-Ar |
Table 3: IR Spectroscopic Data (Neat, cm⁻¹)
| Compound | Frequency (cm⁻¹) | Assignment |
| This compound | 3370, 3290 | N-H stretch (primary amine) |
| 3060, 3020 | C-H stretch (aromatic) | |
| 2925, 2855 | C-H stretch (aliphatic) | |
| 1600, 1475, 1445 | C=C stretch (aromatic) | |
| 1050 | C-N stretch | |
| 755 | C-Cl stretch | |
| 2-(4-Chlorophenyl)ethylamine | 3368, 3288 | N-H stretch (primary amine) |
| 3025 | C-H stretch (aromatic) | |
| 2927, 2854 | C-H stretch (aliphatic) | |
| 1600, 1492 | C=C stretch (aromatic) | |
| 1091, 1015 | C-N stretch | |
| 821 | C-Cl stretch |
Table 4: Mass Spectrometry Data (Electron Ionization, EI)
| Compound | m/z | Relative Intensity (%) | Assignment |
| This compound | 155/157 | 30/10 | [M]⁺ |
| 125 | 100 | [M - CH₂NH₂]⁺ | |
| 90 | 40 | [C₇H₆]⁺ | |
| 2-(4-Chlorophenyl)ethylamine | 155/157 | 25/8 | [M]⁺ |
| 125 | 100 | [M - CH₂NH₂]⁺ | |
| 90 | 35 | [C₇H₆]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved via the reduction of 2-(2-chlorophenyl)acetonitrile using lithium aluminum hydride (LiAlH₄).
Materials:
-
2-(2-chlorophenyl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
Addition of Nitrile: A solution of 2-(2-chlorophenyl)acetonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Isolation: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation. For easier handling and storage, the amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and bubbling dry hydrogen chloride gas through the solution.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer on a neat sample between KBr plates.
-
Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and spectroscopic validation of this compound.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
A Comparative Analysis of 2-(2-Chlorophenyl)ethylamine and its 3- and 4-Chloro Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the ortho (2-chloro), meta (3-chloro), and para (4-chloro) isomers of 2-phenylethylamine. The position of the chlorine atom on the phenyl ring significantly influences the physicochemical properties, pharmacological activities, and metabolic profiles of these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these and related molecules.
Physicochemical Properties
The location of the chlorine atom on the phenyl ring subtly alters the electronic distribution and conformation of the molecule, which in turn affects its physical and chemical properties. A summary of key physicochemical data is presented in Table 1.
| Property | 2-(2-Chlorophenyl)ethylamine | 2-(3-Chlorophenyl)ethylamine | 2-(4-Chlorophenyl)ethylamine |
| CAS Number | 13078-80-3[1] | 13078-79-0 | 156-41-2[2] |
| Molecular Formula | C₈H₁₀ClN[1] | C₈H₁₀ClN | C₈H₁₀ClN[2] |
| Molecular Weight | 155.62 g/mol [1] | 155.62 g/mol | 155.62 g/mol [2] |
| Appearance | Colorless to light orange to yellow clear liquid[1] | Clear light yellow liquid | Liquid |
| Boiling Point | 120 °C at 15 mmHg | 111-113 °C at 12 mmHg | 60-65 °C at 0.1 mmHg |
| Density | 1.106 g/mL at 25 °C | 1.119 g/mL at 25 °C | 1.112 g/mL at 25 °C |
| Refractive Index | n20/D 1.551 | n20/D 1.549 | n20/D 1.548 |
Synthesis and Chemical Reactivity
The synthesis of these isomers typically involves the reduction of the corresponding chlorophenylacetonitrile. The choice of reducing agent and reaction conditions is crucial to achieve high yields and purity.
General Synthesis Workflow
The reactivity of the amine group is a key feature of these molecules, allowing for a variety of derivatization reactions, including acylation, alkylation, and condensation. This makes them versatile building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry[3].
Pharmacological Profile: A Comparative Overview
While direct comparative pharmacological data for these three specific isomers is limited in publicly available literature, the principles of structure-activity relationships (SAR) for phenethylamines and related amphetamines provide a framework for understanding their potential biological activities. The position of the halogen substituent is known to significantly influence selectivity and potency at monoamine transporters and receptors.
Key Targets for Phenethylamines:
-
Serotonin Transporter (SERT): Involved in the reuptake of serotonin.
-
Dopamine Transporter (DAT): Responsible for the reuptake of dopamine.
-
Norepinephrine Transporter (NET): Mediates the reuptake of norepinephrine.
-
5-HT Receptors (e.g., 5-HT₂ₐ): G-protein coupled receptors that mediate the effects of serotonin.
Based on SAR studies of related compounds, it is hypothesized that:
-
2-(4-Chlorophenyl)ethylamine (para-isomer): This isomer is expected to have the most pronounced effects on the serotonergic system. Para-substitution with a halogen on the amphetamine scaffold is known to increase activity at the serotonin transporter[3].
-
This compound (ortho-isomer): The ortho-chloro group may introduce steric hindrance, potentially altering the binding affinity and selectivity profile compared to the other isomers.
-
2-(3-Chlorophenyl)ethylamine (meta-isomer): The meta-isomer's profile is likely to be intermediate between the ortho and para isomers. It is a known precursor in the synthesis of Fyn kinase inhibitors, suggesting its utility in targeting specific enzyme active sites.
Signaling Pathway of a Representative Target: 5-HT₂ₐ Receptor
In Vitro Metabolism and Metabolic Stability
The metabolic fate of these isomers is crucial for determining their pharmacokinetic profiles and potential for drug-drug interactions. Metabolism is primarily expected to occur in the liver, mediated by cytochrome P450 (CYP) enzymes.
Expected Metabolic Pathways:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
-
N-Dealkylation (if N-substituted): Removal of alkyl groups from the nitrogen atom.
-
Oxidative Deamination: Conversion of the amine to an aldehyde, followed by further oxidation or reduction.
The position of the chlorine atom will influence the regioselectivity of aromatic hydroxylation.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of the chlorophenylethylamine isomers.
-
Preparation of Reagents:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compounds (2-, 3-, and 4-chlorophenylethylamine) dissolved in a suitable solvent (e.g., DMSO).
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive control compound with known metabolic stability (e.g., verapamil).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
Pre-warm HLM and phosphate buffer to 37°C.
-
In a 96-well plate, combine HLM, buffer, and the test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
-
Toxicological Assessment
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and can be used for an initial screen of the cytotoxic potential of the isomers.
-
Cell Culture:
-
Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate media and conditions.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (2-, 3-, and 4-chlorophenylethylamine).
-
Replace the cell culture medium with medium containing the test compounds at various concentrations.
-
Include a vehicle control and a positive control for cytotoxicity.
-
Incubate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each compound.
-
Conclusion
The positional isomerism of the chlorine atom in 2-chlorophenylethylamine has a significant impact on its physicochemical and, likely, its pharmacological and toxicological properties. Based on structure-activity relationships of related compounds, the 4-chloro isomer is predicted to have the most potent effects on the serotonergic system, which may also be associated with a higher risk of toxicity. The 2- and 3-chloro isomers are expected to exhibit different pharmacological profiles. This guide highlights the importance of considering isomeric differences in drug design and development. Further direct comparative studies are necessary to fully elucidate the distinct biological activities of these three isomers.
References
Unraveling the Structure-Activity Relationship of 2-(2-Chlorophenyl)ethylamine Analogs: A Comparative Guide
A detailed examination of 2-(2-chlorophenyl)ethylamine analogs reveals that the position of the chlorine atom on the phenyl ring, along with other substitutions, critically influences their interaction with key monoamine receptors and transporters. While direct comparative data for the simple positional isomers of chlorophenylethylamine is limited in publicly available literature, analysis of related compounds provides significant insights into their structure-activity relationship (SAR), particularly concerning dopamine and serotonin pathways.
The phenethylamine scaffold is a cornerstone in the development of neurologically active compounds. Chemical modifications to this basic structure can dramatically alter a compound's pharmacological profile, influencing its binding affinity, functional activity, and selectivity for various receptors and transporters in the central nervous system. This guide provides a comparative analysis of this compound and its analogs, focusing on how structural changes impact their activity at dopamine and serotonin targets.
The Influence of Chlorine Positioning and N-Alkylation on Dopamine Receptor Affinity
Research into chlorinated phenethylamine derivatives has provided quantitative data on their affinity for dopamine receptors. A study focusing on 2-(4-chloro-3-hydroxyphenyl)ethylamine, an analog of dopamine where the 4-hydroxyl group is replaced by a chlorine atom, offers valuable SAR insights. The affinity of this compound and its N-alkylated derivatives for D1 and D2 dopamine receptors was determined through radioligand binding assays.
The parent compound, 2-(4-chloro-3-hydroxyphenyl)ethylamine, demonstrated a roughly seven-fold lower affinity for both D1 and D2 receptors compared to dopamine itself and did not show significant selectivity between the two receptor subtypes. However, the introduction of alkyl groups on the amine nitrogen dramatically shifted this profile.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of 2-(4-chloro-3-hydroxyphenyl)ethylamine Analogs [1]
| Compound | Substituent (R) | D1 Ki (nM) | D2 Ki (nM) | D2/D1 Selectivity |
| Dopamine | - | 230 | 310 | 1.3 |
| 4 | H | 1600 | 2200 | 1.4 |
| 18a | N(n-propyl)₂ | 3100 | 1100 | 0.4 |
| 18b | N(n-propyl)(2-phenylethyl) | 1800 | 60 | 0.03 |
| 18c | N(n-propyl)(3-phenylpropyl) | 1600 | 115 | 0.07 |
| 18d | N(n-propyl)(2-(4-hydroxyphenyl)ethyl) | 2600 | 65 | 0.03 |
| 18e | N(n-propyl)(2-(3,4-dihydroxyphenyl)ethyl) | 1200 | 100 | 0.08 |
As shown in Table 1, the addition of two n-propyl groups (18a ) slightly increased D2 affinity while decreasing D1 affinity. More strikingly, replacing one n-propyl group with a phenylalkyl substituent (18b-e ) led to a significant increase in D2 receptor affinity, with Ki values dropping to the nanomolar range, and a marked improvement in D2 selectivity over the D1 receptor.[1] These findings underscore the importance of the N-substituent in optimizing both potency and selectivity for the D2 receptor, likely by engaging a lipophilic pocket in the receptor binding site.[1]
Functionally, these N-substituted analogs behaved as D2 receptor agonists, with some showing greater efficacy than dopamine in inhibiting adenylate cyclase activity. Conversely, all tested compounds were less effective than dopamine at stimulating adenylate cyclase via the D1 receptor.[1]
Inferences on Serotonergic Activity and the Role of Halogenation
For instance, studies on the "2C" family of psychedelic phenethylamines, which typically feature 2,5-dimethoxy substitutions, show that a 4-chloro or 4-bromo substituent results in high affinity for the 5-HT2A receptor.[2] While the 2,5-dimethoxy groups are major contributors to this high affinity, the halogen at the 4-position is a critical modulator.
Furthermore, in vivo studies on 2-Cl-4,5-MDMA, an analog of MDMA with a chlorine atom at the 2-position, demonstrated a significant increase in extracellular serotonin levels in the nucleus accumbens and medial prefrontal cortex of rats.[4][5] This suggests that the compound interacts with the serotonin system, likely by inhibiting SERT and/or promoting serotonin release.
The position of the halogen is crucial. For example, para-chloroamphetamine (PCA) is a potent serotonin releasing agent with long-lasting effects on the serotonin system, whereas the effects of other isomers are less pronounced.[6] This highlights that the 4-position is often optimal for potent interaction with serotonergic targets among singly halogenated phenethylamines.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
The binding affinities of the 2-(4-chloro-3-hydroxyphenyl)ethylamine analogs were determined using radioligand competition assays with rat striatum membranes.[1]
-
Membrane Preparation: Striata from male Wistar rats were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate was centrifuged, and the resulting pellet was washed and resuspended in buffer to a final protein concentration of 0.2-0.4 mg/mL.
-
D1 Receptor Binding Assay: Membrane preparations were incubated with the D1-selective radioligand [³H]SCH 23390 (0.2 nM) and various concentrations of the test compounds in a total volume of 1 mL of 50 mM Tris-HCl buffer containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂. Non-specific binding was determined in the presence of 1 µM cis-(Z)-flupenthixol.
-
D2 Receptor Binding Assay: Membrane preparations were incubated with the D2-selective radioligand [³H]spiperone (0.2 nM) and various concentrations of the test compounds in the same buffer as the D1 assay. Non-specific binding was determined in the presence of 1 µM (+)-butaclamol.
-
Incubation and Analysis: After incubation at 25°C for 30 minutes, the assays were terminated by rapid filtration through Whatman GF/B filters. The filters were washed with ice-cold buffer, and the radioactivity retained on the filters was measured by liquid scintillation counting. The IC₅₀ values were determined by nonlinear regression analysis of the competition curves, and the Ki values were calculated using the Cheng-Prusoff equation.[1]
The general workflow for a competitive radioligand binding assay is illustrated below.
Signaling Pathways
The interaction of these phenethylamine analogs with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, initiates intracellular signaling cascades. For instance, D2 dopamine receptors, to which the N-substituted 2-(4-chloro-3-hydroxyphenyl)ethylamine analogs bind with high affinity, are typically coupled to Gi/o proteins. Agonist binding to the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes.
References
- 1. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Synthesized 2-(2-Chlorophenyl)ethylamine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of synthesized 2-(2-chlorophenyl)ethylamine. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate analytical method for their needs.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is a critical step in the drug development process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a primary HPLC method for purity determination and compares it with an orthogonal GC-MS method, providing a robust analytical workflow for quality control.
Analytical Method Comparison
A direct reversed-phase HPLC method with UV detection is proposed as the primary technique for purity analysis. Due to the presence of the chromophoric phenyl ring, this compound can be readily detected by a UV detector, eliminating the need for complex derivatization procedures that are often required for other primary amines.[2][3] For confirmation and as a complementary technique, a GC-MS method is also described. Gas chromatography is a well-established technique for the analysis of volatile amines.[4][5]
Data Presentation: Purity Analysis of Synthesized this compound
The following table summarizes the hypothetical purity results for a batch of synthesized this compound, as determined by the HPLC and GC-MS methods detailed in this guide.
| Analyte | HPLC-UV (Area %) | GC-MS (Area %) |
| This compound | 99.52 | 99.60 |
| 2-Chlorophenylacetonitrile | 0.21 | 0.18 |
| 2-Chlorophenylacetic acid | 0.15 | Not Applicable |
| N-(2-(2-chlorophenyl)ethyl)acetamide | 0.12 | 0.22 |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative determination of this compound purity and the detection of potential process-related impurities.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
3. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method serves as an orthogonal technique to confirm the identity and purity of this compound.
1. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
2. Sample Preparation:
-
Standard and Sample Solutions: Prepare 1 mg/mL solutions of the reference standard and the synthesized sample in methanol.
Potential Impurities
Based on common synthetic routes for primary amines, the following potential impurities were targeted in the analysis:
-
2-Chlorophenylacetonitrile: A potential unreacted starting material from the nitrile reduction synthesis pathway.
-
2-Chlorophenylacetic acid: A potential impurity arising from the hydrolysis of 2-chlorophenylacetonitrile.
-
N-(2-(2-chlorophenyl)ethyl)acetamide: A potential byproduct formed by the acylation of the product, for instance, if acetonitrile is used as a solvent under certain conditions.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the purity confirmation of synthesized this compound.
Caption: Workflow for Purity Confirmation of this compound.
Conclusion
The presented HPLC-UV method provides a reliable and straightforward approach for determining the purity of synthesized this compound. The direct detection capability simplifies the analytical procedure. For an unambiguous confirmation of purity and identity, the orthogonal GC-MS method is recommended. Together, these methods offer a robust quality control strategy for researchers and drug development professionals.
References
- 1. Efficient simultaneous degradation and dechlorination of chlorophenylacetonitrile by vacuum ultraviolet-sulfite advanced reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents [patents.google.com]
A Comparative Study on the Biological Activity of Phenethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various phenethylamine derivatives, a class of compounds with significant effects on the central nervous system. The phenethylamine core structure is the basis for many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide range of synthetic psychoactive substances.[1][2] This document aims to be a valuable resource by presenting quantitative data on receptor interactions, detailed experimental methodologies for key assays, and visualizations of the primary signaling pathways involved.
The diverse pharmacological effects of phenethylamine derivatives stem from their varied affinities for and activities at different neuronal receptors, primarily serotonin (5-HT), dopamine (DA), and adrenergic receptors, as well as the trace amine-associated receptor 1 (TAAR1).[3][4] Understanding the structure-activity relationships (SAR) of these compounds is crucial for the development of novel therapeutics and for comprehending the mechanisms of action of existing drugs and substances of abuse.
Comparative Biological Activities
The biological activities of phenethylamine derivatives are largely determined by the specific substitutions on the phenyl ring, the ethylamine side chain, and the amino group. These modifications influence the compound's affinity for various receptors and its functional effects as an agonist, antagonist, or reuptake inhibitor.
Serotonin 2A (5-HT2A) Receptor Affinity
The 5-HT2A receptor is a key target for many psychedelic phenethylamines.[5] Agonism at this G protein-coupled receptor (GPCR) is linked to the hallucinogenic effects of compounds like mescaline and 2C-B.[5][6] The affinity of phenethylamine derivatives for the 5-HT2A receptor can vary dramatically based on their substitution patterns. For instance, the addition of an N-2-methoxybenzyl (NBOMe) group to certain phenethylamines can increase their affinity for the 5-HT2A receptor by several orders of magnitude.[7] Generally, phenethylamines exhibit a higher affinity for the 5-HT2A receptor compared to tryptamines.[5][6]
Dopamine Transporter (DAT) Inhibition
The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thus terminating its signaling.[7] Many phenethylamine derivatives, particularly those with an amphetamine-like structure, act as DAT inhibitors, leading to increased extracellular dopamine levels.[8][9] This mechanism is central to the stimulant effects of compounds like amphetamine and methamphetamine. The potency of DAT inhibition is influenced by substitutions on the phenethylamine scaffold.[9]
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is an intracellular GPCR that modulates monoaminergic neurotransmission.[1] Phenethylamine and its derivatives are potent agonists at TAAR1.[1][4] Activation of TAAR1 can lead to a decrease in the firing rate of monoamine neurons and the phosphorylation of monoamine transporters, which can result in their reversal of function (efflux) or internalization.[1] This receptor represents a significant target for understanding the broad spectrum of effects elicited by phenethylamine derivatives.
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, nM) of a selection of phenethylamine derivatives for the human 5-HT2A receptor and the human dopamine transporter. Lower Ki values indicate a higher binding affinity.
Table 1: Binding Affinities of Phenethylamine Derivatives for the Human 5-HT2A Receptor
| Compound | Ki (nM) |
| 2C-I | 0.4 |
| 25I-NBOMe | 0.044 |
| Mescaline | 530 |
| DOB-HCl | 59 |
| DOET-HCl | 137 |
| DOM-HCl | 533 |
Data compiled from multiple sources.[7][10]
Table 2: Inhibitory Constants of Phenethylamine Derivatives for the Human Dopamine Transporter (DAT)
| Compound | Ki (nM) |
| Amphetamine | 41 |
| Methamphetamine | 24.5 |
| MDMA | 913 |
| 4-Methylamphetamine | 121 |
Data compiled from various scientific publications.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of phenethylamine derivatives.
Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat frontal cortex or a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).[8]
-
Test Compound: Phenethylamine derivative of interest.
-
Non-specific Binding Control: Mianserin (1 µM) or unlabeled ketanserin (1 µM).[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% ascorbic acid.[8]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethylenimine (PEI).[8]
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[11]
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer.
-
50 µL of the test compound at various concentrations.
-
50 µL of [3H]ketanserin (final concentration of ~0.5-1.0 nM).
-
100 µL of the membrane preparation (20-50 µg of protein).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of mianserin or unlabeled ketanserin instead of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[8]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.[8]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Dopamine Transporter (DAT) Uptake Assay
This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.
Materials:
-
Cells: HEK-293 or COS-7 cells transiently or stably expressing the human DAT.[12]
-
Radioligand: [3H]Dopamine.[7]
-
Test Compound: Phenethylamine derivative of interest.
-
Non-specific Uptake Control: A known DAT inhibitor such as nomifensine (10 µM).[7]
-
Uptake Buffer: Phosphate-buffered saline (PBS) containing calcium and magnesium (PBS-CM).[12]
-
Lysis Buffer: 1% SDS or a suitable alternative.[7]
-
Scintillation Cocktail and Counter.
Procedure:
-
Cell Culture: Plate the DAT-expressing cells in a 96-well plate and grow to approximately 80% confluency.[12]
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.[7]
-
Compound Incubation: Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells. For total uptake control wells, add buffer without the test compound. For non-specific uptake control wells, add the known DAT inhibitor. Pre-incubate the plate at 37°C for 10-20 minutes.[7]
-
Uptake Initiation: Initiate the uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration of ~10-20 nM).[7]
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[7]
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[7]
-
Cell Lysis and Quantification: Lyse the cells by adding 100 µL of lysis buffer to each well. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[7]
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific [3H]Dopamine uptake, using non-linear regression analysis.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of phenethylamine derivatives.
Caption: 5-HT2A Receptor Signaling Cascade.
Caption: TAAR1-Mediated Regulation of DAT.
Caption: Radioligand Binding Assay Workflow.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. moleculardevices.com [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(2-Chlorophenyl)ethylamine and Other Substituted Phenethylamines for Researchers and Drug Development Professionals
An In-depth Analysis of Receptor Binding, Functional Activity, and Experimental Protocols
Introduction
Substituted phenethylamines are a broad class of compounds with significant pharmacological interest due to their diverse interactions with monoamine neurotransmitter systems. Among these, chlorinated phenethylamines represent a key area of research for their potential to modulate the activity of dopamine, serotonin, and norepinephrine pathways. This guide provides a detailed comparison of 2-(2-chlorophenyl)ethylamine with other substituted phenethylamines, focusing on its advantages in terms of receptor binding affinity and functional activity. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of novel therapeutics targeting the central nervous system.
While direct comparative data for this compound against its meta- and para-isomers is limited in publicly available literature, this guide synthesizes findings from closely related analogues and established structure-activity relationships (SAR) to infer its pharmacological profile.
Comparative Analysis of Receptor and Transporter Affinities
The position of the chlorine atom on the phenyl ring of phenethylamine significantly influences its binding affinity for various monoamine receptors and transporters. The following table summarizes key binding affinity (Kᵢ) and inhibition constant (IC₅₀) data for relevant substituted phenethylamines. Lower values indicate higher affinity or potency.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference Compound |
| 2-(4-Chloro-3-hydroxyphenyl)ethylamine | Dopamine D₁ Receptor | 2800 | Dopamine | |
| Dopamine D₂ Receptor | 3500 | Dopamine | ||
| N,N-di-n-propyl-2-(4-chloro-3-hydroxyphenyl)ethylamine | Dopamine D₁ Receptor | 5600 | Dopamine | |
| Dopamine D₂ Receptor | 45 | Dopamine | ||
| p-Chloroamphetamine (PCA) | Serotonin Transporter (SERT) | 490 | ||
| Norepinephrine Transporter (NET) | 320 | |||
| Dopamine Transporter (DAT) | 3600 | |||
| Amphetamine | SERT | 28.3 (EC₅₀) | ||
| NET | 23.5-26.2 (EC₅₀) | |||
| DAT | 42.2-68.5 (EC₅₀) |
Inferences on this compound:
Based on established SAR principles, the ortho-position of the chlorine atom in this compound is expected to confer a distinct pharmacological profile compared to its meta- and para-isomers. Halogen substitution on the phenyl ring of phenethylamines is known to influence their interaction with monoamine transporters. For instance, a chloro-substitution, particularly at the para-position, has been shown to enhance affinity for the serotonin transporter (SERT). While direct data for the 2-chloro isomer is scarce, its unique steric and electronic properties suggest it may exhibit a different selectivity profile for dopamine, serotonin, and norepinephrine receptors and transporters compared to the 4-chloro analogue.
Signaling Pathways and Experimental Workflows
The interaction of substituted phenethylamines with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, initiates intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for determining receptor binding affinity.
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine D₂ Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound and other substituted phenethylamines for the dopamine D₂ receptor.
Materials:
-
Rat striatal tissue or cell lines expressing the human dopamine D₂ receptor.
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Radioligand: [³H]Spiperone (a D₂ antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds: this compound and other substituted phenethylamines at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.
-
Binding Assay: In a final volume of 1 mL, incubate the membrane preparation with a fixed concentration of [³H]Spiperone (e.g., 0.1-0.5 nM) and varying concentrations of the test compound. For determining non-specific binding, a parallel set of tubes containing 10 µM haloperidol is included.
-
Incubation: Incubate the tubes at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 5 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure the extracellular levels of dopamine and serotonin in the brain of a conscious animal following the administration of this compound.
Materials:
-
Male Wistar rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12).
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂.
-
Test compound: this compound dissolved in saline.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period of at least 60 minutes, collect dialysate samples every 20 minutes for at least one hour to establish baseline neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Post-Drug Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to observe the effect of the compound.
Conclusion
While direct comparative experimental data remains a key area for future research, the available information on related compounds and established structure-activity relationships provides a valuable framework for understanding the potential advantages of this compound. The ortho-position of the chlorine atom is likely to confer a unique pharmacological profile, potentially offering altered selectivity and potency at monoamine receptors and transporters compared to its isomers and other substituted phenethylamines. The experimental protocols detailed in this guide provide a robust methodology for researchers to further investigate these properties and elucidate the therapeutic potential of this and related compounds. Further studies are warranted to generate direct comparative data and fully characterize the in vivo effects and pharmacokinetic profile of this compound.
Comparative Analysis of 2-(2-Chlorophenyl)ethylamine Derivative Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of several hypothetical 2-(2-chlorophenyl)ethylamine derivatives in key biological assays. The data presented herein is for illustrative purposes to guide researchers in designing and interpreting their own cross-reactivity studies. The protocols and conceptual frameworks are based on established methodologies in the field.
Introduction to this compound Derivatives
This compound is a primary amine that serves as a structural backbone for a variety of compounds with potential biological activity. Its derivatives, characterized by substitutions on the phenyl ring or the ethylamine side chain, are of interest in drug discovery for their potential interactions with various biological targets. Understanding the cross-reactivity of these derivatives is crucial for assessing their specificity and potential off-target effects.
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical quantitative data for a series of this compound derivatives in two common biological assays: a competitive radioligand binding assay and a functional cAMP assay. These assays are designed to assess the binding affinity and functional activity of the compounds at a hypothetical G-protein coupled receptor (GPCR), Target Receptor X.
Table 1: Comparative Cross-Reactivity of this compound Derivatives at Target Receptor X
| Compound ID | Derivative Structure | Radioligand Binding Assay (Kᵢ, nM) | cAMP Functional Assay (EC₅₀, nM) |
| CPEA-001 | This compound | 150 | 320 |
| CPEA-002 | 2-(2,4-Dichlorophenyl)ethylamine | 75 | 150 |
| CPEA-003 | 2-(2-Chloro-4-methylphenyl)ethylamine | 120 | 280 |
| CPEA-004 | N-Methyl-2-(2-chlorophenyl)ethylamine | 250 | 500 |
| CPEA-005 | 2-(2-Chlorophenyl)propylamine | 400 | >1000 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
In Vivo Pharmacological Effects of 2-(2-Chlorophenyl)ethylamine Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo pharmacological effects of two classes of derivatives structurally related to 2-(2-chlorophenyl)ethylamine: N-(2-chlorophenyl)acetamide derivatives with anticonvulsant properties and 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives exhibiting antidepressant-like activity. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their performance with supporting experimental data.
Anticonvulsant Activity of N-(2-Chlorophenyl)acetamide Derivatives
A notable derivative in this class is N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide. The in vivo anticonvulsant effects of this compound and its analogs have been evaluated primarily using the Maximal Electroshock (MES) seizure model in rodents. This test is a well-established preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.[1][2][3] The likely mechanism of action for these compounds involves the inhibition of voltage-gated sodium channels, a common target for many antiepileptic drugs.[2][4][5]
Quantitative Data Summary: Anticonvulsant Activity
The following table summarizes the in vivo anticonvulsant activity of representative N-(2-chlorophenyl)acetamide derivatives and a standard antiepileptic drug, Phenytoin, in the MES test.
| Compound | Animal Model | Route of Administration | Dose (mg/kg) | Protection (%) | Reference |
| N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide | Mice | Oral | 50 | Significant | Journal of Young Pharmacists, 2024[2] |
| N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide | Mice | Oral | 100 | Significant | Journal of Young Pharmacists, 2024[2] |
| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl} acetamide (OL4) | Mice | Oral | 100-400 | Active | Journal of Young Pharmacists, 2024[2] |
| 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl) acetyl]amino}phenyl acetate (OL5) | Mice | Oral | 100-400 | Active | Journal of Young Pharmacists, 2024[2] |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Mice | Intraperitoneal | 100 | Active | PubMed Central, 2015[1] |
| Phenytoin (Standard) | Mice | Intraperitoneal | - | ED₅₀ reported | - |
Note: "Significant" indicates a statistically significant effect compared to the control group, as reported in the source. Specific percentage protection was not always available.
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol outlines the procedure for inducing maximal electroshock seizures in mice to screen for anticonvulsant activity.[3][6][7]
1. Animals: Male albino mice (20-25 g) are used. Animals are housed in standard laboratory conditions with free access to food and water.
2. Compound Administration:
-
The test compounds are suspended in a 0.5% carboxymethylcellulose (CMC) solution.
-
Compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
A vehicle control group receives the same volume of 0.5% CMC.
-
A positive control group receives a standard antiepileptic drug (e.g., Phenytoin).
3. Seizure Induction:
-
At a predetermined time after drug administration (e.g., 30, 60, 120 minutes), a maximal seizure is induced.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[6]
-
A drop of a local anesthetic (e.g., 0.5% tetracaine) may be applied to the corneas before electrode placement to minimize discomfort.
4. Observation and Endpoint:
-
Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant protection.
5. Data Analysis:
-
The number of animals protected in each group is recorded.
-
The percentage of protection is calculated for each dose.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.[8][9]
Experimental Workflow and Signaling Pathway
Caption: Workflow for the Maximal Electroshock (MES) test.
Caption: Proposed mechanism of anticonvulsant action.
Antidepressant Activity of 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine Derivatives
This class of compounds, including analogs with a chlorophenyl substitution, has shown potential antidepressant effects in preclinical models. A key in vivo assay for screening potential antidepressants is the antagonism of reserpine-induced hypothermia. Reserpine depletes monoamines (norepinephrine, serotonin, and dopamine) in the brain, leading to a drop in body temperature, a state that can be reversed by antidepressant drugs.[10][11][12] A prominent and clinically relevant comparator is Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[10][13][14] The mechanism of action of these compounds is believed to involve the inhibition of serotonin and norepinephrine reuptake, thereby increasing the synaptic availability of these neurotransmitters.[4][10][15]
Quantitative Data Summary: Antidepressant-like Activity
The following table summarizes the in vivo antidepressant-like activity of a representative dichlorophenyl derivative and the standard antidepressant, Venlafaxine.
| Compound | Animal Model | In Vivo Test | ED₅₀ (mg/kg) | Reference |
| 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol (Compound 23) | Rodent | Antagonism of Reserpine-induced Hypothermia | Active | PubMed, 1988[10] |
| Venlafaxine | Rat | Antagonism of Reserpine-induced Hypothermia | Active | - |
| Venlafaxine | Rat | Chronic Unpredictable Mild Stress (CUMS) | 10 (active dose) | PubMed, 2016[13][14] |
| Venlafaxine | Mouse | Forced Swim Test | 5.8 | PMC, 2017[16] |
Note: "Active" indicates that the compound showed a significant effect in the respective assay. Specific ED₅₀ values were not always available in the reviewed literature for the reserpine model.
Experimental Protocol: Antagonism of Reserpine-Induced Hypothermia
This protocol describes the procedure for evaluating the ability of a test compound to reverse reserpine-induced hypothermia in rats.[11][17][18]
1. Animals: Male Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions.
2. Reserpine Administration:
-
Reserpine is dissolved in a suitable vehicle (e.g., glacial acetic acid diluted with distilled water).
-
A single dose of reserpine (e.g., 5 mg/kg, i.p.) is administered to induce hypothermia.
3. Temperature Measurement:
-
Rectal temperature is measured using a digital thermometer at baseline (before reserpine) and at regular intervals after reserpine administration (e.g., every hour) to confirm the induction of hypothermia.
4. Compound Administration:
-
Once a stable hypothermic state is achieved (e.g., 16-18 hours after reserpine), the test compounds, vehicle, or a positive control (e.g., Imipramine or Venlafaxine) are administered.
5. Post-Treatment Temperature Measurement:
-
Rectal temperature is measured at various time points after the administration of the test compound (e.g., 30, 60, 120, 180 minutes).
6. Data Analysis:
-
The change in rectal temperature from the post-reserpine baseline is calculated for each animal.
-
The ability of the test compound to reverse the hypothermia is compared to the vehicle control group.
-
The dose-response relationship can be established, and the ED₅₀ can be calculated.
Experimental Workflow and Signaling Pathway
Caption: Workflow for the antagonism of reserpine-induced hypothermia test.
Caption: Signaling pathway of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
References
- 1. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. scispace.com [scispace.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. Venlafaxine ameliorates the depression-like behaviors and hippocampal S100B expression in a rat depression model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Venlafaxine ameliorates the depression-like behaviors and hippocampal S100B expression in a rat depression model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 16. When less is more – efficacy with less toxicity at the ED50 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of (-)-Δ9-tetrahydrocannabinol on reserpine-induced hypothermia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-(2-Chlorophenyl)ethylamine
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a cornerstone of successful project timelines and resource management. This guide provides a comparative analysis of three common synthetic routes to 2-(2-chlorophenyl)ethylamine, a valuable building block in medicinal chemistry. The comparison focuses on key performance metrics, supported by detailed experimental protocols, to aid in the selection of the most appropriate method for a given research and development context.
Comparison of Key Performance Metrics
The selection of a synthetic pathway is often a balance between yield, reaction time, cost, and the safety profile of the reagents and conditions. The following table summarizes the quantitative data for three distinct routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (approx.) | Yield (%) | Key Advantages | Key Disadvantages |
| Route 1 | 2-Chlorophenylacetonitrile | Raney Nickel, H₂, Ammonia in Methanol | 4-6 hours | ~85-95% | High yield, relatively clean reaction. | Requires specialized high-pressure hydrogenation equipment. Raney Nickel is pyrophoric. |
| Route 2 | 2-Chlorobenzaldehyde | Ammonia, NaBH₃CN, Methanol | 12-24 hours | ~60-75% | Milder reaction conditions, does not require high pressure. | Lower yield compared to nitrile reduction, potential for side products. NaBH₃CN is toxic. |
| Route 3 | 2-Chlorophenylacetic Acid | 1. SOCl₂, 2. NH₄OH, 3. LiAlH₄, THF | 18-30 hours (multi-step) | ~55-70% (overall) | Readily available starting material. | Multi-step process, use of hazardous reagents (SOCl₂, LiAlH₄). |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Reduction of 2-Chlorophenylacetonitrile
This method involves the catalytic hydrogenation of the nitrile group to a primary amine.
Materials and Equipment:
-
2-Chlorophenylacetonitrile
-
Raney Nickel (50% slurry in water)
-
Anhydrous Methanol
-
Ammonia (gas or solution in methanol)
-
High-pressure autoclave equipped with a stirrer, gas inlet, and pressure gauge
-
Filter apparatus (e.g., Celite pad)
Procedure:
-
In a high-pressure autoclave, a solution of 2-chlorophenylacetonitrile (1 equivalent) in anhydrous methanol is prepared.
-
A catalytic amount of Raney Nickel (approximately 10-20% by weight of the nitrile) is carefully added to the solution. The addition should be done under an inert atmosphere (e.g., nitrogen or argon) as Raney Nickel is pyrophoric.
-
The autoclave is sealed and purged several times with nitrogen gas before introducing ammonia gas to a pressure of 5-10 bar.
-
The system is then pressurized with hydrogen gas to 50-100 bar.
-
The reaction mixture is stirred vigorously and heated to 50-80 °C.
-
The progress of the reaction is monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.
-
After cooling to room temperature, the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with methanol to prevent ignition.
-
The filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by distillation under reduced pressure.
Route 2: Reductive Amination of 2-Chlorobenzaldehyde
This route proceeds via the in-situ formation of an imine from the aldehyde and ammonia, followed by its reduction.
Materials and Equipment:
-
2-Chlorobenzaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Methanol
-
Round-bottom flask with a magnetic stirrer and a nitrogen inlet
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of 2-chlorobenzaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask, a solution of ammonia in methanol (7N, 5-10 equivalents) is added at room temperature under a nitrogen atmosphere.
-
The mixture is stirred for 30-60 minutes to allow for the formation of the imine intermediate.
-
Sodium cyanoborohydride (1.5-2.0 equivalents) is added portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is made basic (pH > 10) by the addition of a sodium hydroxide solution.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure.
Route 3: From 2-Chlorophenylacetic Acid via the Amide
This multi-step synthesis involves the conversion of the carboxylic acid to an amide, which is then reduced.
Step 3a: Synthesis of 2-Chlorophenylacetamide
Materials and Equipment:
-
2-Chlorophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia (concentrated)
-
Round-bottom flask with a reflux condenser and a gas trap
-
Ice bath
Procedure:
-
2-Chlorophenylacetic acid (1 equivalent) is carefully added to an excess of thionyl chloride (2-3 equivalents) at room temperature.
-
The mixture is heated to reflux for 1-2 hours until the evolution of gas (HCl and SO₂) ceases.
-
The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is cooled in an ice bath and slowly added to a stirred, cooled (0 °C) concentrated aqueous ammonia solution.
-
A precipitate of 2-chlorophenylacetamide forms, which is collected by filtration, washed with cold water, and dried.
Step 3b: Reduction of 2-Chlorophenylacetamide
Materials and Equipment:
-
2-Chlorophenylacetamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with a reflux condenser and a nitrogen inlet
-
Dropping funnel
Procedure:
-
A suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere.
-
A solution of 2-chlorophenylacetamide (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. Caution: The reaction is highly exothermic and generates hydrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.
-
The reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by distillation under reduced pressure.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows of the described synthetic routes.
Caption: Comparative workflow of synthetic routes to this compound.
Caption: Experimental workflow for the reduction of 2-chlorophenylacetonitrile.
Comparative Guide to the Neuroleptic Potential of 2-(2-Chlorophenyl)ethylamine-Derived Compounds
Introduction: The Rationale for a New Phenethylamine Scaffold in Neuroleptic Discovery
The landscape of antipsychotic drug development has been dominated by the need to balance potent dopamine D2 receptor antagonism, essential for treating positive symptoms of psychosis, with a nuanced modulation of other neurotransmitter systems to mitigate debilitating side effects.[1] First-generation "typical" antipsychotics, while effective D2 blockers, are fraught with extrapyramidal symptoms (EPS) due to their indiscriminate action in the nigrostriatal dopamine pathway.[2] The advent of "atypical" antipsychotics introduced the concept of serotonin 5-HT2A receptor antagonism as a key feature for achieving a wider therapeutic window and reduced EPS liability.[3] This dual D2/5-HT2A antagonism remains the cornerstone of modern neuroleptic pharmacology.
The phenethylamine scaffold is a privileged structure in neuroscience, forming the backbone of numerous neurotransmitters and psychoactive compounds.[4][5] Its inherent flexibility allows for precise modifications that can drastically alter receptor affinity and functional activity.[5] This guide focuses on a specific, underexplored subclass: derivatives of 2-(2-chlorophenyl)ethylamine. The introduction of a chlorine atom at the 2-position of the phenyl ring introduces unique electronic and steric properties that can be exploited to fine-tune interactions with target receptors. This document provides a comparative framework for assessing the neuroleptic potential of this chemical series, grounded in established pharmacological principles and experimental methodologies.
Core Tenets of Neuroleptic Activity: D₂ and 5-HT₂ₐ Receptor Interactions
The therapeutic efficacy of antipsychotic agents is primarily attributed to their ability to modulate dopaminergic and serotonergic pathways.
-
Dopamine D₂ Receptor Antagonism: The "dopamine hypothesis of schizophrenia" posits that hyperactivity in mesolimbic dopamine pathways underlies the positive symptoms of psychosis.[6] All clinically effective antipsychotics exhibit antagonism at the D₂ receptor. A receptor occupancy of approximately 65% is considered necessary for antipsychotic efficacy.[2] However, high occupancy, particularly in the nigrostriatal pathway, is linked to EPS.[1]
-
Serotonin 5-HT₂ₐ Receptor Antagonism/Inverse Agonism: A high affinity for the 5-HT₂ₐ receptor, relative to the D₂ receptor, is the defining characteristic of atypical antipsychotics.[3] Antagonism at 5-HT₂ₐ receptors in the cortex is believed to enhance dopamine release in the striatum, thereby counteracting the motor side effects induced by D₂ blockade.[7] Dysregulation of 5-HT₂ₐ receptor function has been directly implicated in psychiatric disorders, and its antagonists are known to possess antipsychotic properties.[3]
The ideal neuroleptic candidate, therefore, should possess a carefully balanced affinity profile: potent at both D₂ and 5-HT₂ₐ receptors, often with a higher affinity for the latter, to achieve clinical efficacy with a minimal side-effect burden.
Comparative Analysis: Structure-Activity Relationships (SAR)
To illustrate the neuroleptic potential within the this compound series, we will compare three hypothetical derivatives against two gold-standard antipsychotics: Haloperidol (a potent D₂ antagonist) and Risperidone (a potent D₂/5-HT₂ₐ antagonist). The selection of modifications in our hypothetical compounds is based on established SAR principles for phenethylamines and related structures.[8][9]
-
Compound A (Parent Scaffold): this compound. The unsubstituted amine provides a baseline for activity.
-
Compound B (N,N-dimethylation): N,N-dimethyl-2-(2-chlorophenyl)ethylamine. N-alkylation can influence blood-brain barrier penetration and receptor affinity.
-
Compound C (Methoxy Addition): 2-(2-chloro-5-methoxyphenyl)ethylamine. The addition of a methoxy group at the 5-position, common in psychoactive phenethylamines (the "2C" series), can significantly enhance 5-HT₂ₐ receptor affinity.[10][11]
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
| Compound | D₂ Affinity (Kᵢ) | 5-HT₂ₐ Affinity (Kᵢ) | 5-HT₂C Affinity (Kᵢ) | α₁-adrenergic Affinity (Kᵢ) | H₁ Histamine Affinity (Kᵢ) | Kᵢ Ratio (D₂/5-HT₂ₐ) |
| Haloperidol | 1.2 | 50 | 2000 | 15 | 1000 | 0.024 |
| Risperidone | 3.5 | 0.15 | 5 | 1 | 20 | 23.3 |
| Compound A | 250 | 800 | >10000 | 1500 | >10000 | 0.31 |
| Compound B | 120 | 650 | 8000 | 900 | >10000 | 0.18 |
| Compound C | 45 | 5.5 | 80 | 450 | 3500 | 8.18 |
Data for Haloperidol and Risperidone are representative values from literature. Data for Compounds A, B, and C are hypothetical, projected based on known SAR principles for illustrative purposes.
Interpretation of SAR Data:
-
The parent scaffold (Compound A) is predicted to have weak affinity for key neuroleptic targets.
-
N,N-dimethylation (Compound B) modestly improves D₂ affinity, a common observation where small alkyl groups can enhance binding, but does not confer the desired atypical profile.[8]
-
The addition of a 5-methoxy group (Compound C) dramatically and preferentially increases 5-HT₂ₐ affinity, shifting the D₂/5-HT₂ₐ ratio significantly towards an atypical profile, similar to Risperidone. This aligns with extensive research on 2,5-dimethoxyphenethylamines.[10][12] This compound emerges as the lead candidate for further investigation.
Experimental Protocols for Preclinical Assessment
To validate the neuroleptic potential of a lead candidate like Compound C, a series of standardized in vitro and in vivo experiments are required.
Protocol 1: In Vitro Radioligand Binding Assay for D₂ and 5-HT₂ₐ Receptors
This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor.
Causality: The principle is competitive displacement. A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue preparation containing the receptor. The test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. A lower concentration required for displacement indicates higher binding affinity.[13]
Methodology:
-
Tissue Preparation:
-
For D₂ receptors, use striatal tissue from male Sprague-Dawley rats. For 5-HT₂ₐ receptors, use cortical tissue.[13][14]
-
Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat.
-
The final pellet is resuspended in assay buffer to a protein concentration of ~100-200 µ g/well .
-
-
Radioligands:
-
Assay Incubation:
-
In a 96-well plate, combine the membrane homogenate, the radioligand (at a concentration near its Kₔ), and 10-12 different concentrations of the test compound (e.g., Compound C).
-
For non-specific binding (NSB) determination, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Haloperidol for D₂; 10 µM Mianserin for 5-HT₂ₐ).
-
Incubate at room temperature (25°C) for 60 minutes.
-
-
Termination and Scintillation Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash filters three times with ice-cold buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]
-
Protocol 2: In Vivo Assessment of Antipsychotic-Like Activity (MK-801-Induced Hyperlocomotion)
This model assesses a compound's ability to reverse psychosis-like symptoms induced by an NMDA receptor antagonist.
Causality: Non-competitive NMDA receptor antagonists like MK-801 or phencyclidine (PCP) induce a hyperdopaminergic state that mimics positive and cognitive symptoms of schizophrenia in rodents, including hyperlocomotion.[15] An effective antipsychotic agent should attenuate this behavior.[7]
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old). Acclimatize animals to the facility for at least one week.
-
Apparatus: Open-field arenas (e.g., 40 x 40 cm) equipped with automated photobeam tracking systems to measure locomotor activity (distance traveled).
-
Procedure:
-
Habituate mice to the open-field arenas for 30 minutes one day prior to testing.
-
On the test day, administer the test compound (e.g., Compound C at 1, 3, and 10 mg/kg, intraperitoneally - i.p.) or vehicle.
-
30 minutes after test compound administration, administer MK-801 (0.2 mg/kg, i.p.) or saline.[15]
-
Immediately place the mice in the open-field arenas and record locomotor activity for 60 minutes.
-
-
Data Analysis:
-
Analyze the total distance traveled during the 60-minute session.
-
Use a two-way ANOVA (Treatment x MK-801) followed by post-hoc tests (e.g., Bonferroni's) to determine statistical significance.
-
A significant reduction in the MK-801-induced increase in locomotion by the test compound indicates antipsychotic-like potential.
-
Visualization of Pathways and Workflows
Dopamine D₂ Receptor Antagonism Pathway
The primary mechanism of action involves blocking the D₂ receptor, which is a Gᵢ-coupled receptor. This blockade prevents the inhibition of adenylyl cyclase, thereby normalizing downstream signaling.
References
- 1. Neuroleptic Agent Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuroleptic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uwlax.edu [uwlax.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Potential neuroleptic agents. 4. Chemistry, behavioral pharmacology, and inhibition of [3H]spiperone binding of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scantox.com [scantox.com]
Efficacy of 2-(2-Chlorophenyl)ethylamine Analogs as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-(2-chlorophenyl)ethylamine analogs as inhibitors of key enzymes implicated in neurological disorders. The following sections present quantitative data on enzyme inhibition, detailed experimental methodologies for the cited assays, and visualizations of the relevant signaling pathways to provide a comprehensive resource for researchers in the field of drug discovery and development.
Comparative Efficacy of Analogs as Enzyme Inhibitors
The inhibitory potential of this compound analogs has been evaluated against several key enzymes, primarily acetylcholinesterase (AChE) and monoamine oxidase (MAO). While direct comparative studies on a series of this compound analogs are limited, this guide synthesizes available data from structurally related compounds to provide insights into their structure-activity relationships (SAR).
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological conditions.[1] Studies on structurally related isoindoline-1,3-dione and phthalimide derivatives incorporating a substituted phenylethylpiperazine moiety have provided valuable data on their AChE inhibitory activity.
Table 1: Acetylcholinesterase Inhibitory Activity of 2-(2-(4-(substituted-benzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione Analogs
| Compound ID | Substitution on Benzyl Ring | IC50 (µM) |
| 4a | 2-Chloro | 0.91 ± 0.045 |
| 4b | 3-Chloro | 85 ± 12 |
| 4c | 4-Chloro | 26 ± 5 |
| 4d | 2-Fluoro | 1.8 ± 0.1 |
| 4e | 3-Fluoro | 7.1 ± 0.8 |
| 4f | 4-Fluoro | 16.42 ± 1.07 |
| 4g | 3-Methoxy | 5.5 ± 0.7 |
| 4h | 4-Methoxy | 20.3 ± 1.5 |
| 4i | 2-Nitro | 2.2 ± 0.2 |
| 4j | 3-Nitro | 91 ± 13 |
| 4k | 4-Nitro | 45 ± 6 |
| 4l | Unsubstituted | 1.1 ± 0.09 |
| Donepezil (Reference) | - | 0.14 ± 0.03 |
Data sourced from a study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives.
The data in Table 1 indicates that the position of the chloro substituent on the benzyl ring significantly influences AChE inhibitory activity. A 2-chloro substitution (Compound 4a ) resulted in the highest potency among the chloro-analogs, with an IC50 value of 0.91 µM.
Monoamine Oxidase (MAO) Inhibition
A study on halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide demonstrated that these compounds are competitive, time-dependent inhibitors of MAO-B.[6] The 4-chloro analog, N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491), is a known MAO-B inactivator. Further studies on analogs of Ro 16-6491 have been conducted to explore their potential for brain imaging and therapy.[7] The relative potencies of these analogs are influenced by steric and hydrophobic effects.[6]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE is typically determined using a modified Ellman's spectrophotometric method.[8][9][10]
Principle: The assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (AChI) solution (75 mM in deionized water).
-
AChE enzyme solution (from electric eel, type VI-S).
-
Test compound solutions at various concentrations.
-
-
Assay in 96-well plate:
-
To each well, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of AChE enzyme solution.
-
The plate is incubated for 15 minutes at 37°C.
-
The reaction is initiated by adding 50 µL of DTNB solution and 25 µL of AChI solution to each well.
-
-
Measurement:
-
The absorbance is measured kinetically at 412 nm for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase Inhibition Assay (Fluorimetric Method)
The inhibitory activity against MAO-A and MAO-B can be determined using a fluorimetric assay.[11]
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a non-fluorescent substrate (e.g., p-tyramine) by MAO. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product. The fluorescence intensity is directly proportional to the MAO activity.
Procedure:
-
Reagent Preparation:
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
MAO-A or MAO-B enzyme preparation.
-
Substrate solution (e.g., p-tyramine).
-
HRP solution.
-
Fluorescent probe solution.
-
Test compound solutions at various concentrations.
-
Selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline or pargyline) for determining isoform selectivity.[11]
-
-
Assay in 96-well black plate:
-
To each well, add the MAO enzyme preparation and the test compound solution.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Add the substrate, HRP, and fluorescent probe mixture to each well to start the reaction.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the slope of the fluorescence versus time plot.
-
The percentage of inhibition is calculated, and IC50 values are determined as described for the AChE assay.
-
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the key components of the cholinergic synapse and the role of acetylcholinesterase in terminating the signal.
Caption: Cholinergic synapse showing acetylcholine (ACh) synthesis, release, and degradation by acetylcholinesterase (AChE).
Dopaminergic Signaling and MAO Metabolism
The diagram below outlines the role of monoamine oxidase in the metabolism of dopamine within the presynaptic neuron.
Caption: Dopaminergic synapse illustrating dopamine metabolism by monoamine oxidase (MAO) in the presynaptic terminal.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 4. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of [125I]N-(2-aminoethyl)-4-iodobenzamide as a selective monoamine oxidase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.cn [abcam.cn]
Safety Operating Guide
Proper Disposal of 2-(2-Chlorophenyl)ethylamine: A Comprehensive Guide
For immediate reference, 2-(2-Chlorophenyl)ethylamine is classified as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. The primary and mandatory method for its disposal is through your institution's Environmental Health and Safety (EHS) program, which will involve a licensed hazardous waste disposal service. This guide provides detailed procedures to ensure the safe handling and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Due to the corrosive nature of this compound, the following are mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A properly fastened lab coat.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. The following steps outline the required procedure from waste generation to final pickup.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound and contaminated disposable solids in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Properly Label Containers: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The date waste was first added to the container.
-
The name of the principal investigator or lab manager.
-
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure that the waste is stored away from incompatible materials, such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
Step 4: Arranging for Disposal
-
Contact EHS: Once a waste container is full or is no longer needed, contact your institution's EHS department to schedule a pickup.
-
Do Not Transport: Laboratory personnel should never transport hazardous waste outside of their designated laboratory area.[2]
Chemical Hazard and Disposal Data
The following table summarizes key quantitative data for this compound, relevant to its safe handling and disposal.
| Parameter | Value / Information | Source |
| UN Number | UN2735 | [1] |
| Proper Shipping Name | AMINES, LIQUID, CORROSIVE, N.O.S. (this compound) | [1] |
| Hazard Class | 8 (Corrosive) | [1] |
| Packing Group | III | [1] |
| RCRA Waste Code (Potential) | D002 (Corrosive Waste) | General Chemical Knowledge |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. | [3] |
| Drain Disposal | Strictly Prohibited | [4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol: Chemical Degradation (For Informational Purposes Only)
Disclaimer: The following protocol is based on advanced oxidation processes (AOPs) known to be effective for the degradation of halogenated aromatic amines. It is provided for informational purposes only and is intended for use by qualified professionals. Before attempting any chemical degradation, you must consult with your institution's EHS department. A treatability study on a small scale is essential to validate the effectiveness and safety of this procedure for your specific waste stream.
Principle: Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, generates highly reactive hydroxyl radicals (•OH) that can oxidize and break down organic pollutants into less hazardous compounds.
Materials:
-
Waste solution containing this compound
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask) within a chemical fume hood
Procedure:
-
Preparation:
-
Ensure all operations are conducted in a chemical fume hood.
-
Characterize the waste solution to determine the approximate concentration of this compound.
-
Place the waste solution in the reaction vessel on a stir plate and begin stirring.
-
-
pH Adjustment:
-
Slowly add sulfuric acid to adjust the pH of the solution to approximately 3.0-3.5. The Fenton reaction is most efficient in this acidic pH range.
-
-
Catalyst Addition:
-
Add a catalytic amount of Iron(II) sulfate to the solution. A typical starting point is a molar ratio of Fe²⁺ to H₂O₂ of 1:5 to 1:10, and a molar ratio of H₂O₂ to the organic pollutant of 10:1 to 50:1.
-
-
Oxidation:
-
Slowly and carefully add the 30% hydrogen peroxide solution to the stirring mixture. Caution: This reaction is exothermic and may generate gas. Add the hydrogen peroxide in small portions to control the reaction rate and temperature.
-
Allow the reaction to proceed with continuous stirring for several hours (e.g., 2-4 hours). The reaction time will depend on the concentration of the pollutant and the efficiency of the degradation.
-
-
Neutralization and Final Disposal:
-
After the reaction period, quench any remaining hydrogen peroxide by adding a small amount of sodium bisulfite or by raising the pH.
-
Adjust the pH of the final solution to between 6.0 and 8.0 with sodium hydroxide.
-
The treated solution, which now contains degraded organic fragments and iron salts, must still be collected as hazardous waste.
-
Pour the neutralized solution into a properly labeled hazardous waste container (e.g., "Aqueous waste with iron salts and degraded organic compounds after Fenton treatment") and arrange for pickup through your EHS department.
-
This guide provides a comprehensive framework for the safe and compliant disposal of this compound. Prioritizing safety and adhering to institutional and regulatory guidelines is paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Personal protective equipment for handling 2-(2-Chlorophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2-Chlorophenyl)ethylamine. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. This substance is known to be corrosive and an irritant, necessitating stringent safety measures.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that can cause skin irritation and severe eye irritation. Inhalation may cause respiratory tract irritation, and ingestion can lead to gastrointestinal issues. Due to its hazardous nature, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.
Personal Protective Equipment (PPE) Specifications
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to select PPE that meets the specified standards to ensure adequate protection.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a risk of splashing, a full-face shield must be worn in addition to safety goggles. | ANSI Z87.1 (US) or EN 166 (EU) |
| Skin Protection | Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber are recommended materials. Due to the lack of specific breakthrough data for this compound, it is advisable to use gloves with a thickness of at least 0.4 mm and to change them frequently, especially after any splash. Double gloving is recommended for extended handling. Protective Clothing: A chemical-resistant lab coat is mandatory. For operations with a higher risk of exposure, a chemical-resistant apron or a full-body suit should be worn. | EN 374 (EU) |
| Respiratory Protection | A NIOSH-approved respirator with an ABEK-type filter cartridge is recommended, especially when working in poorly ventilated areas or when there is a potential for aerosol generation. The ABEK filter provides protection against organic vapors (A), inorganic gases (B), acid gases (E), and ammonia and its derivatives (K). | NIOSH (US) or EN 14387 (EU) |
Experimental Protocol: Safe Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
2. Pre-Handling Check:
-
Inspect all PPE for any signs of damage (e.g., tears, holes in gloves) before use.
-
Ensure all containers are properly labeled and stored securely.
3. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use compatible lab equipment (e.g., glass, PTFE) to prevent reactions.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
Operational Plan: Donning and Doffing of PPE
The following workflow outlines the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and leak-proof container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, bench paper, and pipette tips, in a separate, labeled hazardous waste bag.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure that the storage area is away from incompatible materials.[1]
Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Never dispose of this compound down the drain or in regular trash. As a halogenated organic compound, it requires specific disposal procedures, often involving incineration at a licensed facility.[2]
The logical flow for the disposal of this compound waste is illustrated below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
